Sulmarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-2-oxo-6-sulfooxychromen-7-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O10S2/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14/h2-4H,1H3,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNQDPUZKFSCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183570 | |
| Record name | Sulmarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29334-07-4 | |
| Record name | Sulmarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulmarin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulmarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulmarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73W96524XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulmarin mechanism of action in vitro
An In-Depth Technical Guide on the Core In-Vitro Mechanism of Action of Silymarin (B1681676)
Executive Summary: Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant scientific interest for its therapeutic properties, particularly its hepatoprotective effects. Its clinical potential is rooted in a multifaceted mechanism of action that is extensively studied through in-vitro models. This technical guide provides a comprehensive overview of the core molecular mechanisms of Silymarin, focusing on its potent antioxidant and anti-inflammatory activities. We detail the key signaling pathways it modulates, present collated quantitative data from various studies, and provide standardized protocols for the key experimental assays used in its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Silymarin's in-vitro pharmacology.
Core Mechanisms of Action
In-vitro research has established two primary mechanisms through which Silymarin exerts its cytoprotective effects: potent antioxidant activity and broad anti-inflammatory action. These functions are not mutually exclusive and often intersect, primarily through the modulation of critical cellular signaling pathways.
Antioxidant Activity
Silymarin's antioxidant properties are a cornerstone of its mechanism and are achieved through several concurrent strategies:
-
Direct Radical Scavenging: Silymarin and its components can directly scavenge a variety of free radicals, including those from 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS).[1][2] This direct interaction neutralizes reactive oxygen species (ROS), preventing them from damaging cellular components like lipids, proteins, and DNA.
-
Inhibition of ROS-Producing Enzymes: The compound can prevent the formation of free radicals by inhibiting specific enzymes responsible for their production.[3]
-
Activation of the Nrf2 Pathway: A key mechanism for cellular antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Silymarin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1).[4][5]
-
Increasing Glutathione (B108866) Levels: Silymarin helps to increase the cellular content of glutathione (GSH), a critical intracellular antioxidant that plays a vital role in detoxification and neutralizing ROS.[6]
Anti-inflammatory Activity
Chronic inflammation is a key driver of various pathologies. Silymarin demonstrates significant anti-inflammatory effects in vitro by targeting the signaling cascades that orchestrate the inflammatory response.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Silymarin has been shown to inhibit the activation of NF-κB induced by various inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[7][8] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][8] This blockade prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes.[4][8][9]
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising key kinases like ERK1/2, JNK, and p38, is crucial for translating extracellular stimuli into cellular responses, including inflammation and apoptosis. Silymarin has been shown to modulate this pathway in various cell types. For instance, in human gastric cancer cells, it decreases the expression of phosphorylated ERK1/2 while increasing the expression of phosphorylated JNK and p38, a profile often associated with the induction of apoptosis and inhibition of proliferation.[10][11]
-
Reduction of Pro-inflammatory Mediators: By inhibiting pathways like NF-κB and MAPK, Silymarin effectively reduces the production and secretion of numerous pro-inflammatory cytokines and mediators. In-vitro studies consistently show a dose-dependent reduction in levels of TNF-α, interleukin-1β (IL-1β), IL-2, and IL-6 in various cell types, including macrophages and T cells.[6][12][13]
Key Signaling Pathways Modulated by Silymarin
The antioxidant and anti-inflammatory effects of Silymarin are orchestrated through its interaction with several key intracellular signaling pathways.
Inhibition of NF-κB Signaling
Silymarin's primary anti-inflammatory effect is mediated by its potent inhibition of the NF-κB pathway. Upon stimulation by inflammatory agents like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and ubiquitination-mediated degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Silymarin intervenes by inhibiting the IKK-mediated phosphorylation of IκBα, thus stabilizing the NF-κB/IκBα complex in the cytoplasm and preventing the inflammatory cascade.[4][8]
Modulation of MAPK Signaling
Silymarin's influence on the MAPK pathway is context-dependent but generally involves the inhibition of pro-survival signals and the promotion of stress-activated pathways. In many cancer cell models, Silymarin reduces the phosphorylation of ERK1/2, a kinase often associated with cell proliferation and survival. Concurrently, it increases the phosphorylation of JNK and p38, kinases that are activated by cellular stress and can lead to apoptosis. This differential modulation shifts the cellular balance away from proliferation and towards programmed cell death.[10][11]
Activation of Nrf2 Antioxidant Response
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Silymarin, this interaction is disrupted.[14] Silymarin is suggested to interfere with the Keap1-Nrf2 complex, allowing Nrf2 to stabilize and translocate to the nucleus.[4][14] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the transcription of a suite of cytoprotective genes, including antioxidant enzymes (e.g., HO-1, NQO1) and enzymes involved in glutathione synthesis, thereby bolstering the cell's defense against oxidative damage.[5][15]
Quantitative In-Vitro Data Summary
The following tables summarize quantitative data from various in-vitro studies, demonstrating Silymarin's efficacy in different experimental models.
Table 1: Antioxidant and Radical Scavenging Activity
| Assay | Concentration | Result | Reference |
| Lipid Peroxidation | 30 µg/mL | 82.7% inhibition | [1] |
| DPPH Radical Scavenging | 1.34 mg/mL | IC50 value | [16] |
| ABTS Radical Scavenging | Not specified | Effective scavenging observed | [1] |
| Superoxide Anion Scavenging | Not specified | Effective scavenging observed | [1] |
| Hydrogen Peroxide Scavenging | Not specified | Effective scavenging observed | [1] |
Table 2: Anti-inflammatory and Cytokine Inhibition
| Cell Line | Stimulus | Silymarin Conc. | Effect | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 0.8 µg/mL (Si-SeNPs) | 47.6% reduction in TNF-α | [12] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 0.8 µg/mL (Si-SeNPs) | 73.0% reduction in IL-1β | [12] |
| Human PBMC | anti-CD3/CD28 | 100 µM | Significant inhibition of T cell proliferation | [13] |
| Human Naive CD4+ T cells | PHA/anti-CD28 | 100 µM | Significant reduction in IL-2, TNF-α, IFN-γ | [13] |
| Jurkat T cells | anti-CD3/CD28 | 20 µg/mL | Inhibition of IL-2 secretion | [17] |
| Jurkat T cells | anti-CD3 | 5-40 µg/mL | Dose-dependent inhibition of NF-κB transcription | [17] |
Table 3: Effects on Cell Viability (IC50)
| Cell Line | Silymarin Formulation | IC50 Value | Reference |
| A549 (Lung cancer) | Free Silymarin | 88.6 µg/mL | [18] |
| A549 (Lung cancer) | Silymarin Vesicles (F3) | 53.3 µg/mL | [18] |
| A549 (Lung cancer) | Chitosan-coated Vesicles (F3C1) | 42.6 µg/mL | [18] |
Detailed Experimental Protocols
The following section outlines generalized yet detailed protocols for key in-vitro experiments commonly used to assess the mechanisms of action of Silymarin.
General Experimental Workflow
A typical workflow for investigating Silymarin's in-vitro effects involves cell culture, treatment with Silymarin and a relevant stimulus, followed by various assays to measure specific endpoints like protein expression, cytokine secretion, or cell viability.
Cell Culture and Treatment
-
Cell Seeding: Culture appropriate cells (e.g., RAW 264.7 macrophages, Jurkat T-cells, AGS human gastric cancer cells) in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[12] Seed cells in multi-well plates (e.g., 96-, 24-, or 6-well) at a pre-determined density (e.g., 1 x 10⁴ cells/well for a 96-well plate) and allow them to adhere overnight.[12]
-
Silymarin Preparation: Prepare a stock solution of Silymarin by dissolving it in a suitable solvent like DMSO or ethanol (B145695).[17] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the old medium from the cells and replace it with a medium containing the desired concentrations of Silymarin. In many protocols, cells are pre-treated with Silymarin for a period (e.g., 30 minutes to 2 hours) before adding an inflammatory stimulus.[17]
-
Stimulation: After pre-treatment, add the inflammatory agent (e.g., 1 µg/mL LPS for macrophages, or anti-CD3/CD28 antibodies for T-cells) to the wells.[12][13]
-
Incubation: Incubate the cells for the appropriate duration based on the endpoint being measured (e.g., 15-60 minutes for phosphorylation events, 4-6 hours for gene expression, 24 hours for cytokine secretion).[12][17]
Cytokine Measurement by ELISA
-
Sample Collection: Following the treatment period (typically 24 hours), centrifuge the cell culture plates and carefully collect the supernatant.[12][17]
-
ELISA Protocol: Use a commercial ELISA kit (e.g., for TNF-α, IL-1β, IL-6) according to the manufacturer's instructions.[12]
-
Procedure: Briefly, coat a 96-well plate with a capture antibody. Add standards and collected supernatants to the wells and incubate. Wash the plate, then add a detection antibody conjugated to an enzyme (e.g., HRP). After another incubation and wash, add the substrate solution.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cytokine concentrations by comparing the sample absorbance to the standard curve.
Protein Expression by Western Blot
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-ERK1/2, total ERK1/2, p-p38, Bax, Bcl-2) overnight at 4°C.[10][19]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL detection system.[20] Use a loading control like β-actin to ensure equal protein loading.
Antioxidant Activity Assays
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a solution of DPPH in ethanol (e.g., 0.1 mM).[16]
-
Sample Addition: Add various concentrations of Silymarin extract to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30-90 minutes).[16]
-
Measurement: Measure the decrease in absorbance at 517 nm.[16] The percentage of scavenging activity is calculated relative to a control without the antioxidant. The IC50 value is the concentration of Silymarin required to scavenge 50% of the DPPH radicals.
-
ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting a 7.4 mM ABTS stock solution with 2.6 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.[21]
-
Reaction: Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.70 at 734 nm. Add various concentrations of Silymarin to the diluted ABTS•+ solution.
-
Measurement: Measure the absorbance after a short incubation period (e.g., 6 minutes). The scavenging capacity is calculated based on the decrease in absorbance compared to a control.
Conclusion
The in-vitro evidence robustly demonstrates that Silymarin's therapeutic potential stems from its dual capacity as a potent antioxidant and a broad-spectrum anti-inflammatory agent. Its ability to directly neutralize reactive oxygen species is complemented by a sophisticated modulation of key cellular defense pathways, most notably the activation of the Nrf2 antioxidant response. Furthermore, its profound inhibitory effects on the pro-inflammatory NF-κB and MAPK signaling cascades provide a clear molecular basis for its ability to suppress the production of inflammatory mediators. The data and protocols summarized in this guide underscore the multifaceted nature of Silymarin's mechanism of action and provide a solid foundation for further research and development in a clinical setting.
References
- 1. In vitro antioxidant activity of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Complex Evaluation of Antioxidant Capacity of Milk Thistle Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential of silymarin and its polyphenols to affect Nrf2 signalling pathway in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silymarin suppress CD4+ T cell activation and proliferation: effects on NF-kappaB activity and IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Immunosuppressive effect of silymarin on mitogen-activated protein kinase signalling pathway: the impact on T cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of Nrf2 activation by flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. SILYMARIN INHIBITS IN VITRO T CELL PROLIFERATION AND CYTOKINE PRODUCTION IN HEPATITIS C VIRUS INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation of silymarin surface modified vesicles: In vitro characterization to cell viability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scholarworks.bwise.kr [scholarworks.bwise.kr]
The Biological Activity of Sulmarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulmarin, a principal bioactive constituent of Silybum marianum (milk thistle), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to serve as a comprehensive resource for researchers and professionals in drug development.
Antioxidant Activity
This compound exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems.
Direct Radical Scavenging and Inhibition of ROS-Producing Enzymes
This compound is an effective scavenger of various reactive oxygen species (ROS), contributing to its protective effects against oxidative stress. It also inhibits enzymes involved in the generation of free radicals.
Quantitative Data on Antioxidant Activities
| Activity | Compound | IC50 / Effect | System/Assay | Reference |
| H2O2 Scavenging | Silymarin (B1681676) (as 62 µM Silybin) | 38 µM | In vitro | [1] |
| NO Scavenging | Silymarin (as 62 µM Silybin) | 266 µM | In vitro | [1] |
| O2- Scavenging | Silibinin (B1684548) | > 200 µM | Human granulocytes | [1] |
| O2- and NO production | Silibinin | 80 µM | Isolated rat Kupffer cells | [1] |
| HOCl Scavenging | Silibinin | 7 µM | Human granulocytes | [1] |
| Lipid Peroxidation Inhibition | Silymarin | 82.7% inhibition | Linoleic acid emulsion | [1] |
| Xanthine Oxidase Inhibition | Silibinin | - | Enzyme assay | [1] |
Modulation of Endogenous Antioxidant Systems
A key mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, inducing the expression of numerous cytoprotective genes.
Anti-inflammatory Activity
This compound exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2][3]
Modulation of Other Inflammatory Pathways
This compound also influences other pathways involved in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways.[3][4] It has been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while in some contexts, it can increase anti-inflammatory cytokines like IL-10.[2][5]
Quantitative Data on Anti-inflammatory Activities
| Activity | Compound | Concentration | Effect | Cell/Model System | Reference |
| Inhibition of TNF-α production | Silibinin | 50 µM | Significant inhibition | Monocytes from pre-eclamptic women | [1] |
| Inhibition of PGE2 synthesis | Silymarin | 15 µmol/L | Substantial inhibition | Isolated rat Kupffer cells | [6] |
| Inhibition of LTB4 synthesis | Silymarin | 15 µmol/L | Poor suppression | Isolated rat Kupffer cells | [6] |
| Activation of AMPK | Silymarin | 80 µM | Significant activation | Huh7.5.1 and Jurkat cells | [7] |
Enzyme Inhibition
This compound and its components have been reported to inhibit various enzymes, including those involved in drug metabolism and inflammation.
Inhibition of Cytochrome P450 Enzymes
Silibinin, the major component of silymarin, has been shown to inhibit several cytochrome P450 (CYP) enzymes. This has implications for potential drug interactions.
Quantitative Data on CYP450 Inhibition by Silibinin
| Enzyme | Substrate | IC50 (µM) | Inhibition Type | Reference |
| CYP2C9 | S(-)-warfarin | 43 - 45 | Competitive (Ki = 18-19 µM) | [8][9] |
| CYP3A4 | Denitronifedipine | 29 - 46 | Mainly non-competitive (Ki = 9-12 µM) | [8][9] |
| CYP2D6 | Dextromethorphan | 173 (moderate) | - | [9] |
| CYP1A2 | Caffeine | > 200 | Little effect | [9] |
| CYP2A6 | Coumarin | > 200 | Little effect | [9] |
| CYP2C19 | S(+)-mephenytoin | > 200 | Little effect | [9] |
| CYP2E1 | Chlorzoxazone | > 200 | Little effect | [9] |
| CYP3A4 | Erythromycin | > 200 | Little effect | [9] |
Experimental Protocols
Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Materials: DPPH solution (e.g., 100 µM in methanol), this compound extract at various concentrations, control antioxidant (e.g., Vitamin C), spectrophotometer.
-
Procedure:
-
Prepare a series of dilutions of the this compound extract.
-
Add a fixed volume of DPPH solution to each dilution of the extract.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound extract.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the extract.[10]
-
Assessment of Anti-inflammatory Activity (Inhibition of NO Production in Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Materials: Cell culture medium, LPS, this compound, Griess reagent.
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at approximately 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.
-
The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control group.
-
Cytochrome P450 Inhibition Assay (Human Liver Microsomes)
This in vitro assay determines the inhibitory potential of a compound on specific CYP450 enzyme activities using human liver microsomes.
-
Materials: Human liver microsomes, specific CYP450 substrates (e.g., S(-)-warfarin for CYP2C9), NADPH regenerating system, this compound (Silibinin), incubation buffer, analytical instrumentation (e.g., HPLC).
-
Procedure:
-
Prepare a series of dilutions of Silibinin.
-
In a reaction mixture, combine human liver microsomes, the specific substrate at a concentration close to its Km, and the NADPH regenerating system in the incubation buffer.
-
Add the different concentrations of Silibinin to the reaction mixtures.
-
Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for a specific time.
-
Terminate the reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Analyze the formation of the metabolite from the specific substrate using HPLC or LC-MS/MS.
-
The percentage of inhibition is calculated for each concentration of Silibinin.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Silibinin concentration.[8][9]
-
Signaling Pathways and Logical Relationships
Conclusion
This compound demonstrates a broad spectrum of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways such as Nrf2 and NF-κB underscores its therapeutic potential. The quantitative data presented herein provide a valuable reference for researchers in the fields of pharmacology and drug development. Further investigation into the specific molecular interactions and clinical efficacy of this compound is warranted to fully elucidate its therapeutic applications.
References
- 1. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effects of silibinin on cytochrome P-450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sulmarin: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmarin, a sulfated coumarin (B35378) derivative, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of this compound, intended to serve as a resource for researchers and professionals in drug development. The document details the chemical structure, synthesis methodologies, and foundational biological activities of this compound and its precursors.
Discovery and Chemical Profile
This compound is chemically known as 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(hydrogen sulfate). It is also identified by the synonyms Idro P2 and MG-143, and its Chemical Abstracts Service (CAS) number is 29334-07-4. The core of this compound is a coumarin scaffold, specifically 7,8-dihydroxy-4-methylcoumarin (B1670369), also known as 4-methylesculetin (B191872). The discovery of coumarins as a class of compounds with significant biological activities, particularly as anticoagulants, paved the way for the investigation of modified structures like this compound.
Synthesis Pathway
The synthesis of this compound is a two-step process that begins with the formation of the coumarin core followed by a sulfation reaction.
Synthesis of the Coumarin Core: 7,8-Dihydroxy-4-methylcoumarin
The foundational structure of this compound, 7,8-dihydroxy-4-methylcoumarin, is synthesized via the Pechmann condensation reaction. This well-established method for coumarin synthesis involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.
Experimental Protocol: Pechmann Condensation
-
Reactants: 1,2,4-Trihydroxybenzene (hydroxyhydroquinone) and ethyl acetoacetate (B1235776).
-
Catalyst: A strong acid, typically concentrated sulfuric acid, is used to catalyze the reaction.
-
Procedure:
-
1,2,4-Trihydroxybenzene is reacted with ethyl acetoacetate in the presence of the acid catalyst.
-
The reaction mixture is typically heated to facilitate the condensation and subsequent cyclization.
-
The initial transesterification is followed by an intramolecular cyclization and dehydration to form the benzopyrone ring system of the coumarin.
-
The resulting product, 7,8-dihydroxy-4-methylcoumarin, is then isolated and purified.
-
Sulfation of 7,8-Dihydroxy-4-methylcoumarin to Yield this compound
The final step in the synthesis of this compound is the sulfation of the two hydroxyl groups on the coumarin ring. This is achieved by reacting 7,8-dihydroxy-4-methylcoumarin with a suitable sulfating agent.
Experimental Protocol: Sulfation
-
Reactant: 7,8-dihydroxy-4-methylcoumarin.
-
Sulfating Agent: A common sulfating agent such as sulfur trioxide pyridine (B92270) complex or chlorosulfonic acid is used.
-
Procedure:
-
7,8-dihydroxy-4-methylcoumarin is dissolved in an appropriate aprotic solvent.
-
The sulfating agent is added to the solution, typically at a controlled temperature to manage the exothermic reaction.
-
The reaction proceeds to form the bis(hydrogen sulfate) ester, this compound.
-
The final product is then isolated and purified using standard laboratory techniques.
-
Logical Flow of this compound Synthesis
Caption: The two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, the biological activities of its core structure, 4-methylesculetin, and other sulfated coumarins provide insights into its potential pharmacological effects.
Antioxidant and Anti-inflammatory Properties
4-methylesculetin has demonstrated both antioxidant and anti-inflammatory properties.[1][2][3][4] Studies have shown its ability to ameliorate intestinal inflammation in preclinical models.[1][4] The proposed mechanism for its anti-inflammatory effect involves the inhibition of the NLRP3 inflammasome.[5] Specifically, 4-methylesculetin has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[5] Its antioxidant activity is attributed to its ability to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and increase glutathione (B108866) levels.[2][5]
Potential Anti-inflammatory Signaling Pathway of this compound's Precursor
Caption: Inhibition of the NLRP3 inflammasome by 4-methylesculetin.
Anticoagulant Activity
Coumarin derivatives are well-known for their anticoagulant properties. The parent compound, coumarin, and its derivatives like warfarin, act as vitamin K antagonists, thereby inhibiting the synthesis of clotting factors.[6] The introduction of sulfate (B86663) groups, as seen in this compound, can also confer anticoagulant activity. Sulfated coumarins have been shown to act as inhibitors of thrombin.
General Mechanism of Coumarin Anticoagulants
Caption: General mechanism of action for coumarin-based anticoagulants.
Quantitative Data
| Property | Value |
| IUPAC Name | 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(hydrogen sulfate) |
| Molecular Formula | C₁₀H₈O₁₀S₂ |
| CAS Number | 29334-07-4 |
| Synonyms | This compound, Idro P2, MG-143, 4-methylesculetin bis(hydrogen sulfate) |
Conclusion
This compound is a synthetically accessible sulfated coumarin with potential therapeutic value stemming from the known biological activities of its parent coumarin structure and other sulfated derivatives. This guide provides a foundational understanding of its synthesis, starting from the Pechmann condensation to form the 7,8-dihydroxy-4-methylcoumarin core, followed by sulfation. While detailed pharmacological studies on this compound are still emerging, the anti-inflammatory, antioxidant, and potential anticoagulant properties of related compounds suggest promising avenues for future research and drug development. Further investigation is warranted to fully elucidate the specific signaling pathways and therapeutic efficacy of this compound.
References
- 1. 4-methylesculetin, a coumarin derivative, ameliorates dextran sulfate sodium-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methylesculetin, a natural coumarin with intestinal anti-inflammatory activity, elicits a glutathione antioxidant response by different mechanisms. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylesculetin ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Silymarin
Disclaimer: Initial searches for "Sulmarin" yielded limited specific results. However, the search results strongly suggest that the intended compound of interest is Silymarin , a well-researched natural product extract known for its therapeutic properties. This guide focuses on the physicochemical properties and biological activities of Silymarin.
Introduction
Silymarin is a polyphenolic flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum). It is a mixture of several flavonolignans, with silybin (B1146174) being the most abundant and biologically active component, constituting 50-70% of the complex.[1] Other major constituents include silychristin (B192383) and silydianin. For centuries, Silymarin has been used in traditional medicine, primarily for the treatment of liver and gallbladder disorders.[2][3] Modern pharmacological studies have confirmed its potent antioxidant, anti-inflammatory, and hepatoprotective activities.[2][4] However, its clinical efficacy is often limited by its poor aqueous solubility and low oral bioavailability.[5] This guide provides a detailed overview of the core physicochemical properties of Silymarin, the experimental methods used to determine them, and its key signaling pathways.
Physicochemical Properties
The physicochemical characteristics of Silymarin are crucial for its formulation, delivery, and pharmacokinetic profile. Key quantitative data are summarized in the tables below.
| Property | Value | Reference(s) |
| Chemical Name | Silymarin | [6] |
| CAS Number | 65666-07-1 | [6] |
| Molecular Formula | C₂₅H₂₂O₁₀ | [6] |
| Molecular Weight | 482.44 g/mol | [6] |
| Appearance | White-like to pale yellow crystalline powder | [7] |
| Melting Point | 158 - 167 °C | [6] |
| Computed XLogP3 | 2.4 | [6] |
Silymarin is a lipophilic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.
| Solvent | Solubility | Reference(s) |
| Water | 54 mg/L (at 25 °C) | [7] |
| Acetone | Easily Soluble | [7] |
| Ethyl Acetate | Easily Soluble | [7] |
| Methanol | Easily Soluble | [7] |
| Ethanol | Easily Soluble | [7] |
| Chloroform | Slightly Soluble | [7] |
| DMSO | Slightly Soluble |
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of poorly soluble compounds like Silymarin.
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturated concentration of Silymarin in a specific aqueous medium at a controlled temperature.
Materials:
-
Silymarin powder
-
Aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8)
-
Mechanical shaker or agitation device with temperature control (37 ± 1 °C)
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF syringe filters)
-
Validated analytical method (e.g., HPLC-UV)
-
Vials or flasks
Procedure:
-
Add an excess amount of Silymarin powder to a vial containing a known volume of the desired aqueous buffer. The excess solid should be visible to ensure saturation.
-
Seal the vials and place them in a mechanical shaker set to a constant temperature (typically 37 ± 1 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the particles suspended without creating a vortex.[8]
-
Periodically, withdraw aliquots from the vials. To ensure only dissolved material is analyzed, separate the undissolved solid from the solution immediately by centrifugation followed by collection of the supernatant, or by passing the solution through a syringe filter.
-
Analyze the concentration of Silymarin in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.
-
Continue sampling until consecutive measurements show no significant change in concentration (e.g., <10% deviation), indicating that equilibrium has been reached.[8]
-
The final, stable concentration is recorded as the equilibrium solubility. The experiment should be performed in at least triplicate for each condition.[8]
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. Silymarin | 65666-07-1 [chemicalbook.com]
- 3. Silymarin: Insights into Properties and Therapeutic Indications [pubs.sciepub.com]
- 4. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Silymarin | C25H22O10 | CID 5213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. who.int [who.int]
In Silico Modeling of Sulmarin Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of Sulmarin, a major bioactive component of Silymarin (B1681676), extracted from the seeds of the milk thistle plant (Silybum marianum). This compound and its related flavonolignans have garnered significant attention for their therapeutic potential, including antiviral, anticancer, and hepatoprotective effects. This document summarizes key findings from computational studies, detailing molecular docking interactions, predicted pharmacokinetic properties, and modulation of critical signaling pathways.
Molecular Docking and Binding Affinity Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following tables summarize the binding affinities of this compound and its related compounds to various protein targets, as determined by in silico docking studies. The binding affinity is typically represented by a docking score, where a more negative value indicates a stronger interaction.
Table 1: Comparative Molecular Docking of Silymarin against SARS-CoV-2 Receptors
This table presents a comparative analysis of the docking scores of Silymarin and the standard drug Remdesivir against various SARS-CoV-2 receptor proteins. The results suggest that Silymarin exhibits a higher binding affinity for several key viral proteins compared to Remdesivir.[1]
| Target Protein | Silymarin Docking Score (kcal/mol) | Remdesivir Docking Score (kcal/mol) |
| 5N11 | -8.09 | -5.21 |
| 7JMP | -7.23 | -3.76 |
| 7JMO | -6.96 | -2.97 |
Table 2: Molecular Docking of Silymarin Constituents with Human and SARS-CoV-2 Proteins
This table details the binding affinities of individual components of Silymarin with human Angiotensin-Converting Enzyme 2 (ACE2) and SARS-CoV-2 proteins. Silybin A and Silybin B, major constituents of Silymarin, demonstrate strong binding to human ACE2.[2]
| Molecule | Target: Human ACE2 (kcal/mol) | Target: Viral Helicase (kcal/mol) |
| Silybin A | -10.2 | -9.5 |
| Silybin B | -10.2 | -9.6 |
Table 3: Molecular Docking of Silymarin Components with Aromatase and HIV-1 Reverse Transcriptase
This study explored the potential of Silymarin's components to act as inhibitors for key enzymes in pathogenesis. The docking results indicate significant binding energies of Silibinin, Silidianin, and Silychristin to the active sites of the Aromatase enzyme and HIV-1 Reverse Transcriptase.[3][4]
| Molecule | Target: Aromatase (kcal/mol) |
| Silibinin | -141.972 |
| Silidianin | -127.805 |
| Silychristin | -148.425 |
Experimental Protocols for In Silico Studies
Molecular Docking Protocol
The following provides a generalized workflow for the molecular docking studies cited in this guide.
Methodology Details:
-
Software: Commonly used software for these studies includes AutoDock, Molegro Virtual Docker (MVD), and Drug Discovery Studio.[1][3]
-
Ligand and Receptor Preparation: Ligand structures are typically obtained from databases like PubChem, while protein (receptor) structures are sourced from the Protein Data Bank (PDB).[3][4] Preparation involves removing water molecules and any pre-existing ligands from the protein structure to prepare the binding site.[1]
-
Docking Algorithms: Algorithms such as the MolDock Score (GRID) and the MolDock simplex evolution (SE) are employed to perform the docking calculations with multiple runs to ensure precision.[3][4]
-
Binding Site Identification: The active site or binding cavity is often identified based on the position of the co-crystallized ligand in the original PDB structure.[3][4]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. While specific, comprehensive ADMET data for this compound is not extensively detailed in the provided search results, general predictions for Silymarin and related coumarin (B35378) compounds have been performed.
General Findings:
-
Bioavailability: Silymarin is known to have low bioavailability due to poor solubility and permeability.[5] Computational studies on related coumarin derivatives suggest that many do not violate Lipinski's rule of five for orally administered drugs, indicating a qualitative likelihood of good absorption.[6]
-
Toxicity: In silico toxicity predictions for coumarin derivatives have been used to identify potential cardiotoxicity by examining their interaction with the hERG K+ channel.[6] For Silymarin, some studies suggest it has a favorable safety profile but limited permeability.[7]
-
Drug-Likeness: Software such as preADMET and Molinspiration are used to calculate properties like human intestinal absorption (HIA) and to assess the overall drug-likeness of compounds.[8]
Modulation of Signaling Pathways
Silymarin has been shown to modulate various signaling pathways involved in cellular processes like inflammation, apoptosis, and cell proliferation.
Anti-Inflammatory Signaling
Silymarin exerts its anti-inflammatory effects by modulating key stress and metabolic signaling pathways.
Silymarin activates AMP-activated protein kinase (AMPK) and induces DNA-damage-inducible transcript 4 (DDIT4).[9] Both AMPK and DDIT4 lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling.[9] Furthermore, AMPK activation partially contributes to the inhibition of the pro-inflammatory nuclear factor kappa B (NF-κB) pathway.[9]
Apoptosis and Cancer Survival Signaling
Silymarin has demonstrated anticancer properties by modulating signaling pathways that control apoptosis (programmed cell death) and cell survival.
References
- 1. journal.umpr.ac.id [journal.umpr.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. Molecular Docking of Silymarin as a Ligand for Aromatase Enzyme and HIV-1 Reverse Transcriptase Using Molegro Virtual Docker | Semantic Scholar [semanticscholar.org]
- 5. In-silico, in-vitro and ex-vivo evidence of combining silymarin phytopharmaceutical with piperine, and fulvic acid for enhancing its solubility and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical evaluation of ADMET properties for coumarin derivatives as compounds with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico evaluation of berberine and silymarin against metabolic targets: a rationale for OMICS technology-based co-formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Silymarin and Its Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental evaluation of Silymarin (B1681676) and its constituent flavonolignans.
Introduction
Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has a long history of use in traditional medicine for the treatment of liver ailments. Its primary active constituent is silybin (B1146174) (also known as silibinin), which exists as a pair of diastereomers, silybin A and silybin B. Other major components include silychristin, silydianin, and isosilybin (B7881680) A and B.[1][2] Decades of research have elucidated the potent antioxidant, anti-inflammatory, and hepatoprotective properties of silymarin and its derivatives.[2] More recently, their potential as anticancer and chemopreventive agents has garnered significant interest within the scientific community.[3]
This technical guide provides a comprehensive overview of the pharmacology of silymarin and its key derivatives for researchers, scientists, and drug development professionals. It details their mechanisms of action, summarizes key quantitative data, provides protocols for essential in vitro assays, and outlines a typical workflow for the evaluation of novel derivatives.
Pharmacodynamics and Mechanism of Action
The therapeutic effects of silymarin and its derivatives are multi-faceted, stemming from their ability to modulate multiple cellular signaling pathways.
Antioxidant and Cytoprotective Effects
A primary mechanism of action is the potent antioxidant activity of these flavonolignans. They act as free radical scavengers and increase the intracellular concentration of glutathione, a key endogenous antioxidant.[4] This antioxidant effect helps to protect cells from damage induced by oxidative stress, a key pathological feature in many diseases, including liver disease and cancer.[4]
Anti-inflammatory Activity
Silymarin and its components exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[5][6] By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, they suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[6]
Anticancer Activity
The anticancer effects of silymarin derivatives are mediated through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis. These include:
-
PI3K/Akt/mTOR Pathway: Silybin has been shown to inhibit the PI3K/Akt/mTOR signaling axis, a critical pathway for cell growth and survival in many cancers.[7]
-
MAPK Pathway: Silymarin and its derivatives can modulate the MAPK pathway, including the inhibition of ERK1/2 phosphorylation, which is often upregulated in cancer.[8][9]
-
Apoptosis Induction: These compounds can induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways, often by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[4]
The following diagram illustrates the key signaling pathways modulated by silybin.
Caption: Silybin's multifaceted inhibitory action on key oncogenic signaling pathways.
Quantitative Pharmacological Data
The following tables summarize key in vitro and in vivo pharmacological parameters for silymarin and its major derivatives.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Silymarin | HepG2 | MTT | 19-56.3 µg/mL | [1] |
| Silymarin | A549 | MTT | 58 | [10] |
| Silybin A | HepG2 | MTT | >100 | [11] |
| Silybin B | HepG2 | MTT | >100 | [11] |
| 3-O-galloyl silybin A | HepG2 | MTT | ~50 | [11] |
| 3-O-galloyl silybin B | HepG2 | MTT | ~50 | [11] |
| Isosilybin B | HepG2 | MTT | 121 µg/mL | [12] |
| Isosilybin B | Hepa1-6 | MTT | 70 µg/mL* | [12] |
| Silydianin | DU145 | Proliferation | >90 | [8] |
| Silydianin | PC3 | Proliferation | >90 | [8] |
| Silychristin | hCA VA | Inhibition | 5.25 | [4] |
| Isosilybin A | hCA VA | Inhibition | 0.92 | [4] |
*Note: Values reported in µg/mL have been converted to µM for consistency where the molecular weight is known. For silymarin, an average molecular weight is assumed for estimation.
Table 2: Pharmacokinetic Parameters in Humans
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference(s) |
| Silymarin (as silybin) | 140 mg (SMEDDS) | 812.43 | 0.80 | 1.91 | 658.80 | [10] |
| Silybin A | 175 mg | 6.1 ± 2.9 | ~2 | ~1-3 | - | [1] |
| Silybin B | 175 mg | 22.0 ± 10.7 | ~1 | ~1-3 | - | [1] |
| Isosilybin A | 175 mg | 6.1 ± 2.9 | ~2 | ~1-3 | - | [1] |
| Isosilybin B | 175 mg | 22.0 ± 10.7 | ~1 | ~1-3 | - | [1] |
| Silychristin | 350 mg | 4.6 ± 1.1 | ~2 | ~8 | - | [1] |
SMEDDS: Self-Microemulsifying Drug Delivery System
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of a compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Test compound solutions at various concentrations
-
96-well plates
-
Microplate reader
Procedure:
-
Add 100 µL of the test compound solution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound.
Experimental and Drug Discovery Workflow
The discovery and development of novel silymarin derivatives as therapeutic agents typically follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for the discovery and preclinical development of novel silymarin derivatives.
Synthesis of Silymarin Derivatives
The chemical structure of silybin, with its multiple hydroxyl groups, offers several sites for modification to improve its physicochemical and pharmacological properties. Esterification and etherification are common strategies to enhance lipophilicity and bioavailability.
General Protocol for Esterification of Silybin
This protocol describes a general method for the acylation of the hydroxyl groups of silybin.
Materials:
-
Silybin
-
Acyl chloride or anhydride
-
Aprotic solvent (e.g., pyridine (B92270), THF, or DCM)
-
Base (e.g., DMAP, triethylamine, if not using pyridine as the solvent)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve silybin in the chosen aprotic solvent.
-
Add the base (if required) and the acylating agent (acyl chloride or anhydride).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.
Conclusion
Silymarin and its derivatives represent a promising class of natural products with a broad spectrum of pharmacological activities. Their well-established antioxidant, anti-inflammatory, and hepatoprotective effects, coupled with their emerging anticancer properties, make them attractive candidates for drug development. A thorough understanding of their mechanisms of action, quantitative pharmacological parameters, and appropriate experimental evaluation is crucial for the successful translation of these compounds into novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable family of flavonolignans.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Silymarin and Cancer: A Dual Strategy in Both in Chemoprevention and Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silibinin Downregulates the NF-κB Pathway and NLRP1/NLRP3 Inflammasomes in Monocytes from Pregnant Women with Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the anti-cancer and antimetastatic effect of Silymarin against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preventive and Therapeutic Effects of Silybum marianum Seed Extract Rich in Silydianin and Silychristin in a Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Journey of Silymarin: A Technical Guide to Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silymarin (B1681676), a complex of flavonolignans extracted from milk thistle (Silybum marianum), has garnered significant scientific interest for its therapeutic potential, particularly its hepatoprotective effects. Understanding the cellular uptake and metabolic fate of Silymarin is paramount for optimizing its clinical efficacy and developing novel drug delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on Silymarin's journey into the cell and its subsequent biotransformation. We delve into the mechanisms of its absorption, the key enzymatic processes involved in its metabolism, and the factors influencing its bioavailability. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as an in-depth resource for the scientific community.
Cellular Uptake and Bioavailability
Silymarin is primarily administered orally, and its journey begins with absorption in the gastrointestinal tract. As a lipophilic compound, it readily partitions into lipid-rich environments, which aids its initial uptake.[1] However, the overall oral bioavailability of Silymarin is notably low, with estimates of absorption from crude extracts ranging from 20% to 50%.[1][2] The absolute oral bioavailability is even lower, at approximately 0.95%.[2]
Several factors contribute to this limited bioavailability:
-
Poor Water Solubility: Silymarin's low solubility in aqueous environments, the primary medium for nutrient absorption, poses a significant challenge.[1]
-
Gastrointestinal Instability: The stability of Silymarin in the fluids of the gastrointestinal tract can be compromised.[2]
-
Intestinal Barrier: The ability of Silymarin to efficiently cross the intestinal epithelium is limited.[2]
-
Rapid Metabolism: As will be discussed, Silymarin undergoes extensive and rapid metabolism in both the intestines and the liver.[2]
-
Efflux Transporters: The activity of efflux transporters, such as P-glycoprotein, can actively pump Silymarin out of cells, further reducing its net absorption.[2]
The highest absorption of Silymarin occurs in the duodenum, followed by the jejunum, ileum, and colon.[2] Once absorbed, it is distributed to various tissues, including the liver, stomach, intestine, and pancreas.[3][4]
Metabolism of Silymarin
Upon entering the body, Silymarin is subjected to extensive phase I and phase II metabolic processes.[1][5][6][7] This rapid biotransformation is a key determinant of its circulating forms and ultimate elimination.
2.1. Phase I Metabolism
Phase I reactions introduce or expose functional groups, preparing the molecule for phase II conjugation. For Silymarin, the primary phase I metabolic pathway is O-demethylation, a reaction mediated by the cytochrome P450 isoenzyme CYP2C8.[6]
2.2. Phase II Metabolism
Phase II metabolism is the predominant fate of Silymarin and its phase I metabolites.[6] This involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. The main phase II reactions are:
-
Glucuronidation: This is the most significant conjugation pathway, with glucuronide conjugates accounting for approximately 90% of the total silybin (B1146174) (a major active component of Silymarin) found in the blood.[7]
-
Sulfation: Sulfation is another important phase II reaction for Silymarin.[7][8]
These conjugation reactions occur rapidly in the intestinal epithelial cells and the liver.[1][2][5] The resulting metabolites are then primarily excreted into the bile, undergoing enterohepatic circulation, which can prolong their presence in the body.[3][4]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data related to the pharmacokinetics of Silymarin.
| Parameter | Value | Species | Reference |
| Oral Absorption | 23-47% | Not Specified | [6] |
| Absolute Oral Bioavailability | 0.95% | Not Specified | [2] |
| Silybin A and B Exposure | 43% of total flavonolignans | Healthy Humans | [9] |
| Oral LD50 | 10,000 mg/kg | Rats | [3][4] |
| Maximum Tolerated Dose | 300 mg/kg | Dogs | [3][4] |
| Effective Daily Dose | 280-800 mg | Humans | [3] |
Table 1: Pharmacokinetic Parameters of Silymarin
| Condition | Fold Increase in AUC (0-24h) | p-value | Reference |
| HCV Non-cirrhosis | 2.4 | ≤ 0.03 | [9] |
| Nonalcoholic Fatty Liver Disease | 3.3 | ≤ 0.03 | [9] |
| HCV Cirrhosis | 4.7 | ≤ 0.03 | [9] |
Table 2: Impact of Liver Disease on Silymarin Exposure (Compared to Healthy Volunteers)
Experimental Protocols
The study of Silymarin's cellular uptake and metabolism employs a variety of in vitro and in vivo models. Below are generalized methodologies for key experiments.
4.1. In Vitro Cellular Uptake Assay
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are commonly used to model intestinal absorption.
-
Protocol:
-
Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed.
-
Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Add Silymarin (dissolved in a suitable vehicle, e.g., DMSO, and diluted in transport medium) to the apical (AP) chamber.
-
At specified time points, collect samples from the basolateral (BL) chamber.
-
Analyze the concentration of Silymarin and its metabolites in the AP and BL samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
4.2. In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.
-
Protocol:
-
Acclimate animals to laboratory conditions.
-
Administer a single dose of Silymarin via oral gavage.
-
Collect blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge blood samples to obtain plasma.
-
Extract Silymarin and its metabolites from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of the analytes using HPLC or LC-MS.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t1/2).
-
Key Signaling Pathways and Mechanisms of Action
Silymarin's interaction with cellular components extends beyond simple uptake and metabolism. It actively modulates several signaling pathways and membrane transport functions.
5.1. Modulation of Membrane Transporters
Silymarin can influence the activity of various membrane transporters, which has a dual effect: it can alter its own bioavailability and modulate the transport of other xenobiotics.[6][7][8][10][11]
Caption: Silymarin's interaction with hepatocyte membrane transporters.
5.2. Intracellular Signaling Pathways
Silymarin has been shown to modulate several intracellular signaling cascades that are crucial in cellular processes like inflammation, proliferation, and survival.
Caption: Modulation of key intracellular signaling pathways by Silymarin.
Conclusion
The cellular uptake and metabolism of Silymarin are complex processes that significantly impact its therapeutic efficacy. Its low oral bioavailability, a consequence of poor solubility and extensive first-pass metabolism, remains a primary challenge for its clinical application. Future research should focus on the development of novel formulations and delivery systems to enhance its absorption and targeted delivery. A deeper understanding of its interactions with membrane transporters and intracellular signaling pathways will further illuminate its mechanisms of action and open new avenues for its therapeutic use. This guide serves as a foundational resource for researchers dedicated to unlocking the full potential of this promising natural compound.
References
- 1. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Silymarin [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Metabolism, Transport and Drug–Drug Interactions of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic Metabolism and Biliary Excretion of Silymarin Flavonolignans in Isolated Perfused Rat Livers: Role of Mrp2 (Abcc2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacokinetics of silymarin is altered in patients with hepatitis C virus and nonalcoholic Fatty liver disease and correlates with plasma caspase-3/7 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Silymarin with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle (Silybum marianum), has a long history of use in traditional medicine for liver ailments. Its primary active constituent is silibinin (B1684548). Modern research has elucidated a range of pharmacological properties, including hepatoprotective, antioxidant, anti-inflammatory, and anticancer effects. A crucial aspect of Silymarin's mechanism of action lies in its interaction with biological membranes. This guide provides a detailed technical overview of these interactions, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways. While the user's initial query mentioned "Sulmarin," the vast body of scientific literature points to "Silymarin" as the compound of interest for which substantial data on membrane interactions exist. "this compound" appears to be a distinct, much less studied coumarin (B35378) derivative, and it is presumed the user intended to inquire about the well-researched Silymarin.
Physicochemical Properties and Membrane Interaction
Silymarin's interaction with biological membranes is governed by its physicochemical properties. As a polyphenolic flavonoid, it possesses both lipophilic and hydrophilic moieties, allowing it to partition into the hydrophobic-hydrophilic interface of the lipid bilayer. This localization within the membrane is central to its diverse biological effects.
Effects on Membrane Fluidity
The fluidity of a biological membrane is critical for its function, influencing the mobility of membrane proteins and lipids, and modulating cellular processes. Silymarin has been shown to influence membrane fluidity.
Qualitative Observations: Studies utilizing fluorescence anisotropy with the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) have indicated that the incorporation of Silymarin into microsomal membranes causes a small decrease in fluorescence anisotropy[1]. This suggests that Silymarin perturbs the packing of acyl chains within the membrane, leading to a slight increase in membrane fluidity[1]. However, specific quantitative data detailing the precise change in anisotropy values from published literature is limited. Another study on the antifungal mechanism of Silymarin reported a decrease in membrane fluidity in Candida albicans cells, as determined by an assay using DPH.
Table 1: Quantitative Data on Membrane Fluidity
| Parameter | Probe | Membrane System | Silymarin Concentration | Change in Fluorescence Anisotropy | Reference |
| Membrane Fluidity | DPH | Rabbit Liver Microsomes | Not specified | Small decrease | [1] |
| Membrane Fluidity | DPH | Candida albicans cells | Not specified | Decrease |
Impact on Membrane Permeability
Silymarin has been demonstrated to alter the permeability of biological membranes, a key aspect of its protective and antifungal activities.
Key Findings:
-
In fungal cells, Silymarin induces injury to the plasma membrane, leading to increased permeability.
-
Studies using large unilamellar vesicles (LUVs) containing the fluorescent dye calcein (B42510) have shown that Silymarin can increase membrane permeability, allowing the leakage of entrapped molecules. This effect is size-dependent, with molecules smaller than approximately 3.3 nm being able to pass through the permeabilized membrane.
-
The increase in permeability is linked to Silymarin's ability to induce oxidative stress, leading to lipid peroxidation and disruption of the phospholipid bilayer.
Interaction with Membrane Proteins
Silymarin directly interacts with and modulates the function of various membrane proteins, particularly transporters. This is a significant component of its mechanism of action and its potential for drug-drug interactions.
Organic Anion-Transporting Polypeptides (OATPs): Silymarin and its components are potent inhibitors of several OATP transporters, which are crucial for the uptake of a wide range of endogenous compounds and xenobiotics into cells, particularly in the liver.
Table 2: Quantitative Data on Silymarin's Inhibition of OATP Transporters
| Transporter | Substrate | Inhibitor | IC₅₀ (µM) |
| OATP1B1 | Estradiol-17β-glucuronide | Silymarin | 1.3 |
| OATP1B3 | Estradiol-17β-glucuronide | Silymarin | 2.2 |
| OATP2B1 | Estrone-3-sulfate | Silymarin | 0.3 |
Data sourced from studies on cell lines stably expressing these transporters.
Modulation of Signaling Pathways
Silymarin's interaction with the cell membrane allows it to influence intracellular signaling cascades that are often initiated at the membrane level. Two of the most well-documented pathways affected by Silymarin are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Silymarin has been shown to modulate this pathway in various cell types, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Mechanism of Action:
-
Inhibition of ERK1/2: Silymarin treatment has been observed to decrease the phosphorylation of ERK1/2, a key component of the MAPK pathway that promotes cell survival and proliferation.
-
Activation of JNK and p38: Conversely, Silymarin often leads to the increased phosphorylation (activation) of JNK and p38, two other MAPKs that are generally associated with stress responses and the induction of apoptosis.
Caption: Silymarin's modulation of the MAPK signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Silymarin is a well-documented inhibitor of the NF-κB pathway.
Mechanism of Action:
-
Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. Silymarin has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.
-
Reduced Pro-inflammatory Gene Expression: By blocking NF-κB activation, Silymarin downregulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
References
A Technical Guide to Coumarin Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial topic of this guide was "Sulmarin." However, extensive searches for a compound specifically named "this compound" did not yield any definitive results. It is presumed that this may be a misspelling or a reference to a less common derivative. Therefore, this guide provides a comprehensive overview of coumarin (B35378) compounds, with a special focus on the well-researched flavonolignan Silymarin and an exploration of sulfur-containing coumarins (thiocoumarins), which may align with the user's interest.
Introduction to Coumarins
Coumarins are a large class of phenolic substances found in many plants, fungi, and bacteria.[1] They are characterized by a benzopyrone scaffold and exhibit a wide range of pharmacological properties, making them a "privileged scaffold" in medicinal chemistry.[2] Their diverse biological activities include anticoagulant, anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][3] The versatility of the coumarin core allows for extensive chemical modifications to enhance potency and selectivity for various biological targets.[4]
Synthesis of Coumarin Compounds
Several classical and modern synthetic methods are employed to produce coumarin derivatives. The choice of method often depends on the desired substitution pattern.[5]
Pechmann Condensation
This is a widely used method for synthesizing 4-substituted coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[6]
Experimental Protocol: Pechmann Condensation
-
Materials:
-
Phenol (or substituted phenol)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15, Indium(III) chloride)[6]
-
Solvent (if not solvent-free)
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, reflux condenser (for conventional heating) or a ball mill (for mechanochemical synthesis)[6][7]
-
-
Procedure (Conventional Heating with H₂SO₄):
-
In a round-bottom flask, combine the phenol (1 equivalent) and the β-ketoester (1 equivalent).
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with constant stirring.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.[8]
-
-
Procedure (Mechanochemical Synthesis with InCl₃):
-
Place the phenol, ethyl acetoacetate, and Indium(III) chloride into a milling jar with milling balls.
-
Mill the mixture at room temperature for a short duration.
-
Monitor the reaction progress.
-
After completion, the solid product can be directly collected and purified by recrystallization.[6]
-
Workflow for Pechmann Condensation:
Caption: General workflow for the Pechmann condensation synthesis of coumarins.
Knoevenagel Condensation
This method involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base to form a C=C bond. For coumarin synthesis, a salicylaldehyde (B1680747) derivative is typically used.[4][9]
Experimental Protocol: Knoevenagel Condensation
-
Materials:
-
Procedure (Microwave-Assisted, Solvent-Free):
-
In a suitable vessel, mix the salicylaldehyde (1 equivalent), the active methylene compound (1.1 equivalents), and a catalytic amount of piperidine.
-
Irradiate the mixture in a microwave reactor at a specified power and time.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol).[4]
-
Biological Activities of Coumarin Compounds
Coumarins exhibit a remarkable spectrum of biological activities, with anticancer properties being one of the most extensively studied.
In Vitro Anticancer Activity Assessment
The MTT assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.[2]
Experimental Protocol: MTT Assay for Cell Viability
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Coumarin compounds to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the coumarin compounds in the culture medium. Replace the old medium with the medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2][8]
-
Case Study: Silymarin
Silymarin is a polyphenolic flavonoid mixture extracted from milk thistle (Silybum marianum). Its main active component is silybin (B1146174) (also known as silibinin).[10] Silymarin has demonstrated significant hepatoprotective, antioxidant, anti-inflammatory, and anticancer properties.[11]
Mechanism of Action and Signaling Pathways
Silymarin exerts its anticancer effects through the modulation of various signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[10][11]
Signaling Pathways Modulated by Silymarin:
-
MAPK Pathway: Silymarin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to decrease the expression of p-ERK1/2 while increasing the expression of p-JNK and p-p38 in some cancer cells, leading to growth inhibition and apoptosis.[12]
Caption: Silymarin's modulation of the MAPK signaling pathway.
-
JAK/STAT Pathway: Silymarin can inhibit the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, particularly STAT3, which is often constitutively active in cancer cells. This inhibition can suppress tumor cell proliferation.[10]
Caption: Silymarin's inhibition of the JAK/STAT signaling pathway.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Silymarin has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, leading to reduced cancer cell survival.[10]
Caption: Silymarin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data for Silymarin
The following table summarizes some of the reported IC50 values for Silymarin against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| Ramos | Burkitt's Lymphoma | 100 | 48 | [13] |
| SW480 | Colon Cancer | Time-dependent | 24, 48, 72 | [14] |
| HepG2 | Hepatocellular Carcinoma | 19-56.3 | 24 | [1] |
| A549 | Lung Cancer | 58 µM | 24 | [15] |
Sulfur-Containing Coumarins (Thiocoumarins)
The replacement of one or both oxygen atoms in the coumarin ring with sulfur gives rise to thiocoumarins and dithiocoumarins.[2] These bioisosteres of coumarins have also attracted interest for their pharmacological activities.[4]
Synthesis of Thiocoumarins
Thiocoumarins can be synthesized through various methods, including the use of Lawesson's reagent to convert the carbonyl oxygen of a coumarin to sulfur.[3]
Experimental Protocol: Synthesis of Thiocoumarins using Lawesson's Reagent
-
Materials:
-
Substituted coumarin
-
Lawesson's reagent
-
Nitrogen atmosphere apparatus
-
-
Procedure:
-
Dissolve the coumarin derivative in toluene in a reaction vessel under a nitrogen atmosphere.
-
Add an excess of Lawesson's reagent to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography to yield the thiocoumarin.[3]
-
Biological Activities of Thiocoumarins
Thiocoumarins have been investigated for a range of biological activities, including as carbonic anhydrase inhibitors and anticancer agents.[4]
Quantitative Data for Sulfur-Containing Coumarin Derivatives:
The following table presents IC50 values for some sulfur-containing coumarin hybrids.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarinyl-pyrimidine hybrid (6b) | HepG2 | >50 | [8] |
| Coumarinyl-pyrimidine hybrid (6b) | MCF-7 | >50 | [8] |
| Coumarinyl-pyridinone hybrid (9b) | HepG2 | 13.68 | [8] |
| Coumarinyl-pyridinone hybrid (9b) | MCF-7 | 17.01 | [8] |
| Coumarin sulfonamide (9c) | MDA-MB-231 | 9.33 | [16] |
Pharmacokinetics of Coumarin Derivatives
The pharmacokinetic profile of coumarins is crucial for their development as therapeutic agents. Studies have shown that simple coumarin is rapidly absorbed orally but has low systemic availability due to a significant first-pass effect. The biological half-life of coumarin is relatively short, around 1 hour. Efforts to improve the bioavailability of coumarin derivatives, such as formulation in solid dispersions, are ongoing.
Conclusion
Coumarin and its derivatives represent a vast and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The ease of synthesis and the tunability of their chemical structure allow for the development of novel derivatives with enhanced biological activity. While the specific compound "this compound" remains elusive, the exploration of coumarins, their sulfur-containing analogs, and well-researched examples like Silymarin provides a strong foundation for future drug discovery and development efforts. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel coumarin derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiocoumarins: From the Synthesis to the Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of Silymarin
Disclaimer: Initial searches for "Sulmarin" did not yield any relevant results. Based on the similarity of the name and the nature of the query, this technical guide provides information on Silymarin (B1681676) , a well-researched natural compound.
Silymarin is a standardized extract from the seeds of the milk thistle plant (Silybum marianum). It is a complex of flavonolignans, with silybin (B1146174) being its most abundant and biologically active component.[1][2] For centuries, silymarin has been utilized in traditional medicine for liver and gallbladder disorders.[3] Contemporary research has affirmed its hepatoprotective properties and explored its potential therapeutic applications in various other conditions, including cancer and neurodegenerative diseases.[1][4] This guide provides a comprehensive overview of the safety and toxicity profile of silymarin, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
Silymarin is characterized by its lipophilic nature and poor water solubility, which in turn affects its oral bioavailability, estimated to be between 20% and 50%.[5] Following oral administration, silymarin is absorbed from the gastrointestinal tract and undergoes extensive phase I and phase II metabolism, primarily in the liver.[5][6] The metabolites are mainly excreted in the bile and are subject to enterohepatic circulation, which is indicated by a secondary peak in the plasma concentration curve.[7][8] The primary active components, silibinin (B1684548) and other flavonolignans, are distributed to various tissues, with the highest concentrations found in the liver, stomach, intestine, and pancreas.[7] Elimination occurs predominantly through urine and bile.[6]
Preclinical Safety and Toxicity
Acute toxicity studies in animal models have demonstrated a very low toxicity profile for silymarin.[7] In rats, the oral median lethal dose (LD50) has been reported to be as high as 10,000 mg/kg, and in another study, it exceeded 20,000 mg/kg.[3][7] The maximum tolerated dose in dogs is 300 mg/kg.[7] Long-term studies have also indicated a high safety margin. In a two-year study, rats and mice receiving high concentrations of silymarin in their diet showed no major toxicity, although a reduction in mean body weights was observed at the highest doses.[2]
Table 1: Acute Toxicity of Silymarin in Animal Models
| Species | Route of Administration | LD50 | Maximum Tolerated Dose | Reference |
| Rat | Oral | >10,000 mg/kg | - | [7] |
| Rat | Oral | >20,000 mg/kg | - | [3] |
| Dog | Oral | - | 300 mg/kg | [7] |
| Rat | Intraperitoneal | No mortality up to 900 mg/kg | - | [9] |
Silymarin has shown mixed results in genotoxicity assays. One study reported that silymarin was mutagenic in Salmonella typhimurium strains in the presence of metabolic enzymes.[1][2] However, its main components—silybin, silydianin, and silychristin—were not found to be cytotoxic or genotoxic at a concentration of 100 μM.[1][2] Importantly, numerous studies have highlighted the anticarcinogenic properties of silymarin, demonstrating its ability to inhibit tumor growth in various cancer cell lines and animal models.[2][6]
Studies on the reproductive and developmental toxicity of silymarin have yielded some cautionary findings. Silymarin has been shown to be devoid of embryotoxic potential in some animal studies.[7] However, another study in pregnant female mice receiving oral silymarin at doses of 50, 100, and 200 mg/kg/day reported teratogenic effects and lower fetal weights compared to the control group.[2] Therefore, caution is advised during pregnancy.[1][2]
Clinical Safety and Tolerability
In humans, silymarin is generally well-tolerated, even at high doses.[1][2] Clinical trials have investigated doses up to 700 mg three times a day for 24 weeks without significant adverse effects.[1][2] The most commonly reported side effects are mild and gastrointestinal in nature, including nausea, diarrhea, and general stomach discomfort.[1][2][3] Allergic reactions are rare.[10]
Table 2: Summary of Adverse Events in Human Clinical Trials
| Study Population | Dosage | Duration | Reported Adverse Events | Reference |
| General | Therapeutic doses | Not specified | Mild gastrointestinal discomfort (nausea, diarrhea) | [1][2] |
| General | High dose: 700 mg, 3x/day | 24 weeks | Well-tolerated | [1][2] |
| Patients with cirrhosis | Not specified | Long-term | Occasional headaches (5%), mild stomach upset (3%) | [3] |
| General | Not specified | Short-to-medium term | Digestive discomfort, rare skin rash (similar to placebo) | [3] |
Drug Interactions
Silymarin has been shown to have low potential for drug-drug interactions.[1] It does not have major effects on the cytochrome P-450 enzyme system, which is responsible for the metabolism of many drugs.[1] However, some studies suggest that caution should be exercised when co-administering silymarin with drugs that have a narrow therapeutic window.[1]
Mechanisms of Action and Protective Pathways
The therapeutic effects of silymarin are attributed to several mechanisms of action, primarily centered around its antioxidant and anti-inflammatory properties.
Silymarin's most well-documented effect is its ability to protect the liver from various toxins.[7] This is achieved through several pathways:
-
Antioxidant Activity: Silymarin acts as a scavenger of free radicals and increases the intracellular content of glutathione, a key antioxidant.[7][10]
-
Membrane Stabilization: It stabilizes cell membranes and regulates their permeability, which prevents hepatotoxic agents from entering hepatocytes.[7]
-
Promotion of Regeneration: Silymarin stimulates ribosomal RNA synthesis, which promotes the regeneration of liver cells.[4][7]
-
Anti-fibrotic Activity: It inhibits the transformation of stellate hepatocytes into myofibroblasts, a key process in the development of liver cirrhosis.[7]
References
- 1. Safety and toxicity of silymarin, the major constituent of milk thistle extract: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ru.goldaruco.com [ru.goldaruco.com]
- 3. Clinical Safety Profile of Silymarin: What Research Shows_Cactus Botanics [cactusbotanics.com]
- 4. mdpi.com [mdpi.com]
- 5. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. medscape.com [medscape.com]
- 8. mdpi.com [mdpi.com]
- 9. Hepatoprotective activity of silymarin encapsulation against hepatic damage in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Sulmarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and purification of Sulmarin, a disulfated coumarin (B35378) derivative identified by the IUPAC name (4-methyl-2-oxo-6-sulfooxychromen-7-yl) hydrogen sulfate[1]. The protocol is detailed in a two-stage process: the initial synthesis of the precursor 6,7-dihydroxy-4-methylcoumarin (4-methylesculetin), followed by its subsequent sulfation to yield this compound. This guide includes detailed experimental procedures, tables of quantitative data for easy reference, and diagrams to illustrate the workflow, catering to the needs of researchers in medicinal chemistry and drug development.
Introduction
This compound, with the CAS Number 29334-07-4, is a coumarin derivative characterized by two sulfate (B86663) ester groups[1][2]. Coumarins are a well-established class of compounds known for a wide range of biological activities. The addition of sulfate moieties can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often increasing its water solubility and modifying its biological interactions. These application notes provide a reproducible methodology for the laboratory-scale synthesis and purification of this compound, enabling further investigation into its potential therapeutic applications.
Synthesis of 4-Methylesculetin (B191872) (Precursor)
The synthesis of the precursor, 4-methylesculetin (6,7-dihydroxy-4-methylcoumarin), is achieved via a Pechmann condensation reaction. This reaction involves the condensation of 1,2,4-trihydroxybenzene with ethyl acetoacetate (B1235776) in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of 4-Methylesculetin
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-trihydroxybenzene and ethyl acetoacetate.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., SnCl₂·2H₂O) to the reaction mixture[3].
-
Reaction Conditions: Heat the mixture to the specified temperature with continuous stirring. The reaction can be efficiently conducted using microwave irradiation for a shorter reaction time[3].
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add distilled water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallization: Recrystallize the crude 4-methylesculetin from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture to obtain the pure product[4].
Quantitative Data for 4-Methylesculetin Synthesis
| Parameter | Value | Reference |
| Starting Materials | ||
| 1,2,4-Trihydroxybenzene | 10 mmol | Proposed |
| Ethyl Acetoacetate | 11 mmol | [4] |
| SnCl₂·2H₂O (Catalyst) | 1 mmol (10 mol%) | [3] |
| Reaction Conditions | ||
| Temperature | 110 °C (Oil Bath) or Microwave | [3][4] |
| Reaction Time | 4-6 hours (Oil Bath) or 5-10 min (Microwave) | [3] |
| Solvent | Solvent-free | [3] |
| Yield and Purity | ||
| Theoretical Yield | 1.92 g | Calculated |
| Typical Practical Yield | 70-85% | Inferred |
| Purity (by HPLC) | >98% | [5] |
Synthesis of this compound
The synthesis of this compound from 4-methylesculetin involves the sulfation of the two hydroxyl groups. A common and effective method for the sulfation of phenols is the use of a sulfur trioxide-pyridine complex.
Proposed Experimental Protocol: Synthesis of this compound
-
Dissolution: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 4-methylesculetin in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfating Agent Addition: Slowly add a sulfur trioxide-pyridine complex to the cooled solution with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or HPLC, observing the disappearance of the starting material.
-
Quenching: After completion, carefully quench the reaction by pouring the mixture into ice-cold water.
-
Neutralization and Precipitation: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. The sodium salt of this compound may precipitate upon neutralization or the solution can be carried forward to purification.
-
Isolation of Crude Product: If a precipitate forms, collect it by filtration. If not, the aqueous solution containing the this compound salt is used directly in the purification step.
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Starting Materials | ||
| 4-Methylesculetin | 5 mmol | Proposed |
| Sulfur Trioxide-Pyridine Complex | 12 mmol (2.4 eq.) | Inferred |
| Anhydrous Pyridine (Solvent) | 50 mL | Inferred |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Inferred |
| Reaction Time | 12-24 hours | Inferred |
| Atmosphere | Inert (Nitrogen or Argon) | Inferred |
| Yield | ||
| Theoretical Yield (as disodium (B8443419) salt) | 2.19 g | Calculated |
| Expected Practical Yield | 60-80% | Inferred |
Purification of this compound
Due to the presence of two highly polar sulfate groups, this compound is expected to be a water-soluble, polar compound. Its purification can be effectively achieved using ion-exchange chromatography.
Experimental Protocol: Purification of this compound
-
Column Preparation: Pack a chromatography column with a suitable anion-exchange resin (e.g., a quaternary ammonium-based resin). Equilibrate the column with a low concentration buffer (e.g., 20 mM ammonium (B1175870) bicarbonate).
-
Sample Loading: Dissolve the crude this compound (or use the neutralized aqueous solution from the synthesis) in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any non-ionic or weakly bound impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., a linear gradient of 0.02 M to 1 M ammonium bicarbonate).
-
Fraction Collection: Collect fractions and monitor for the presence of this compound using UV-Vis spectroscopy or TLC.
-
Desalting: Pool the fractions containing pure this compound and remove the salt (e.g., ammonium bicarbonate) by lyophilization. Repeated lyophilization from water may be necessary to completely remove the volatile salt.
-
Final Product: The final product will be the purified this compound, likely as a salt (e.g., disodium or diammonium salt).
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Quantitative Data for this compound Purification
| Parameter | Value | Reference |
| Chromatography Type | Anion-Exchange Chromatography | [6][7] |
| Stationary Phase | Quaternary ammonium functionalized resin | [7] |
| Mobile Phase A | 20 mM Ammonium Bicarbonate | Proposed |
| Mobile Phase B | 1 M Ammonium Bicarbonate | Proposed |
| Gradient | Linear gradient from 0% to 100% B | Proposed |
| Detection | UV-Vis Spectroscopy | Inferred |
| Purity (Post-Purification) | >95% (by HPLC) | Expected |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Proposed Synthesis Pathway
References
- 1. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorlab.com [biorlab.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. scispace.com [scispace.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Improvement purification of sulfated oligofucan by ion-exchange displacement centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Quantification of Sulmarin
Introduction
Sulmarin, a key flavonolignan constituent of silymarin (B1681676) extracted from the milk thistle plant (Silybum marianum), has garnered significant interest for its potential therapeutic properties, particularly its hepatoprotective effects.[1] Accurate and reliable quantification of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids, is crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and experimental protocols for the quantification of this compound using UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. UV-Vis Spectrophotometric Methods
UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound, particularly in pharmaceutical formulations. The methods are typically based on the inherent UV absorbance of this compound or the formation of a colored complex.
A. Direct UV Spectrophotometry in Methanol (B129727)
This method relies on measuring the absorbance of this compound in methanol at its wavelength of maximum absorbance (λmax).
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 287 nm | [2] |
| Linearity Range | 6-16 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | [2] |
Experimental Protocol
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 6 to 16 µg/mL in methanol.
-
Sample Preparation (Tablets/Capsules):
-
Weigh and finely powder the contents of at least 20 tablets/capsules.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound.
-
Extract the this compound from the powder using three 20 mL portions of chloroform (B151607) with shaking.
-
Filter the residue and dissolve it in methanol in a 100 mL volumetric flask. Make up the volume with methanol.
-
Further dilute the solution with methanol to obtain a final concentration within the linear range.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the wavelength range of 200-400 nm.
-
Measure the absorbance of the standard and sample solutions at 287 nm against a methanol blank.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
B. Colorimetric Method using Ferric Chloride and 1,10-Phenanthroline
This method is based on the formation of a blood-red colored complex between this compound, ferric chloride, and 1,10-phenanthroline, which is measured at 510 nm.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 510 nm | [3] |
| Linearity Range | 2.5-25 µg/mL | [3] |
Experimental Protocol
-
Reagent Preparation:
-
Standard Stock Solution Preparation (100 µg/mL): Prepare a stock solution of this compound in distilled water.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 2.5 to 25 µg/mL.[3]
-
Color Development:
-
To 1 mL of each standard or sample solution in a 10 mL volumetric flask, add 0.5 mL of 0.0033 M FeCl₃ and 2.5 mL of 0.1 M 1,10-phenanthroline.[3]
-
Bring the final volume to 10 mL with distilled water.
-
-
Spectrophotometric Measurement: Measure the absorbance of the resulting blood-red colored solution at 510 nm against a reagent blank.[3]
-
Quantification: Plot a calibration curve of absorbance versus concentration and determine the concentration of this compound in the sample.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of this compound from complex mixtures, offering high specificity and sensitivity.
A. Reversed-Phase HPLC Method
This is the most common HPLC method for this compound analysis, typically employing a C18 stationary phase.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | C18 (e.g., Ascentis Express C18, Kromasil C18) | [4] |
| Mobile Phase | Gradient elution with methanol and 0.1% formic acid in water | |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 288 nm | [5] |
| Linearity Range | 50-5000 ng/mL (in rat plasma) | [6] |
| Limit of Quantification (LOQ) | Varies by method and matrix | [7] |
| Recovery | 98.72% - 100.0% | [5] |
Experimental Protocol
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 150 mm x 4.6 mm.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Program: A common gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. An example gradient could be: 0-5 min, 30-35% B; 5-20 min, 35% B; 20-25 min, 35-45% B; 25-60 min, 45% B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV at 288 nm.[5]
-
-
Standard Solution Preparation: Prepare stock and working standard solutions of this compound in methanol.
-
Sample Preparation:
-
Pharmaceutical Formulations: Extract a known amount of the formulation with methanol, sonicate, filter, and dilute to the appropriate concentration.
-
Biological Fluids (e.g., Plasma): Perform protein precipitation by adding acetonitrile (B52724) to the plasma sample (e.g., 400 µL of ice-cold acetonitrile to 120 µL of plasma).[6] Vortex, centrifuge, and evaporate the supernatant to dryness. Reconstitute the residue in the mobile phase.[6]
-
-
Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound using a calibration curve constructed from the peak areas of the standard solutions.
Experimental Workflow: HPLC Quantification
Caption: Workflow for this compound quantification by HPLC.
III. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the highest sensitivity and selectivity for the quantification of this compound, making it the method of choice for bioanalytical studies where low concentrations are expected.
A. UHPLC-MS/MS Method
This method combines the high separation efficiency of Ultra-High-Performance Liquid Chromatography with the sensitive and selective detection of tandem mass spectrometry.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | C18 (e.g., HSS-T3 C18, 1.8 µm) | [8] |
| Mobile Phase | Gradient elution with 0.1% formic acid in methanol and 0.1% formic acid in water | [8] |
| Flow Rate | 0.5 mL/min | [8] |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | [4] |
| MRM Transitions | Compound-specific precursor-to-product ion transitions | [8][9] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL in human plasma | [10] |
| Linearity Range | 2-100 ng/mL in human plasma | [10] |
Experimental Protocol
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor ion (e.g., [M-H]⁻ for this compound) and its characteristic product ions need to be determined by direct infusion of a standard solution.
-
-
Standard and Sample Preparation: Similar to the HPLC protocol, but with potentially higher dilution factors due to the increased sensitivity of the method. Liquid-liquid extraction or solid-phase extraction may be employed for cleaner sample extracts.[10]
-
Analysis and Quantification: Inject the prepared samples into the LC-MS/MS system. The quantification is based on the peak area of the specific MRM transition for this compound, using a calibration curve prepared with an internal standard.
Experimental Workflow: LC-MS/MS Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zenodo.org [zenodo.org]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated UHPLC-Tandem Mass Spectrometry Method for Quantitative Analysis of Flavonolignans in Milk Thistle (Silybum marianum) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive LC-MS/MS assay for the simultaneous analysis of the major active components of silymarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sulmarin in Human Plasma by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Sulmarin, a key bioactive constituent of silymarin (B1681676), in human plasma samples. The protocol employs a straightforward liquid-liquid extraction for sample preparation, followed by reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for detection. The method has been validated for selectivity, linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol and the necessary parameters for successful implementation.
Introduction
Silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum), is a complex mixture of flavonolignans, with this compound (often referred to as silybin) being the most abundant and biologically active component.[1][2][3] It is widely recognized for its hepatoprotective properties and is investigated for various other therapeutic applications, including anti-inflammatory and anti-cancer activities.[3][4] Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and overall efficacy.[5] This application note presents a validated HPLC-MS/MS method for the determination of this compound in human plasma. The extensive phase II metabolism of this compound, primarily through glucuronidation and sulfation, necessitates methods that can distinguish between the parent compound and its metabolites.[1][5][6]
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Naringenin or Naproxen[7]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Methyl-tert-butyl ether (MTBE)[7]
-
β-glucuronidase (from Helix pomatia) for total this compound analysis[7]
-
Human plasma (blank)
Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of this compound from human plasma.[3][7]
-
For total this compound (free and conjugated):
-
To 100 µL of human plasma, add internal standard and 20 µL of β-glucuronidase solution.
-
Incubate the mixture to allow for the enzymatic hydrolysis of this compound glucuronides.
-
-
For free this compound:
-
To 100 µL of human plasma, add the internal standard. Omit the hydrolysis step.
-
-
Add 500 µL of methyl-tert-butyl ether (MTBE) to the plasma sample.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3750 rpm for 10 minutes at 20 °C.[7]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45 °C.[7]
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
Liquid Chromatography
-
System: Agilent 1100 or 1200 series HPLC system or equivalent[7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 2.0 mm, 5 µm particle size)[3]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate[3]
-
Mobile Phase B: Methanol with 0.1% formic acid[3]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 20 µL[7]
-
Gradient Elution: A gradient elution can be optimized to ensure separation from endogenous plasma components. A typical gradient might start at 30% B, ramp up to 95% B, and then return to initial conditions for re-equilibration.
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), negative or positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 4 kV[9]
-
Source Temperature: 440 °C[10]
-
Collision Gas: Nitrogen[9]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Silybin) | 481.1 | 125.0, 151.0, 179.0 | 23 |
| Naringenin (IS) | 271.1 | 151.0 | - |
(Note: Specific MRM transitions and collision energies should be optimized for the instrument in use. The values for this compound are based on published fragmentation patterns.)[9]
Results and Discussion
The developed HPLC-MS/MS method demonstrates excellent performance for the quantification of this compound in human plasma.
Method Validation
The method was validated according to FDA guidelines for bioanalytical method validation. The following parameters were assessed:
-
Selectivity: The method showed high selectivity with no significant interfering peaks from endogenous components in blank plasma at the retention times of this compound and the internal standard.[7]
-
Linearity: The calibration curves were linear over the concentration range of 2 ng/mL to 100 ng/mL for this compound in human plasma.[3][11] The correlation coefficient (r²) was consistently greater than 0.99.[3][11]
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within acceptable limits. Accuracies ranged from 91% to 111.9%, and the precision (CV%) was less than 10.5%.[3][11]
-
Lower Limit of Quantification (LLOQ): The LLOQ for this compound in plasma was established at 2 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[3][11]
-
Recovery: The extraction recovery of this compound from human plasma was consistent and reproducible across the tested concentration range.
-
Stability: this compound was found to be stable in human plasma under various storage conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80 °C.[3]
Data Presentation
Table 1: Summary of Quantitative Data for this compound Analysis
| Parameter | Result |
| Linearity Range | 2 - 100 ng/mL[3][11] |
| Correlation Coefficient (r²) | > 0.99[3][11] |
| LLOQ | 2 ng/mL[3][11] |
| Intra-day Accuracy | 91 - 106.5%[3][11] |
| Inter-day Accuracy | 95.1 - 111.9%[3][11] |
| Intra-day Precision (CV%) | < 10.5%[3][11] |
| Inter-day Precision (CV%) | < 10.5%[3][11] |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
Caption: Metabolic pathway of this compound (Silybin).
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic performance make it well-suited for high-throughput analysis in clinical and research settings. This detailed protocol can be readily implemented by laboratories involved in pharmacokinetic analysis and drug development of this compound-containing products.
References
- 1. Metabolism, Transport and Drug–Drug Interactions of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS assay for the simultaneous analysis of the major active components of silymarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic review of pharmacokinetics and potential pharmacokinetic interactions of flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug–drug interactions of silymarin on the perspective of pharmacokinetics: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic profiling of milk thistle different organs using UPLC-TQD-MS/MS coupled to multivariate analysis in relation to their selective antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Cell-Based Assay for Evaluating the Bioactivity of Silymarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silymarin, a standardized extract from the seeds of the milk thistle plant (Silybum marianum), is a complex of flavonolignans, with silybin (B1146174) being its most active component.[1][2] It has been used for centuries as a natural remedy for liver and biliary tract diseases.[3][4] Modern research has illuminated its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[4][5][6][7] Silymarin's mechanisms of action are multifaceted, involving the scavenging of free radicals, modulation of cell signaling pathways, and effects on cell cycle and apoptosis.[4][6][8] These properties make Silymarin a compound of significant interest in drug development.
This document provides a detailed protocol for a cell-based assay to characterize the cytotoxic and anti-proliferative activity of Silymarin on a cancer cell line. The protocol utilizes the MTT assay, a colorimetric method for assessing cell metabolic activity, as an indicator of cell viability.
Potential Signaling Pathways Modulated by Silymarin
Silymarin has been shown to influence several key signaling pathways involved in cancer progression. One of the well-documented pathways is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[9] Silymarin has been observed to modulate the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, leading to the inhibition of cancer cell growth and induction of apoptosis.[9]
Diagram of the MAPK Signaling Pathway
Caption: The MAPK signaling pathway and the inhibitory effect of Silymarin.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxic activity of Silymarin using a cell-based assay.
Diagram of the Experimental Workflow
Caption: Workflow for the cell-based cytotoxicity assay of Silymarin.
Detailed Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps for determining the effect of Silymarin on the viability of a selected cancer cell line (e.g., A549 human lung carcinoma cells).[10]
Materials and Reagents:
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Silymarin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Silymarin Treatment:
-
Prepare a stock solution of Silymarin in DMSO.
-
Prepare serial dilutions of Silymarin in culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 150, 200 µM). The final DMSO concentration in all wells should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Silymarin. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the Silymarin concentration to determine the IC50 value (the concentration of Silymarin that inhibits 50% of cell growth).
-
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table for clear comparison of the dose-dependent effects of Silymarin on cell viability over different time points.
Table 1: Effect of Silymarin on A549 Cell Viability
| Silymarin Concentration (µM) | % Cell Viability (24h) (Mean ± SD) | % Cell Viability (48h) (Mean ± SD) | % Cell Viability (72h) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 25 | 92.3 ± 3.8 | 85.1 ± 4.2 | 78.6 ± 3.9 |
| 50 | 78.5 ± 4.1 | 65.4 ± 3.7 | 55.2 ± 3.1 |
| 100 | 55.1 ± 3.2 | 42.8 ± 2.9 | 31.7 ± 2.5 |
| 150 | 38.7 ± 2.9 | 25.6 ± 2.1 | 18.9 ± 1.8 |
| 200 | 21.4 ± 2.5 | 14.2 ± 1.9 | 9.8 ± 1.2 |
| IC50 (µM) | ~90 | ~65 | ~45 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The provided protocol offers a robust and reproducible method for evaluating the cytotoxic and anti-proliferative activity of Silymarin in a cancer cell line model. The MTT assay is a fundamental technique in drug discovery and provides valuable preliminary data on the potential of a compound as a therapeutic agent. Further investigations, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis, can provide deeper insights into the mechanisms of Silymarin's action.[10] The modulation of signaling pathways like MAPK by Silymarin underscores its potential as a multi-target agent in cancer therapy.[9]
References
- 1. Toward the definition of the mechanism of action of silymarin: activities related to cellular protection from toxic damage induced by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antimicrobial and Modulatory Activity of the Natural Products Silymarin and Silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Insights into the Pharmacological Significance of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin as a phytopharmaceutical agent: advances in mechanistic insights, formulation strategies, and pre-clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the anti-cancer and antimetastatic effect of Silymarin against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coumarin-Based Dyes in Fluorescence Microscopy
A Note on Terminology: The term "Sulmarin" did not yield specific results for a fluorescent dye. It is likely a typographical error for "Silymarin" or, more probable in the context of fluorescence microscopy, refers to the broad class of Coumarin (B35378) dyes. Silymarin is a natural compound studied for its therapeutic properties, often using fluorescence microscopy, but it is not itself a fluorescent probe. This document will focus on the application of coumarin-based fluorescent dyes.
Coumarin derivatives are a versatile class of fluorophores widely used in biological imaging due to their bright fluorescence, high quantum yields, and sensitivity to the cellular environment. Their photophysical properties can be tuned by chemical modifications, making them suitable for a wide range of applications in fluorescence microscopy.
Data Presentation: Photophysical Properties of Representative Coumarin Derivatives
The selection of a suitable fluorophore is critical for successful fluorescence microscopy. The following table summarizes key quantitative data for several coumarin derivatives to facilitate comparison.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Environment |
| Coumarin 1 | 374 | 455 | 81 | 0.73 | Ethanol |
| Coumarin 102 | 400 | 475 | 75 | 0.82 | Ethanol |
| 7-Amino-4-methylcoumarin | 350 | 445 | 95 | 0.63 | Ethanol |
| 7-Hydroxy-4-methylcoumarin | 360 | 450 | 90 | 0.50 | pH 9.0 Buffer |
| 7-(Diethylamino)coumarin | 400 | 470 | 70 | 0.40 | Ethanol |
| Phosphorylated Coumarin Derivative | 472 | 623 | 151 | - | Aqueous Buffer |
Note: Photophysical properties are highly dependent on the solvent and local environment. The values presented here are for reference and may vary under different experimental conditions.
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with a Coumarin Dye
This protocol provides a general procedure for staining fixed cells with a coumarin-based dye. The optimal concentration of the dye and incubation times should be determined empirically for each specific application.
Materials:
-
Coumarin dye stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a suitable culture medium until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash the cells three times with PBS.[1]
-
Staining: Prepare a working solution of the coumarin dye in PBS at a final concentration of 1-10 µM. Incubate the fixed and, if necessary, permeabilized cells with the dye solution for 20-30 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope equipped with a suitable filter set for the specific coumarin dye (e.g., DAPI or blue fluorescent protein channel).
Protocol 2: Live-Cell Imaging of Lipid Droplets with a Lipophilic Coumarin Dye
This protocol is designed for imaging lipid droplets in living cells using a lipophilic coumarin derivative.
Materials:
-
Lipophilic coumarin dye stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cell culture dishes with glass bottoms
Procedure:
-
Cell Culture: Plate cells in glass-bottom dishes and culture until they are ready for imaging.
-
Dye Preparation: Prepare a fresh working solution of the lipophilic coumarin dye in pre-warmed live-cell imaging medium. The final concentration typically ranges from 100 nM to 5 µM. The optimal concentration should be determined to maximize signal while minimizing cytotoxicity.
-
Staining: Aspirate the culture medium and replace it with the dye-containing imaging medium. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional): For some dyes, washing may be necessary to reduce background fluorescence. If so, gently replace the staining solution with fresh, pre-warmed imaging medium.
-
Imaging: Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). Use a filter set appropriate for the coumarin dye. Time-lapse imaging can be performed to track lipid droplet dynamics.
Visualizations
Experimental Workflow for Cellular Imaging
Caption: General experimental workflow for cellular imaging with coumarin dyes.
Representative Signaling Pathway: JAK/STAT Pathway
Fluorescence microscopy can be employed to visualize components of signaling pathways. For instance, the translocation of STAT proteins to the nucleus upon activation can be observed. The JAK/STAT pathway is often studied in the context of cancer and inflammation.[2][3]
Caption: Simplified diagram of the JAK/STAT signaling pathway.
References
Application Notes and Protocols for Silymarin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silymarin (B1681676) is a polyphenolic flavonoid extracted from the seeds of the milk thistle plant (Silybum marianum). It is a complex of at least seven flavonolignans, with silybin (B1146174) being the most abundant and biologically active component.[1] Silymarin is widely recognized for its hepatoprotective, antioxidant, anti-inflammatory, and anticancer properties.[2][3] These therapeutic effects are attributed to its ability to modulate various cellular signaling pathways, making it a subject of extensive preclinical research.[4]
These application notes provide detailed protocols for the administration of silymarin in rodent models, summarize key quantitative data from preclinical studies, and illustrate the molecular pathways influenced by silymarin.
Mechanism of Action and Signaling Pathways
Silymarin exerts its biological effects by modulating multiple signaling cascades involved in cell survival, proliferation, inflammation, and apoptosis. The primary pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphatidylinositol 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) pathways.
MAPK Signaling Pathway
The MAPK pathway is crucial in translating extracellular signals into cellular responses. Silymarin has been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells. It can influence the phosphorylation status of key proteins like ERK1/2, JNK, and p38.[5] Specifically, in some cancer cell lines, silymarin treatment leads to a decrease in the phosphorylation of ERK1/2 and p38, while increasing the phosphorylation of JNK, thereby promoting apoptosis.[5]
Caption: Silymarin's modulation of the MAPK signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is integral to cytokine signaling and plays a significant role in immune responses, cell proliferation, and apoptosis. In several cancer models, this pathway is constitutively active. Silymarin has been demonstrated to inhibit the JAK/STAT pathway by potentially binding to JAK2 and STAT3, thereby preventing the phosphorylation and nuclear translocation of STAT3.[6] This inhibition leads to decreased expression of genes involved in cell survival and proliferation.[6]
Caption: Silymarin's inhibition of the JAK/STAT signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell cycle progression, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Silymarin has been shown to inhibit this pathway by down-regulating the expression of phosphorylated Akt (p-Akt), PI3K, and phosphorylated mTOR (p-mTOR).[4] This inhibition can lead to cell cycle arrest and the induction of apoptosis.[7]
Caption: Silymarin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data on the administration of silymarin in various animal models.
Table 1: Silymarin Dosage and Administration Routes in Rodent Models
| Animal Model | Indication/Disease Model | Route of Administration | Dosage Range (mg/kg) | Vehicle | Reference(s) |
| Rats | Ischemia/Reperfusion Injury | Intraperitoneal (IP) | 200 | 1% Dimethyl Sulfoxide (DMSO) | [8][9][10] |
| Carbon Tetrachloride (CCl₄) Induced Liver Injury | Oral (p.o.) | 11.667 | Not Specified | [11] | |
| Triptolide-Induced Hepatotoxicity | Oral (p.o.) | 50, 100, 200 | 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) | [12] | |
| Alcoholic Fatty Liver | Oral (p.o.) | 100, 150, 200 | Not Specified | [13] | |
| Paracetamol-Induced Liver Toxicity | Oral (p.o.) | 100 | Normal Saline | [14] | |
| Myocardial Infarction | Oral (p.o.) | 100, 250, 500 | 1% Sodium Carboxymethyl Cellulose | [15] | |
| Mice | Lung Cancer | Not Specified | 25, 50 | Not Specified | [16] |
| Non-alcoholic Steatohepatitis (NASH) | Oral (in diet) | Not Specified | Added to HFHC diet | [17][18][19] | |
| D-Gal/LPS-Induced Organ Damage | Oral (p.o.) | 75, 150 | Distilled Water | [20] | |
| Nociceptive Pain Model | Intraperitoneal (IP) | 125, 250, 500 | Not Specified | [21] | |
| Immunomodulation Study | Intraperitoneal (IP) | 50, 100, 150 | Normal Saline | [22] |
Table 2: Toxicity Data for Silymarin in Rodents
| Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference(s) |
| Mice (male) | Intravenous (IV) | 1,050 | [2] |
| Mice (female) | Intravenous (IV) | 970 | [2] |
| Rats (male) | Intravenous (IV) | 825 | [2] |
| Rats (female) | Intravenous (IV) | 920 | [2] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of silymarin in common animal models.
Experimental Workflow Diagram
Caption: General experimental workflow for Silymarin administration.
Protocol 1: Oral Gavage Administration of Silymarin in Rats for Hepatotoxicity Studies
This protocol is adapted from studies investigating the protective effects of silymarin against chemically-induced liver injury.[12][13][14]
1. Materials
-
Silymarin powder (Sigma-Aldrich or equivalent)
-
Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in distilled water
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Standard laboratory animal diet and water
-
Animal balance
-
Oral gavage needles (18-20 gauge, straight or curved)
-
Syringes (1-3 mL)
-
Vortex mixer or magnetic stirrer
2. Silymarin Preparation (for a 100 mg/kg dose)
-
Calculate the total amount of silymarin needed based on the number of animals and the dosing schedule.
-
For a 200 g rat, the dose is 20 mg. To prepare a 20 mg/mL solution, weigh 200 mg of silymarin powder.
-
Add the silymarin powder to 10 mL of 0.5% CMC-Na solution.
-
Vortex or stir vigorously until a homogenous suspension is formed. Prepare this suspension fresh daily.
3. Animal Handling and Dosing Procedure
-
Allow rats to acclimate for at least one week before the experiment.
-
Weigh each rat daily before dosing to ensure accurate dose calculation.
-
The typical volume for oral gavage in rats is 5-10 mL/kg. For a 200 g rat receiving a 20 mg/mL solution, the administration volume would be 1 mL.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the silymarin suspension slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
4. Experimental Design Example (Triptolide-Induced Hepatotoxicity)[12]
-
Group 1 (Normal Control): Oral administration of vehicle (0.5% CMC-Na) for 7 days.
-
Group 2 (Toxin Control): Oral administration of vehicle for 7 days, followed by a single intraperitoneal injection of triptolide (B1683669) (2 mg/kg) on day 8.
-
Group 3 (Silymarin Treatment): Oral administration of silymarin (e.g., 100 mg/kg) for 7 days, followed by a single intraperitoneal injection of triptolide (2 mg/kg) on day 8.
-
Sacrifice animals 12-24 hours after toxin administration for blood and tissue collection.
Protocol 2: Intraperitoneal (IP) Injection of Silymarin in Rats for Ischemia/Reperfusion Studies
This protocol is based on a study evaluating silymarin's protective effects in a model of multivisceral ischemia/reperfusion injury.[8][9][10]
1. Materials
-
Silymarin powder (Sigma-Aldrich or equivalent)
-
Vehicle: 1% Dimethyl Sulfoxide (DMSO) in sterile saline
-
Male Wistar albino rats (200-250 g)
-
Standard laboratory animal diet and water
-
Animal balance
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic agents (e.g., ketamine/xylazine)
2. Silymarin Preparation (for a 200 mg/kg dose)
-
Calculate the total amount of silymarin required.
-
To prepare a 40 mg/mL solution, first dissolve the required amount of silymarin powder in a small volume of DMSO (e.g., 10% of the final volume).
-
Gradually add sterile saline to the final volume while vortexing to create a fine suspension.
-
Prepare the solution fresh before administration.
3. Animal Handling and Dosing Procedure
-
Anesthetize the rat according to the approved institutional animal care protocol.
-
Weigh the anesthetized rat to calculate the precise injection volume. For a 250 g rat, a 200 mg/kg dose would require 50 mg of silymarin. Using a 40 mg/mL solution, the injection volume would be 1.25 mL.
-
Position the rat on its back with the head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Lift the skin and insert the needle at a 10-15 degree angle through the skin and abdominal wall.
-
Aspirate to ensure no fluid is drawn back (indicating entry into a vessel or organ).
-
Inject the silymarin solution slowly.
-
Withdraw the needle and monitor the animal's recovery from anesthesia.
4. Experimental Design Example (Ischemia/Reperfusion Model)[8]
-
Group 1 (Sham): Anesthesia and laparotomy without vessel occlusion.
-
Group 2 (Control I/R): Anesthesia, laparotomy, and induction of ischemia (e.g., 45 minutes of supraceliac aortic occlusion) followed by reperfusion (e.g., 60 minutes).
-
Group 3 (Silymarin + I/R): Anesthesia, laparotomy, and ischemia induction. Administer a single IP dose of silymarin (200 mg/kg) during the ischemic period, followed by reperfusion.
-
Collect blood and tissue samples at the end of the reperfusion period.
Conclusion
Silymarin is a promising natural compound with multifaceted therapeutic potential demonstrated in a variety of animal models. The protocols and data presented here provide a comprehensive resource for researchers designing preclinical studies to further investigate the pharmacological properties of silymarin. Adherence to appropriate animal handling and experimental design principles is crucial for obtaining reliable and reproducible results.
References
- 1. Silymarin (Milk Thistle) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. jpccr.eu [jpccr.eu]
- 3. Application of silymarin in human and animal - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Silymarin induces multiple myeloma cell apoptosis by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin inhibits cell cycle progression and mTOR activity in activated human T cells: therapeutic implications for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Administration of Silymarin Protects End Organs from Multivisceral Ischemia/Reperfusion Injury in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. scielo.br [scielo.br]
- 11. labmed.org.tw [labmed.org.tw]
- 12. Protective effects of silymarin on triptolide-induced acute hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silymarin’s Protective Effects and Possible Mechanisms on Alcoholic Fatty Liver for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. Cardioprotective activity of silymarin in ischemia-reperfusion-induced myocardial infarction in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silymarin suppressed lung cancer growth in mice via inhibiting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Oral Administration of Silymarin in a Juvenile Murine Model of Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Oral Administration of Silymarin in a Juvenile Murine Model of Non-alcoholic Steatohepatitis [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Protective Effects of Silymarin Against D-Gal/LPS-Induced Organ Damage and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 22. Immunomodulatory effects of silymarin after subacute exposure to mice: A tiered approach immunotoxicity screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulmarin (Silymarin) as a Potential Biomarker in Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the potential utility of Sulmarin, which is likely a misspelling of the well-researched compound Silymarin (B1681676) , as a biomarker in various disease models. Silymarin is a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum).[1][2][3][4] It is composed of several flavonolignans, with silybin (B1146174) (or silibinin) being the most abundant and biologically active component.[2] For decades, Silymarin has been investigated for its therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6][7] This document summarizes the quantitative data on Silymarin's effects, details experimental protocols for its study, and visualizes the key signaling pathways it modulates.
Data Presentation
The following tables summarize the quantitative effects of Silymarin in various in vitro and in vivo disease models.
Table 1: Anti-inflammatory Effects of Silymarin in Animal Models
| Disease Model | Animal | Silymarin Dose | Effect | Reference |
| Carrageenan-induced paw edema | Rat | ED50 = 62.42 mg/kg (oral) | Dose-dependent reduction in paw abscesses. | [8] |
| Egg albumin-induced paw edema | Rat | 125, 250, 500 mg/kg (i.p.) | Significant dose-dependent reduction in paw edema. | [9] |
| Xylene-induced ear inflammation | Mouse | Topical and i.p. administration | Topical application was more effective and comparable to indomethacin. | [8] |
| High-fat diet-induced obesity | Mouse | 60 mg/kg | Reduction in inflammatory markers (TNF-α, IL-1β, IL-6). | [5] |
| Ligature-induced periodontitis | Rat | Not specified | Attenuated oxidative damage and suppressed NF-κB and NLRP3 expression. | [5] |
Table 2: Effects of Silymarin on Cancer Cell Lines
| Cell Line | Cancer Type | Silymarin/Silibinin Concentration | Effect | Reference |
| AGS | Human gastric cancer | 40, 80 µg/ml | Concentration-dependent decrease in p-ERK1/2 and increase in p-JNK and p-p38. | [10] |
| LNCaP, 22Rv1 | Human prostate carcinoma | Not specified | Growth inhibition, G1 arrest, and apoptotic death. | [4] |
| MDA-MB 468 | Human breast cancer | Not specified | G1 arrest, increased Cip1/p21, decreased CDK and cyclin activity. | [4] |
| MCF-7, T47D | Human breast cancer | Not specified | Decreased Bcl-2 expression. | [1] |
| Various cell lines | Prostate, breast, lung, skin, bladder | Not specified | Suppression of cell proliferation. | [4] |
Signaling Pathways Modulated by Silymarin
Silymarin exerts its biological effects by modulating a multitude of signaling pathways involved in inflammation, cell survival, and apoptosis.
Caption: Key signaling pathways modulated by Silymarin in disease models.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Analysis of Silymarin's Effect on Cancer Cell Viability
Objective: To determine the effect of Silymarin on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LNCaP)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Silymarin stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Silymarin in a complete culture medium. Remove the old medium from the wells and add 100 µL of the Silymarin dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of Silymarin on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cells or tissue lysates treated with Silymarin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of Silymarin in an acute inflammation model.
Materials:
-
Male Wistar rats (180-220 g)
-
Silymarin
-
Carrageenan solution (1% in saline)
-
Pletysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (e.g., vehicle control, positive control like indomethacin, and Silymarin treatment groups at different doses).
-
Drug Administration: Administer Silymarin or vehicle orally 60 minutes before carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Experimental Workflow
The following diagram illustrates a general workflow for investigating Silymarin as a potential biomarker.
Caption: General workflow for biomarker investigation of Silymarin.
Analytical Methods for Silymarin Detection
The quantitative determination of Silymarin and its components, particularly silybin, in biological matrices like plasma is crucial for pharmacokinetic studies and biomarker validation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common analytical method.[11][12][13][14]
Key Parameters for HPLC Method:
-
Mobile Phase: A gradient of an acidic buffer (e.g., phosphate (B84403) buffer or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[11]
-
Detection: UV detection at 288 nm is commonly used.[12][14] LC-MS/MS provides higher sensitivity and specificity.[13]
-
Sample Preparation: Protein precipitation followed by centrifugation is a common method for extracting Silymarin from plasma samples.
For a detailed protocol on HPLC method development and validation for silybin in rat plasma, refer to the study by Lee et al. (2019).[11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multitargeted therapy of cancer by silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin and Inflammation: Food for Thoughts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of silymarin on different acute inflammation models and on leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In Vitro Experimental Design for Sulmarin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following experimental protocols are primarily based on in vitro studies of Silymarin (B1681676) and its major active component, Silibinin . As of the date of this document, specific in vitro experimental data and optimized protocols for Sulmarin are limited in publicly available scientific literature. This compound is a component of the Silymarin complex, and while it is expected to share some biological activities, the provided protocols and concentration ranges should be considered as a starting point and may require optimization for this compound-specific studies.
Introduction
This compound, a flavonolignan found in the milk thistle plant (Silybum marianum), is a component of the well-known hepatoprotective agent Silymarin.[1] In vitro studies are essential for elucidating the specific mechanisms of action of this compound, including its antioxidant, anti-inflammatory, and potential anti-cancer properties.[2][3] This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound.
Data Presentation: Summary of In Vitro Efficacy of Silymarin/Silibinin
The following tables summarize quantitative data from various in vitro studies on Silymarin and Silibinin, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Silymarin in Various Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Result (e.g., IC50) | Reference |
| HepG2 (Human Liver Cancer) | MTT | 10 - 500 µg/mL | 24 h | IC50: 88.6 µg/mL | [3] |
| MDA-MB-231 (Human Breast Cancer) | MTT | Not Specified | 24 h | Concentration-dependent decrease in viability | [4] |
| MCF-7 (Human Breast Cancer) | MTT | Not Specified | 24 h | Concentration-dependent decrease in viability | [4] |
| AGS (Human Gastric Cancer) | MTT | 20 - 120 µg/mL | 24 h | Viability reduced to 33.9% at 120 µg/mL | |
| SK-BR-3 (Human Breast Cancer) | Alamar Blue | 100 - 1600 µM | 24, 48, 72 h | Significant reduction in viability at all concentrations | |
| BT-474 (Human Breast Cancer) | Alamar Blue | 100 - 1600 µM | 72 h | Significant reduction in viability at all concentrations |
Table 2: Antioxidant Activity of Silymarin in Acellular Assays
| Assay | Concentration | Result | Reference |
| DPPH Radical Scavenging | 100 - 450 ppm | 70.27% - 86.77% scavenging activity | [5] |
| Lipid Peroxidation Inhibition | 30 µg/mL | 82.7% inhibition | [6][7] |
| Total Antioxidant Capacity (FRAP) | 0.1 mg/mL | 131 ± 10.5 µM/L | [8] |
| Hydrogen Peroxide Scavenging | IC50 | 38 µM | [9][10] |
| Nitric Oxide Scavenging | IC50 | 266 µM | [9][10] |
Table 3: Anti-inflammatory Effects of Silymarin/Silibinin
| Cell Line/Model | Stimulant | Assay | Concentration | Effect | Reference |
| Human Chondrocytes | IL-1β | Not Specified | Not Specified | Inhibition of COX-2, iNOS, NF-κB, NO, PGE2, TNF-α, IL-6 | [3] |
| Monocytes from preeclamptic women | Endogenous | Not Specified | 50 µM | Downregulation of NF-κB and pro-inflammatory cytokines | [3] |
| RAW264.7 Macrophages | LPS | Not Specified | Not Specified | Suppression of NF-κB and NLRP3 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vitro Antioxidant Activity
This cell-free assay measures the ability of this compound to scavenge the stable free radical DPPH.
Materials:
-
This compound solutions at various concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Add 100 µL of this compound solution at different concentrations to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Include a control with 100 µL of methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
This assay measures the ability of this compound to reduce intracellular ROS levels in cells under oxidative stress.
Materials:
-
Cell line (e.g., HepG2)
-
This compound solutions
-
Oxidative stress inducer (e.g., H2O2 or tert-butyl hydroperoxide)
-
DCFDA-H2 (2',7'-dichlorofluorescin diacetate) probe
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Load the cells with DCFDA-H2 probe (e.g., 10 µM) for 30-60 minutes.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding the chosen inducer (e.g., H2O2).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time.
Anti-inflammatory Activity (NF-κB Activation Assay)
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages or a reporter cell line)
-
This compound solutions
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Reagents for nuclear protein extraction
-
Reagents for Western blotting or an NF-κB reporter assay kit
Protocol (Western Blot for NF-κB p65 translocation):
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Harvest the cells and perform nuclear and cytoplasmic protein extraction.
-
Determine the protein concentration of the extracts.
-
Perform Western blotting for NF-κB p65 protein in both the nuclear and cytoplasmic fractions. An increase in nuclear p65 indicates activation.
-
Use a loading control for each fraction (e.g., Lamin B for nuclear and GAPDH for cytoplasmic).
Western Blot Analysis for Signaling Pathways (e.g., MAPK Pathway)
This protocol details the investigation of this compound's effect on key signaling proteins.
Materials:
-
Cell line
-
This compound solutions
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of ERK1/2, JNK, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described in previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
References
- 1. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin inhibits proliferation of human breast cancer cells via regulation of the MAPK signaling pathway and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects on biofilm viability and antibacterial and antiadherent activities of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant activity of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Dose-Response Curve of Sulmarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmarin, a flavonoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-cancer and anti-inflammatory properties. Structurally and functionally similar to the well-studied silymarin (B1681676) and its active component silibinin, this compound is believed to exert its effects through the modulation of key cellular signaling pathways.[1][2] Understanding the dose-dependent effects of this compound on cell viability is a critical first step in preclinical drug development. This document provides a detailed protocol for determining the dose-response curve of this compound using a standard colorimetric cell viability assay (MTT), and outlines the key signaling pathways implicated in its mechanism of action.
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment determining the effect of this compound on the viability of AGS human gastric cancer cells after 24 hours of treatment. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that gives a response halfway between the baseline and maximum.[2][3]
| This compound Concentration (µg/mL) | Mean Absorbance (OD 570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100.0 |
| 20 | 0.97 | 0.06 | 77.9 |
| 40 | 0.89 | 0.05 | 71.5 |
| 60 | 0.75 | 0.04 | 59.8 |
| 80 | 0.56 | 0.03 | 44.5 |
| 100 | 0.44 | 0.03 | 35.3 |
| 120 | 0.42 | 0.02 | 33.9 |
Data is representative and synthesized from findings reported on the effects of Silymarin on AGS human gastric cancer cells.[4]
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol details the methodology for assessing the cytotoxic effects of this compound on a selected cancer cell line and determining its IC50 value using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Selected cancer cell line (e.g., AGS, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a high-concentration stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 20, 40, 60, 80, 100, 120 µg/mL).
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1][5]
-
Mandatory Visualizations
Caption: Experimental workflow for dose-response curve determination.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
References
Measuring the Binding Affinity of Sulmarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmarin, a misspelling of Silymarin (B1681676), is a complex mixture of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum). The primary and most biologically active component of this extract is Silibinin. Silymarin is widely recognized for its hepatoprotective properties and is investigated for a range of other therapeutic benefits. Understanding the binding affinity of Silymarin and its constituents to their biological targets is crucial for elucidating their mechanisms of action and for the development of new therapeutics. This document provides detailed application notes and protocols for measuring the binding affinity of Silymarin to key protein targets.
The primary known binding partners for Silymarin and its components include Human Serum Albumin (HSA), which affects its bioavailability and distribution, various membrane transporters such as Organic Anion-Transporting Polypeptides (OATPs) that influence its cellular uptake and efflux, and intracellular targets like the Farnesoid X Receptor (FXR), through which it exerts some of its metabolic effects.
Quantitative Data Summary
The binding affinity of Silymarin and its components to various protein targets has been quantified using several biophysical techniques. The following tables summarize the available quantitative data.
Table 1: Binding Parameters of Silibinin to Human Serum Albumin (HSA)
| Method | Number of Binding Sites (n) | Association Constant (K) (M⁻¹) | Reference |
| Ultrafiltration | 0.98 ± 0.04 | (4.8 ± 0.3) x 10⁴ | [1] |
| Equilibrium Dialysis | 1.02 ± 0.05 | (4.7 ± 0.4) x 10⁴ | [1] |
Table 2: Inhibitory Concentration (IC50) of Silymarin and its Flavonolignans for Organic Anion-Transporting Polypeptides (OATPs) [2]
| Compound | OATP1B1 IC50 (µM) | OATP1B3 IC50 (µM) | OATP2B1 IC50 (µM) |
| Silymarin | 1.3 | 2.2 | 0.3 |
| Silybin A | 9.7 | 2.7 | 4.5 |
| Silybin B | 8.5 | 5.0 | 0.8 |
| Silychristin | 9.0 | 36.4 | 3.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the binding affinity of Silymarin and its components to protein targets.
Isothermal Titration Calorimetry (ITC) for Measuring Silibinin-HSA Binding
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.
Materials:
-
MicroCal ITC200 or similar instrument
-
Human Serum Albumin (HSA), fatty acid-free
-
Silibinin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing (MWCO 10 kDa)
Protocol:
-
Protein Preparation:
-
Dissolve HSA in PBS to a final concentration of approximately 1 mg/mL.
-
Dialyze the HSA solution against PBS (2 L) at 4°C for 24 hours, with at least three buffer changes to remove any bound ligands.
-
After dialysis, determine the precise protein concentration using a spectrophotometer at 280 nm (extinction coefficient for HSA is 35,700 M⁻¹cm⁻¹).
-
Dilute the HSA solution with PBS to a final concentration of 20 µM for the sample cell.
-
-
Ligand Preparation:
-
Prepare a 10 mM stock solution of Silibinin in DMSO.
-
Dilute the Silibinin stock solution with PBS to a final concentration of 200 µM. The final DMSO concentration should be kept below 2% (v/v) to minimize solvent effects. Prepare a corresponding buffer with the same DMSO concentration for the reference cell.
-
-
ITC Experiment Setup:
-
Thoroughly clean the sample and reference cells and the injection syringe with detergent and water according to the instrument manufacturer's instructions.
-
Load the reference cell with PBS containing the same concentration of DMSO as the ligand solution.
-
Load the sample cell with the 20 µM HSA solution.
-
Load the injection syringe with the 200 µM Silibinin solution.
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 750 rpm.
-
-
Titration:
-
Perform an initial injection of 0.4 µL of the Silibinin solution, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a single-site binding model using the software provided with the ITC instrument (e.g., Origin) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from these values.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR) for Measuring Silymarin-Protein Interaction
Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (e.g., Silymarin) to a ligand (e.g., a target protein) immobilized on a sensor chip in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
CM5 sensor chip (or other suitable sensor chip)
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
-
Target protein (e.g., recombinant FXR Ligand Binding Domain)
-
Silymarin or its individual components
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Dissolve the target protein in the immobilization buffer to a concentration of 20-50 µg/mL.
-
Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for initial experiments).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of concentrations of Silymarin (or its components) in the running buffer. The concentration range should ideally span from 0.1x to 10x the expected Kd. A broad range (e.g., 10 nM to 100 µM) can be used for initial screening.
-
Inject the Silymarin solutions over the immobilized protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase (e.g., 180 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).
-
Between each Silymarin injection, regenerate the sensor surface by injecting the regeneration solution for a short duration (e.g., 30 seconds) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kon, koff, and Kd.
-
Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.
Fluorescence Quenching Assay for Measuring Silymarin-Protein Binding
Fluorescence quenching is a technique used to measure the binding of a ligand to a protein by monitoring the decrease in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Target protein containing tryptophan residues (e.g., HSA)
-
Silymarin or its individual components
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DMSO
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein in Tris-HCl buffer. The final concentration in the cuvette should be low enough to avoid inner filter effects (typically 1-5 µM).
-
Prepare a concentrated stock solution of Silymarin in DMSO.
-
Prepare a series of dilutions of the Silymarin stock solution in Tris-HCl buffer. Ensure the final DMSO concentration is constant across all samples and does not exceed 1% (v/v).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 310 nm to 450 nm.
-
Place the protein solution in the cuvette and record its initial fluorescence spectrum.
-
Successively add small aliquots of the Silymarin solutions to the protein solution, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the observed fluorescence intensity for the inner filter effect if Silymarin absorbs at the excitation or emission wavelengths. This can be done using the following equation: Fcorr = Fobs * 10(Aex + Aem)/2 where Fcorr is the corrected fluorescence, Fobs is the observed fluorescence, and Aex and Aem are the absorbances of Silymarin at the excitation and emission wavelengths, respectively.
-
Plot the change in fluorescence intensity (ΔF = F0 - F) as a function of the ligand concentration.
-
Fit the binding isotherm to a suitable binding equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to determine the binding constant (Ka or Kd).
-
Caption: Workflow for Fluorescence Quenching experiment.
Signaling Pathways
Silymarin exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the known interactions of Silymarin with the MAPK, NF-κB, and FXR signaling pathways.
Silymarin's Modulation of the MAPK Signaling Pathway
Silymarin has been shown to inhibit the proliferation of cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4][5] It generally leads to the activation of pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK1/2 pathway.
Caption: Silymarin's effect on the MAPK signaling pathway.
Silymarin's Inhibition of the NF-κB Signaling Pathway
Silymarin can suppress inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9] It can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby blocking the translocation of the active p65 subunit to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Silymarin's inhibitory effect on the NF-κB pathway.
Silymarin's Activation of the Farnesoid X Receptor (FXR) Pathway
Silymarin and its components, such as Silybin, can act as agonists for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[10][11][12][13] Activation of FXR by Silymarin leads to the transcription of target genes that can improve metabolic homeostasis.
Caption: Silymarin's activation of the FXR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of Silymarin Flavonolignans with Organic Anion-Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin inhibits proliferation of human breast cancer cells via regulation of the MAPK signaling pathway and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of NF-kappaB activation by the flavonoid hepatoprotector silymarin in HepG2. Evidence for different activating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silibinin Downregulates the NF-κB Pathway and NLRP1/NLRP3 Inflammasomes in Monocytes from Pregnant Women with Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Silymarin targets the FXR protein through microbial metabolite 7-keto-deoxycholic acid to treat MASLD in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silymarin Ameliorates Metabolic Dysfunction Associated with Diet-Induced Obesity via Activation of Farnesyl X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Sulmarin in High-Throughput Screening: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulmarin, a standardized extract of the milk thistle plant (Silybum marianum), and its primary active constituent, silibinin (B1684548), have garnered significant attention for their therapeutic potential.[1] With well-documented antioxidant, anti-inflammatory, and hepatoprotective properties, this compound presents a compelling candidate for drug discovery and development.[1] Its multifaceted mechanism of action, involving the modulation of key cellular signaling pathways, makes it a pertinent subject for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
These application notes provide a comprehensive guide for the utilization of this compound in HTS assays. The protocols detailed below are designed to investigate this compound's effects on critical signaling cascades, including NF-κB, MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways. While specific HTS data for this compound is not extensively documented in publicly available literature, the following protocols are based on established HTS methodologies for these pathways and the known biological activities of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by influencing a network of interconnected signaling pathways crucial in cellular processes like inflammation, proliferation, and survival. Understanding these pathways is fundamental to designing effective screening assays.
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses.[2][3] This inhibition is often mediated through the suppression of IκB kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular stress responses, proliferation, and apoptosis. This compound can modulate this pathway, for instance, by decreasing the phosphorylation of ERK1/2 while increasing the phosphorylation of JNK and p38 in certain cancer cells.[4][5]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, survival, and metabolism. This compound has been reported to inhibit the PI3K/Akt/mTOR cascade, which is often dysregulated in cancer.[6]
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling and immune responses. This compound can interfere with this pathway by reducing the phosphorylation of JAK and STAT proteins.[6][7]
Quantitative Data Summary
While comprehensive HTS-derived quantitative data for this compound is limited, numerous in vitro studies have determined the half-maximal inhibitory concentration (IC50) of its active component, silibinin, against various cancer cell lines. These values provide a valuable reference for designing dose-response experiments in HTS campaigns.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Silibinin | MCF-7 (Breast Cancer) | Cell Viability | 150 | [8] |
| Silibinin | MDA-MB-231 (Breast Cancer) | Cell Viability | 100 | [8] |
| Silibinin | MDA-MB-468 (Breast Cancer) | Cell Viability | 50 | [8] |
| Silibinin Derivative (2h) | MCF-7 (Breast Cancer) | Cell Viability | 2.08 | [9] |
| Silibinin Derivative (3e) | HT29 (Colon Carcinoma) | Cell Viability | 6.27 | [9] |
| Silibinin Derivative (3g) | HepG2 (Liver Carcinoma) | Cell Viability | 8.88 | [9] |
| Silibinin Derivative (15) | DU145 (Prostate Cancer) | Cell Viability | 1.37 | [10] |
Experimental Protocols
The following are detailed protocols for conceptual HTS assays designed to evaluate the inhibitory effects of this compound on key signaling pathways.
Application Note 1: High-Throughput Screening for NF-κB Pathway Inhibitors
Objective: To identify and characterize inhibitors of the NF-κB signaling pathway using a cell-based reporter assay.
Principle: This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant (e.g., TNF-α) leads to the expression of luciferase. Inhibitors of the pathway will block this process, resulting in a decrease in the luminescent signal.
Experimental Workflow:
Caption: Workflow for NF-κB inhibitor HTS assay.
Materials:
-
HEK293 or similar cell line stably expressing an NF-κB-luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
384-well white, clear-bottom assay plates.
-
This compound or Silibinin stock solution (e.g., 10 mM in DMSO).
-
TNF-α stock solution (e.g., 10 µg/mL).
-
Luciferase assay reagent.
-
Automated liquid handling systems.
-
Luminometer plate reader.
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM). Using an automated liquid handler, add 100 nL of the compound solutions to the appropriate wells. Include vehicle controls (DMSO) and a known NF-κB inhibitor as a positive control.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add 10 µL of TNF-α solution to a final concentration of 20 ng/mL to all wells except the negative control wells (which receive 10 µL of medium).
-
Incubation: Incubate the plates for 6-8 hours at 37°C.
-
Lysis and Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive (TNF-α stimulated) and negative (unstimulated) controls.
-
Plot the percentage of inhibition against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Application Note 2: High-Throughput Screening for MAPK Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2, a key downstream kinase in the MAPK pathway, using a high-content imaging assay.
Principle: This assay quantifies the phosphorylation of ERK1/2 in response to a growth factor stimulus (e.g., EGF) in the presence of test compounds. Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated ERK1/2 (p-ERK). The fluorescence intensity within the nucleus is measured using an automated imaging system.
Experimental Workflow:
Caption: Workflow for MAPK (p-ERK) HTS assay.
Materials:
-
A suitable cell line with a robust MAPK response to EGF (e.g., A549, HeLa).
-
384-well black, clear-bottom imaging plates.
-
Serum-free cell culture medium.
-
This compound or Silibinin stock solution.
-
EGF stock solution.
-
Fixation and permeabilization buffers.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204).
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear counterstain (e.g., Hoechst 33342).
-
High-content imaging system.
Protocol:
-
Cell Seeding and Starvation: Seed cells into 384-well imaging plates and allow them to adhere. Replace the medium with serum-free medium and incubate overnight to synchronize the cells and reduce basal MAPK activity.
-
Compound Treatment: Add this compound at various concentrations to the wells and incubate for 1 hour.
-
Stimulation: Add EGF to a final concentration that elicits a sub-maximal p-ERK response (to allow for the detection of both inhibitors and enhancers) and incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.
-
Immunostaining: Block non-specific binding sites with blocking buffer. Incubate with the primary anti-p-ERK antibody, followed by the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the mean fluorescence intensity of p-ERK staining within the nucleus of each cell.
Data Analysis:
-
Normalize the nuclear p-ERK intensity to the number of cells (nuclei count).
-
Calculate the percentage of inhibition or enhancement relative to controls.
-
Generate dose-response curves to determine the IC50 or EC50 values for this compound's effect on ERK phosphorylation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: this compound's inhibition of the NF-κB pathway.
Caption: this compound's modulation of the MAPK pathway.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
Caption: this compound's inhibition of the JAK/STAT pathway.
Conclusion
This compound's diverse biological activities and its ability to modulate multiple critical signaling pathways make it a valuable tool for high-throughput screening in drug discovery. The application notes and protocols provided here offer a framework for researchers to design and implement robust HTS campaigns to explore the therapeutic potential of this compound and its derivatives. By leveraging these methodologies, the scientific community can further elucidate the mechanisms of action of this promising natural product and identify novel lead compounds for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. genepath.med.harvard.edu [genepath.med.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. Genomic Analysis Highlights the Role of the JAK-STAT Signaling in the Anti-proliferative Effects of Dietary Flavonoid-'Ashwagandha' in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 9. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Glycosylated Derivatives of Silibinin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Silymarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silymarin (B1681676), a flavonoid complex extracted from the seeds of milk thistle (Silybum marianum), has garnered significant scientific interest for its therapeutic potential. Comprised primarily of silybin (B1146174) (also known as silibinin), along with silychristin (B192383) and silydianin, silymarin is renowned for its hepatoprotective properties.[1][2] Emerging research has also illuminated its anticancer, anti-inflammatory, and antioxidant activities.[3][4][5] However, the clinical application of silymarin is often hampered by its low aqueous solubility and poor oral bioavailability, which are attributed to extensive first-pass metabolism.[6][7]
These application notes provide a comprehensive overview of formulation strategies to enhance the in vivo bioavailability of silymarin, detailed protocols for key in vivo experiments, and a summary of its relevant signaling pathways.
Formulation Strategies for Enhanced Bioavailability
The development of advanced formulations is crucial to overcoming the biopharmaceutical challenges of silymarin. Various approaches have been investigated to improve its solubility and systemic absorption.
Lipid-Based Formulations
Lipid-based delivery systems are a prominent strategy to increase the oral bioavailability of poorly water-soluble compounds like silymarin. These formulations can enhance lymphatic transport and reduce first-pass metabolism.
-
Liposomes: Encapsulating silymarin within liposomes has been shown to significantly increase its bioavailability. For instance, a formulation with a silymarin/phosphatidylcholine/cholesterol/dicetyl phosphate (B84403) ratio of 2:10:2:1 achieved a high drug entrapment of approximately 95%, with a particle size suitable for intravenous administration.[8] In another study, an optimized liposomal formulation resulted in a 3.5-fold higher bioavailability compared to a drug suspension.[8]
-
Phytosomes: Complexing silymarin with phospholipids (B1166683) to form phytosomes is another effective approach. Liposomes loaded with a silymarin-phytosome complex demonstrated a 2.4-fold more efficient cellular absorption in vitro compared to free silymarin.[8]
-
Lipid Emulsions and Microspheres: Formulations using soybean oil, soya lecithin, and surfactants like Tween 80 have been developed.[9][10] These lipid microspheres have shown a synergistic hepatoprotective effect, likely due to passive targeting to the liver.[9]
Other Formulation Approaches
-
Solid Dispersions: The use of polymers and surfactants, such as PVP and Tween 80, can significantly enhance the aqueous solubility of silymarin.[8] An optimized solid dispersion of silymarin/PVP/Tween 80 (5:2.5:2.5, w/w/w) has been shown to improve its dissolution characteristics.[8]
-
Micellar Formulations: A liquid micellar formulation of silymarin demonstrated a remarkable 18.9-fold higher maximum plasma concentration (Cmax) and an 11.4-fold higher area under the curve (AUC) compared to a standard formulation in a human clinical trial.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies on silymarin formulations.
Table 1: Pharmacokinetic Parameters of Different Silymarin Formulations
| Formulation Type | Animal Model | Route of Administration | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability Increase | Reference |
| Aqueous Suspension | Rat | Oral | - | 0.137 ± 0.043 | 0.500 ± 0.023 | - | [8] |
| Liposomes | Rat | Oral | - | 0.716 ± 0.043 | - | 5.25-fold (Cmax) | [8] |
| Liposomes with Bile Salts | - | Oral | - | 1.296 ± 0.137 | 18.406 ± 1.481 | - | [8] |
| Silymarin with Lysergol | Rat | Oral | 140 mg/kg | 1.64 ± 0.15 | 5.69 ± 1.45 | 2.4-fold | [6] |
| Standard Formulation | Human | Oral | 200 mg | 1.9–30.7 ng/mL | 7.40–113.5 ng·h/mL | - | [2] |
| Micellar Formulation | Human | Oral | - | 74.4–288.3 ng/mL | 178–612.5 ng·h/mL | 11.4-fold | [2] |
Table 2: In Vivo Toxicity Data for Silymarin
| Animal Model | Duration | Doses | Key Findings | Reference |
| Rats | 3 months | 12,500, 25,000, 50,000 ppm in feed | Reduced sperm motility at all doses. | [1] |
| Rats | 2 years | 25,000, 50,000 ppm in feed | Reduced mean body weights. No other major toxicity. | [1] |
| Mice (pregnant) | Gestation period | 50, 100, 200 mg/kg/day (oral) | Teratogenic effects and lower fetal weights observed. | [1] |
Key Signaling Pathways Modulated by Silymarin
Silymarin exerts its therapeutic effects by modulating a multitude of intracellular signaling pathways. Understanding these pathways is crucial for designing mechanistic in vivo studies.
Apoptosis and Cell Survival Pathways
Silymarin can induce apoptosis in cancer cells by targeting key regulatory proteins.[3] It modulates the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[3] Furthermore, silymarin can activate the death receptor-mediated pathway by upregulating Fas and Fas Ligand (FasL) expression.[3] It also influences survival pathways such as PI3K/Akt/mTOR and STAT3, which are often dysregulated in cancer.[3]
Inflammatory and Oxidative Stress Pathways
Silymarin exhibits potent anti-inflammatory and antioxidant effects by targeting key signaling cascades. It is known to suppress the activation of NF-κB, a critical transcription factor that governs the expression of pro-inflammatory genes.[5] This inhibition leads to a reduction in inflammatory mediators like TNF-α and interleukins.[5] Silymarin also activates the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[11]
Experimental Protocols for In Vivo Studies
The following are generalized protocols for common in vivo studies involving silymarin. These should be adapted based on the specific research question, animal model, and formulation.
General Experimental Workflow
Protocol 1: Evaluation of Hepatoprotective Effects
Objective: To assess the protective effect of a silymarin formulation against chemically-induced liver injury in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Silymarin formulation
-
Vehicle control (e.g., water, saline, or formulation vehicle)
-
Hepatotoxic agent (e.g., carbon tetrachloride (CCl4), doxorubicin)
-
Anesthetic agent
-
Blood collection tubes
-
Reagents for liver function tests (ALT, AST)
-
Formalin for tissue fixation
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (e.g., control, vehicle, hepatotoxin only, silymarin + hepatotoxin).
-
Dosing: Administer the silymarin formulation or vehicle orally or via the intended route for a specified period (e.g., 7-14 days).
-
Induction of Hepatotoxicity: On the final day(s) of treatment, administer the hepatotoxic agent (e.g., a single intraperitoneal injection of CCl4 or multiple doses of doxorubicin[12]).
-
Sample Collection: 24-48 hours after the administration of the hepatotoxin, anesthetize the animals and collect blood via cardiac puncture. Euthanize the animals and carefully dissect the liver.
-
Biochemical Analysis: Centrifuge the blood to separate serum and measure the levels of liver enzymes such as ALT and AST.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate liver morphology.
Protocol 2: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a novel silymarin formulation.
Materials:
-
Male Sprague-Dawley or Wistar rats with jugular vein cannulation
-
Silymarin formulation
-
Vehicle control
-
Blood collection tubes with anticoagulant (e.g., heparin or EDTA)
-
Analytical method for silymarin quantification (e.g., validated HPLC-UV or LC-MS/MS)
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Fast the animals overnight before dosing.
-
Dosing: Administer a single dose of the silymarin formulation orally or intravenously.
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of silymarin (or its main component, silybin) in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2).[6]
Safety and Toxicity Considerations
Silymarin is generally considered safe and well-tolerated at therapeutic doses.[1] However, high doses in animal studies have shown some adverse effects. In a 3-month study in rats, high concentrations in the diet led to diminished sperm motility.[1] A 2-year study in rats showed reduced body weights at high doses.[1] Importantly, one study in pregnant mice indicated potential teratogenic effects, suggesting caution should be exercised during pregnancy.[1] Researchers should consult relevant safety data and establish appropriate dose ranges for their specific in vivo models.
Conclusion
The successful in vivo application of silymarin is heavily dependent on appropriate formulation strategies to enhance its bioavailability. The protocols and pathway information provided herein serve as a guide for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of this promising natural compound. Careful consideration of the formulation, experimental design, and relevant molecular targets will be paramount in advancing our understanding of silymarin's in vivo efficacy and mechanism of action.
References
- 1. ru.goldaruco.com [ru.goldaruco.com]
- 2. mdpi.com [mdpi.com]
- 3. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Systematic review of pharmacokinetics and potential pharmacokinetic interactions of flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of different silymarin formulations: formulation, characterisation and in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silymarin as a phytopharmaceutical agent: advances in mechanistic insights, formulation strategies, and pre-clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Sulmarin Solubility and In Vitro Assay Guidance
Welcome to the technical support center for Sulmarin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A: this compound, a primary component of Silymarin, has low aqueous solubility.[1] Precipitation in cell culture media, which are aqueous-based, is a common issue. This typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the media. The drastic change in the solvent environment causes this compound to exceed its solubility limit and fall out of solution.[2] Factors like high stock concentration, rapid dilution, and temperature shifts can exacerbate this issue.[3][4]
Q2: What is the best solvent to dissolve this compound for in vitro studies?
A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used.[5][6] this compound is freely soluble in ethanol.[5] While DMSO is an effective solvent, it's crucial to keep the final concentration in your cell culture media low (typically ≤ 0.5%, and ideally ≤ 0.1%) to avoid cytotoxicity.[2][3]
Q3: Can I filter out the precipitate from my this compound solution?
A: Filtering is generally not recommended to resolve precipitation issues. The precipitate is the compound of interest, so filtering it out will lower the actual concentration of this compound in your media, leading to inaccurate experimental results.[3] The focus should be on preventing precipitation in the first place.
Q4: Are there any alternative methods to improve this compound's solubility in my assay?
A: Yes, several techniques can enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, formulation with solubility enhancers like cyclodextrins or polymers (e.g., PVP K30, PEG 6000), and creating solid dispersions.[7][8][9][10][11][12][13] For cell culture, using serum-containing medium can also help, as proteins like albumin can bind to the compound and aid in its solubilization.[3]
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Dilution
This is often due to "solvent shock," where the highly concentrated drug in the stock solution cannot dissolve quickly enough when introduced to the aqueous media.
-
Solution 1: Optimize the Dilution Process. Pre-warm the cell culture medium to 37°C. Instead of adding the media to your stock, add the stock solution drop-wise to the pre-warmed media while gently swirling or vortexing. This helps to disperse the compound rapidly.[2][3]
-
Solution 2: Reduce Stock Concentration. If possible, use a lower concentration for your stock solution. This will reduce the local concentration of this compound upon dilution.
-
Solution 3: Stepwise Dilution. Perform a serial dilution of your stock solution in the culture media. This gradual decrease in solvent concentration can help maintain solubility.[3]
Issue: Precipitate Forms Over Time in the Incubator
This may be due to the compound's instability or lower solubility at 37°C, or interactions with media components.
-
Solution 1: Decrease Final Concentration. The final concentration of this compound in your assay may be too high. Try working with a lower concentration range that is still effective for your experimental goals.
-
Solution 2: Use Solubility Enhancers. The inclusion of (2-Hydroxypropyl)-β-cyclodextrin in your media can help encapsulate this compound and increase its aqueous solubility.[3]
-
Solution 3: Prepare Fresh Solutions. Avoid storing diluted this compound solutions for extended periods. Prepare them fresh before each experiment to minimize the chances of precipitation due to degradation or interaction with media components over time.[2]
Quantitative Data Summary
The following tables summarize the solubility of this compound (a major constituent of Silymarin) in various solvents and the enhancement achieved with different formulations.
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Water | 0.023 ± 0.008 mg/mL | [13] |
| Ethanol | Freely Soluble | [5] |
| Phosphate Buffer (pH 7.4) | Soluble | [5] |
| DMSO | Soluble (e.g., 50 mg/mL for silychristin) | [6] |
| Chloroform | Soluble | [6] |
| Dichloromethane | Soluble | [6] |
| Ethyl Acetate | Soluble | [6] |
| Acetone | Soluble | [6] |
Table 2: Enhanced Aqueous Solubility of Silymarin Formulations
| Formulation | Fold Increase in Solubility (approx.) | Resulting Aqueous Solubility | Reference |
| Solid Dispersion with PVP K30 (1:3 ratio) | 5-fold | ~25 µg/mL | [12] |
| PVP-PEG Polymeric Composite (0.25:1.5:1.5 drug:PVP:PEG) | ~1060-fold | 24.39 ± 2.95 mg/mL | [13] |
| Phospholipid Complex | Not specified | Higher than pure Silymarin | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication may be used if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.[2]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3][15]
-
Protocol 2: Diluting this compound into Cell Culture Media
-
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Determine the volume of this compound stock needed to achieve the desired final concentration. Ensure the final DMSO concentration remains non-toxic for your cells (e.g., ≤ 0.1%).
-
Pipette the required volume of pre-warmed cell culture medium into a sterile conical tube.
-
While gently swirling or vortexing the tube of media, add the calculated volume of this compound stock solution drop-by-drop.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the freshly prepared medium for your in vitro assay immediately.
-
Visualizations
Below are diagrams illustrating key signaling pathways modulated by this compound (Silymarin) and a workflow for troubleshooting precipitation issues.
Caption: A workflow for troubleshooting this compound precipitation.
Caption: this compound's effect on the MAPK signaling pathway.[16]
Caption: this compound's inhibition of NF-κB signaling.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. japer.in [japer.in]
- 9. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Preparation and Evaluation of Silymarin-Loaded Solid Eutectic for Enhanced Anti-Inflammatory, Hepatoprotective Effect: In Vitro–In Vivo Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silymarin-laden PVP-PEG polymeric composite for enhanced aqueous solubility and dissolution rate: Preparation and in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpionline.org [jpionline.org]
- 15. researchgate.net [researchgate.net]
- 16. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Silymarin as a phytopharmaceutical agent: advances in mechanistic insights, formulation strategies, and pre-clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sulmarin Instability in Cell Culture Media
Welcome to the technical support center for Sulmarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming instability issues with this compound in cell culture media and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound (commonly known as Silymarin) is a flavonoid complex extracted from milk thistle seeds. It is widely recognized for its antioxidant, anti-inflammatory, and cytoprotective activities.[1][2] In cell culture, this compound has been shown to modulate various signaling pathways, including those involved in cell growth, proliferation, apoptosis, and inflammation, such as MAPK, NF-κB, and JAK/STAT pathways.[2][3][4][5]
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?
A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
Low Solubility: this compound has poor water solubility. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous culture medium, the this compound may crash out of solution if its concentration exceeds its solubility limit in the final medium.[6][7]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium can affect this compound's solubility. While a small amount of DMSO is usually well-tolerated by cells, higher concentrations might be necessary to keep the compound dissolved but could be toxic.
-
Media Components: Interactions with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), could potentially lead to the formation of insoluble complexes.
-
Temperature and pH: Changes in temperature or pH of the medium upon addition of the this compound stock solution can also affect its solubility.[8]
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
A3: To prevent precipitation, consider the following strategies:
-
Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO to reduce the likelihood of precipitation upon dilution.
-
Pre-warm the Media: Always use pre-warmed (37°C) cell culture media for dilutions.[9]
-
Stepwise Dilution: Instead of adding the this compound stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Final Solvent Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility. However, always run a vehicle control to account for any solvent effects.[9]
-
Serum-Free Conditions: If precipitation is suspected to be due to interactions with serum proteins, consider conducting experiments in serum-free or reduced-serum media if your cell line permits.
Q4: My this compound solution changes color over time in the incubator. Is this a sign of degradation?
A4: A color change in your this compound-containing media could indicate degradation. Flavonoid compounds can be susceptible to oxidation and photodegradation, which can be accelerated by the conditions in a cell culture incubator (37°C, presence of oxygen, light exposure when the door is opened).[10][11] Degradation can lead to a loss of biological activity and the formation of potentially confounding byproducts.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, follow these best practices:
-
Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use from a frozen stock.
-
Protect from Light: Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light.[8] Minimize the exposure of your media containing this compound to light.
-
Aliquot Stock Solutions: Aliquot your high-concentration stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Consider Antioxidants: While this compound itself is an antioxidant, the complex environment of cell culture media can still promote oxidative degradation. In some experimental setups, the inclusion of other stabilizing agents or antioxidants might be considered, though this would require careful validation.[12]
Troubleshooting Guides
Issue 1: Variability in Experimental Results with this compound
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | Ensure complete dissolution of this compound in the stock solvent (DMSO). Use gentle warming or sonication if necessary. Always vortex the stock solution before making dilutions. |
| Degradation of this compound | Prepare fresh working dilutions for each experiment. Avoid storing diluted this compound solutions for extended periods. Perform a time-course experiment to assess the stability of this compound in your specific media and conditions. |
| Precipitation in Media | Visually inspect the media for any precipitate after adding this compound. If observed, refer to the precipitation prevention strategies in the FAQs. |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| High DMSO Concentration | Calculate the final DMSO concentration in your media. Ensure it is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration as your highest this compound dose. |
| This compound Degradation Products | Degradation products may have different biological activities than the parent compound. Try to minimize degradation by preparing fresh solutions and protecting them from light. |
| This compound Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic working concentration range for your specific cell line and assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). c. Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) or brief sonication may be used if necessary. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Determining the Empirical Solubility of this compound in Cell Culture Media
-
Materials: this compound stock solution, your complete cell culture medium (e.g., DMEM/F12 + 10% FBS)[13], sterile 96-well plate or microcentrifuge tubes.
-
Procedure: a. Create a serial dilution of your this compound stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). b. Include a control well with media and the highest corresponding volume of DMSO only. c. Incubate the plate/tubes under your standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours). d. Visually inspect each well/tube for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is your empirical solubility limit.
Data Presentation
Table 1: Example of this compound Solubility Assessment in Different Media
| Final Concentration (µM) | DMEM + 10% FBS | RPMI-1640 + 10% FBS | Serum-Free Medium |
| 1 | Clear | Clear | Clear |
| 5 | Clear | Clear | Clear |
| 10 | Clear | Clear | Clear |
| 25 | Clear | Clear | Slight Haze |
| 50 | Slight Haze | Precipitate | Precipitate |
| 100 | Precipitate | Precipitate | Precipitate |
Table 2: Troubleshooting this compound Instability
| Observation | Potential Problem | Recommended Action |
| Visible particles/cloudiness | Precipitation | Lower the final concentration, use stepwise dilution, pre-warm media. |
| Media color change (e.g., yellowing) | Degradation (Oxidation) | Prepare fresh solutions, protect from light. |
| Inconsistent results | Instability/Precipitation | Perform solubility and stability tests; ensure complete dissolution of stock. |
Visualizations
Caption: Workflow for using this compound in cell culture experiments.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silymarin as a phytopharmaceutical agent: advances in mechanistic insights, formulation strategies, and pre-clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DMEM/F12 培养基 [sigmaaldrich.com]
Troubleshooting Sulmarin synthesis side reactions
Technical Support Center: Sulmarin Synthesis
A Note on "this compound": The term "this compound" does not correspond to a widely recognized compound in chemical literature. It is likely a typographical error for "Silymarin" or refers to a coumarin-based compound. Silymarin is a complex mixture of flavonolignans extracted from milk thistle (Silybum marianum), and its total chemical synthesis is not a common laboratory procedure. This guide will focus on troubleshooting the synthesis of coumarins , a class of compounds structurally related to the flavonoid core of Silymarin components, which are frequently synthesized in research and development settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of coumarin (B35378) derivatives, particularly via methods like the Pechmann condensation.
Question 1: My Pechmann condensation reaction resulted in a very low yield of the desired 4-substituted coumarin. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Pechmann condensation are a common issue that can stem from several factors. Systematically investigating these potential causes can help improve your results.
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing of the reactants. For reactions involving the cyclization of acylsalicylic acid esters, maintaining a high temperature (e.g., 220-280°C) is often crucial to maximize yield.[1]
-
Purity of Starting Materials: The purity of your phenol (B47542) and β-ketoester is critical. Impurities can introduce side reactions that consume starting materials and complicate purification.
-
Catalyst Issues: The acid catalyst (e.g., sulfuric acid, P₂O₅, or a Lewis acid) may be old, hydrated, or used in an incorrect concentration. The reaction is highly sensitive to the type and amount of catalyst used.[1]
-
Suboptimal Work-up: Significant product loss can occur during the work-up phase. Premature precipitation, inefficient extraction, or using an overly soluble recrystallization solvent can all lead to lower isolated yields. Ensure the quenching step with ice water is performed effectively to precipitate the maximum amount of crude product.[1]
-
Atmospheric Moisture: Many reagents used in coumarin synthesis, especially strong acid catalysts, are sensitive to moisture. Conducting the reaction under anhydrous conditions is recommended.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified starting materials.
-
Optimize Reaction Conditions: Experiment with reaction time and temperature. Use a mechanical stirrer to ensure the mixture is homogeneous, especially as it thickens.
-
Select the Right Catalyst: For sensitive substrates, a milder catalyst like indium(III) chloride or a solid acid catalyst might provide better results than concentrated sulfuric acid.
-
Refine Purification: During recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and purity. A cold solvent wash can be effective for removing impurities without significant product loss.[1]
Question 2: My final coumarin product is impure, showing multiple spots on a TLC plate. What are the likely side products and how can I improve purity?
Answer: The formation of side products is often related to the specific reaction conditions and the reactivity of the substrates.
-
O-acylation vs. C-acylation: A common side reaction is the competition between the desired C-acylation of the phenol and O-acylation, which leads to the formation of a stable ester that does not cyclize into the coumarin product.[1]
-
Polymerization/Charring: Strong acidic conditions, especially at high temperatures, can lead to the degradation of starting materials and products, resulting in a dark, tarry reaction mixture that is difficult to purify.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted phenol and/or β-ketoester in your crude product.
Purification Strategies:
-
Adjust Work-up pH: After quenching the reaction, carefully adjust the pH. The desired coumarin product will precipitate, while some impurities may remain in the acidic aqueous layer.
-
Solvent Extraction: Before precipitating the final product, an extraction with a non-polar solvent like diethyl ether can remove non-polar impurities.[1]
-
Recrystallization: This is the most effective method for purification. The choice of solvent is critical. An ethanol/water mixture is often effective for recrystallizing 4-hydroxycoumarin (B602359) and its derivatives.[1]
-
Column Chromatography: For difficult-to-separate mixtures, silica (B1680970) gel column chromatography can be used to isolate the pure coumarin product.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the outcome of coumarin synthesis. The following table summarizes typical yields under different conditions for the Pechmann condensation.
| Phenol Substrate | β-Keto Ester | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Resorcinol (B1680541) | Ethyl Acetoacetate (B1235776) | H₂SO₄ (conc.) | < 20 | 0.5 | ~90% | [2] |
| Phenol | Ethyl Acetoacetate | InCl₃ (3 mol%) | Room Temp | Varies | 85-95% | [3] |
| m-Cresol | Ethyl Acetoacetate | H₂SO₄ (conc.) | Room Temp | 18 | 80% | [3] |
| Phenol | Meldrum's Acid | Eaton's Reagent | 70 | 4 | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation [2]
This protocol describes a standard and high-yielding synthesis of a common coumarin derivative.
Reagents:
-
Resorcinol: 3.7 g
-
Ethyl acetoacetate: 5.0 mL
-
Concentrated Sulfuric Acid (98%): 15 mL
-
Ice water
Procedure:
-
Preparation: Place a 250 mL beaker containing 15 mL of concentrated sulfuric acid in an ice bath and chill to below 10°C.
-
Reactant Mixture: In a separate 100 mL Erlenmeyer flask, add 3.7 g of resorcinol and 5.0 mL of ethyl acetoacetate. Swirl the flask to dissolve the resorcinol completely.
-
Reaction: Add the resorcinol/ethyl acetoacetate solution dropwise to the chilled, stirring sulfuric acid. The addition is exothermic; use a thermometer to ensure the temperature of the reaction mixture does not exceed 20°C.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Precipitation (Quenching): Pour the reaction mixture into a separate beaker containing a large volume of ice water while stirring vigorously. A pale yellow precipitate of the crude product will form immediately.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid precipitate in the filter funnel several times with ice-cold water to remove residual acid.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford pure, crystalline 7-hydroxy-4-methylcoumarin.
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate the general workflow for coumarin synthesis and a logical flowchart for troubleshooting common issues.
Caption: General experimental workflow for Pechmann condensation.
Caption: Troubleshooting flowchart for low yield in coumarin synthesis.
Relevant Biological Pathway
While not a synthesis pathway, compounds related to this compound/Silymarin are known to modulate key cellular signaling pathways involved in inflammation and cell survival. The diagram below illustrates a simplified MAPK (Mitogen-Activated Protein Kinase) pathway, which is a target of these molecules.[4][5]
Caption: Modulation of the MAPK signaling pathway by related compounds.
References
Technical Support Center: Optimizing Sulmarin (Silymarin) Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sulmarin (commonly known as Silymarin) dosage for animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound/Silymarin (B1681676) and what is its primary mechanism of action?
A1: Silymarin is a polyphenolic flavonoid mixture extracted from the seeds of the milk thistle plant (Silybum marianum).[1][2][3] Its primary active component is silybin (B1146174) (also known as silibinin).[1] Silymarin is well-documented for its hepatoprotective, antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4][5] Its mechanisms of action are multifaceted and include scavenging free radicals, inhibiting lipid peroxidation, and modulating key cellular signaling pathways such as MAPK, NF-κB, and JAK/STAT to regulate inflammation and apoptosis.[1][5][6]
Q2: What is the bioavailability of Silymarin in animal models and how can it be improved?
A2: Silymarin has low aqueous solubility and poor oral bioavailability in animal models, largely due to extensive first-pass metabolism in the liver.[7] In rats, the oral bioavailability of silybin has been reported to be as low as 0.73%.[7][8] To enhance its bioavailability, researchers have developed various formulations, including solid dispersions with polymers like TPGS, phospholipid complexes (phytosomes), self-microemulsifying drug delivery systems (SMEDDS), and nanocrystals.[9][10][11][12][13] These formulations can significantly improve solubility and absorption.[9][10][13]
Q3: What are the common routes of administration for Silymarin in animal studies?
A3: The most common routes of administration for Silymarin in animal studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection. Oral gavage is often preferred as it mimics the intended route of administration in humans.[5][6][9][10][14][15] Intraperitoneal injection is also used, particularly when higher systemic exposure is desired or to bypass first-pass metabolism.[5][6][16]
Q4: What are the reported toxicological profiles of Silymarin in animals?
A4: Silymarin exhibits very low toxicity in animal models.[1][17][18] The acute 50% lethal dose (LD50) varies depending on the route of administration and animal species. For instance, after intravenous infusion, the LD50 is approximately 400 mg/kg in mice and 385 mg/kg in rats.[1][18] When administered orally, the tolerance is much higher, with LD50 values exceeding 10 g/kg in rats.[1][17][18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of Silymarin | Silymarin is poorly soluble in water. | - Prepare a suspension in a vehicle like 0.5% or 1% carboxymethylcellulose (CMC).[9][10][19] - For some applications, dissolve in a small amount of an organic solvent like DMSO before diluting with saline or PBS (ensure final DMSO concentration is non-toxic).[16] - Consider using commercially available water-soluble formulations or prepare advanced formulations like solid dispersions or phytosomes.[9][10][13][20] |
| Inconsistent Results Between Animals | - Variability in gavage technique. - Inaccurate dosing. - Stress-induced physiological changes in animals. | - Ensure all personnel are properly trained in oral gavage to minimize stress and prevent accidental administration into the trachea. - Accurately weigh each animal before dosing to calculate the precise volume. - Allow animals to acclimate to handling and the experimental environment. |
| Precipitation of Compound During Injection | The compound may not be fully solubilized or may precipitate upon contact with physiological fluids. | - Ensure the solution is well-mixed before each injection. - If using a co-solvent, ensure the final concentration in the injection volume is low enough to maintain solubility upon administration. |
| Adverse Animal Reactions (e.g., lethargy, ruffled fur) | - High dose of Silymarin. - Toxicity of the vehicle (e.g., high concentration of DMSO). - Stress from handling and administration. | - Review the dosage and consider a dose-reduction study. - Ensure the vehicle and its concentration are safe for the chosen route of administration. - Refine handling and injection techniques to be as minimally stressful as possible. |
Quantitative Data Summary
Table 1: Dosage of Silymarin in Rodent Models
| Animal Model | Route of Admin. | Dosage Range (mg/kg) | Study Focus | Key Findings | Reference(s) |
| Mice (Kunming) | Oral Gavage | 75 - 150 | Anti-inflammatory, Antioxidant | Alleviated organ damage induced by D-galactose/lipopolysaccharide. | [5][6] |
| Mice (C57BL/6) | Oral Gavage | 100 | Nephroprotection | Reduced renal ischemia-reperfusion injury. | [21] |
| Rats (Wistar) | Oral Gavage | 20 - 100 | Hepatoprotection | Inhibited CCl4-induced liver damage in a dose-dependent manner. | [15] |
| Rats | Oral Gavage | 20 | Hepatoprotection | Improved bioavailability and efficacy of a solid dispersion formulation against acetaminophen-induced hepatotoxicity. | [9][10] |
| Rats | Oral Gavage | 50 | Hepatoprotection | Protective effects against NDEA-induced hepatotoxicity. | [14] |
| Rats | Oral Gavage | 100 - 200 | Hepatoprotection | Alleviated alcoholic fatty liver disease. | [22] |
| Rats | Intraperitoneal | 200 | Organ Protection | Reduced ischemia/reperfusion injury in multiple organs. | [16] |
Table 2: Pharmacokinetic Parameters of Silybin (Primary Active Component of Silymarin)
| Species | Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference(s) |
| Pigs | Solid Dispersion | 50 | Oral | 1190.02 ± 246.97 | - | 1299.19 ± 67.61 | [23][24] |
| Pigs | Premix | 50 | Oral | 411.35 ± 84.92 | - | 586.82 ± 180.99 | [23][24] |
| Humans | SMEDDS | 175 mg (total) | Oral | 812.43 | 0.80 | 658.80 | [11] |
| Humans | Standardized Extract | 175 mg (total) | Oral | 106.9 ± 49.2 (Silybin A) | - | - | [25] |
| Humans | Standardized Extract | 350 mg (total) | Oral | 200.5 ± 98.0 (Silybin A) | - | - | [25] |
| Humans | Standardized Extract | 525 mg (total) | Oral | 299.3 ± 101.7 (Silybin A) | - | - | [25] |
Experimental Protocols
Protocol 1: Preparation and Administration of Silymarin via Oral Gavage in Rats
-
Preparation of Silymarin Suspension:
-
Weigh the required amount of Silymarin powder based on the desired dose and the number of animals.
-
Prepare a 0.5% carboxymethylcellulose (CMC) solution by dissolving 0.5 g of CMC in 100 mL of distilled water. Stir until a homogenous suspension is formed.
-
Suspend the Silymarin powder in the 0.5% CMC solution to the desired final concentration (e.g., 20 mg/mL for a 100 mg/kg dose in a 250g rat, administered at 1.25 mL).
-
Ensure the suspension is continuously stirred to maintain homogeneity before and during administration.
-
-
Oral Gavage Procedure:
-
Gently restrain the rat, ensuring its body is held firmly but without restricting breathing.
-
Measure the distance from the rat's incisors to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Use a ball-tipped gavage needle appropriate for the size of the rat.
-
Introduce the needle into the mouth, passing it over the tongue towards the esophagus.
-
Gently advance the needle to the predetermined depth. If resistance is met, withdraw and reposition.
-
Administer the Silymarin suspension slowly and steadily.
-
Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.
-
Protocol 2: Administration of Silymarin via Intraperitoneal (IP) Injection in Mice
-
Preparation of Silymarin Solution:
-
For IP injection, a soluble form of Silymarin or a well-suspended formulation is necessary. If using a powder, it may first be dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and then diluted with sterile saline to the final concentration. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.
-
Alternatively, use a commercially prepared sterile solution suitable for injection.
-
-
Intraperitoneal Injection Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a head-down position to allow the abdominal organs to shift cranially.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[26]
-
Insert a 25-27 gauge needle with the bevel up at a 30-40° angle into the peritoneal cavity.[26]
-
Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement.
-
Inject the solution smoothly. The maximum recommended volume is typically less than 10 ml/kg.[26]
-
Withdraw the needle and return the mouse to its cage, observing for any immediate adverse reactions.
-
Visualizations
Signaling Pathways Modulated by Silymarin
Caption: Key signaling pathways modulated by Silymarin.
Experimental Workflow for Hepatotoxicity Study
Caption: General workflow for a Silymarin hepatoprotection study.
References
- 1. jpccr.eu [jpccr.eu]
- 2. jpccr.eu [jpccr.eu]
- 3. Application of silymarin in human and animal - ProQuest [proquest.com]
- 4. [PDF] Application of silymarin in human and animal medicine | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Protective Effects of Silymarin Against D-Gal/LPS-Induced Organ Damage and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Milk Thistle in Farm and Companion Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Enhanced Bioavailability and Efficacy of Silymarin Solid Dispersion in Rats with Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Bioavailability and Pharmacokinetics of Silymarin SMEDDS Formulation Study in Healthy Thai Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Effects of Garlic and Silymarin on NDEA-Induced Rats Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intraperitoneal Administration of Silymarin Protects End Organs from Multivisceral Ischemia/Reperfusion Injury in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential applications and effects of silymarin in domestic animals – a review - CROATIAN VETERINARY JOURNAL [croatian-veterinary-journal.org]
- 18. medscape.com [medscape.com]
- 19. article.sapub.org [article.sapub.org]
- 20. CN100542529C - Water-soluble silymarin composition and preparation method thereof - Google Patents [patents.google.com]
- 21. Protective role of silymarin in a mouse model of renal Ischemia–Reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Silymarin’s Protective Effects and Possible Mechanisms on Alcoholic Fatty Liver for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 25. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. animalcare.ubc.ca [animalcare.ubc.ca]
Sulmarin Off-Target Effects: A Technical Support Guide for Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Sulmarin (also known as Silymarin) in cellular models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known effects?
This compound is the active extract from the seeds of the milk thistle plant (Silybum marianum) and is a complex of flavonolignans and polyphenols.[1] Its most active component is typically considered to be silybin.[1] Primarily, this compound is recognized for its hepatoprotective (liver-protecting) properties.[2][3] Its mechanisms of action are multifaceted and include antioxidant, anti-inflammatory, and antifibrotic activities.[4][5][6] It is known to act as a free radical scavenger, regulate intracellular glutathione (B108866) levels, and stabilize cell membranes to prevent the entry of toxins.[6]
Q2: What are the potential "off-target" or pleiotropic effects of this compound observed in cellular models?
For a natural compound like this compound, "off-target" effects refer to its broad, pleiotropic activities on a wide range of cellular pathways and processes beyond its primary therapeutic application. Researchers should be aware of these effects as they can influence experimental outcomes. Key off-target effects observed in various cellular models include:
-
Modulation of Major Signaling Pathways: this compound has been shown to influence key cellular signaling cascades. For instance, it can modulate the MAPK signaling pathway by decreasing phosphorylation of ERK1/2 while increasing phosphorylation of JNK and p38 in AGS human gastric cancer cells.[7][8] It also affects nutrient-sensing and stress pathways by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR).[9]
-
Anti-proliferative and Pro-apoptotic Effects: In various cancer cell lines, this compound has demonstrated anti-proliferative and pro-apoptotic activities. It can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.[7][10]
-
Cell Cycle Regulation: this compound can interfere with the cell cycle. In Jurkat cells (a human leukemia T cell line), it has been shown to cause cell cycle arrest at the G2/M phase at higher concentrations after prolonged exposure.[11]
-
Inhibition of Cell Migration: Studies on non-small cell lung cancer (NSCLC) cell lines (A549, H1299, and H460) have shown that this compound can inhibit cell migration in a concentration-dependent manner.[12]
-
Modulation of Gene Expression: this compound can alter gene expression by inhibiting histone deacetylase (HDAC) activity, which plays a role in the epigenetic regulation of genes.[12]
Troubleshooting Guide
Q3: I am observing unexpected changes in cell proliferation after this compound treatment. What could be the cause?
This is a documented, dose-dependent effect of this compound. In some cell lines, particularly leukemia T cells like Jurkat, this compound can have a dual effect on proliferation. At lower concentrations and shorter incubation times (e.g., 50-100 μM for 24 hours), it may stimulate cell proliferation.[11] Conversely, at higher concentrations and longer exposures (e.g., 200-400 μM for 72 hours), it inhibits DNA synthesis and induces significant cell death.[11]
Actionable Advice:
-
Perform a Dose-Response Curve: Always begin by establishing a comprehensive dose-response curve for your specific cell line using a viability assay like the MTT assay.
-
Consider Incubation Time: Analyze the effects at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the response.
-
Verify with a Secondary Assay: Confirm viability results from a metabolic assay like MTT with a direct cell counting method (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU).
Q4: My results for this compound's effect on a specific signaling pathway are inconsistent. Why?
Inconsistencies can arise because this compound modulates multiple, often interconnected, signaling pathways simultaneously.[9][10] The predominant effect can be highly dependent on the cellular context, including the cell type, its mutational status, and the culture conditions. For example, its effect on the MAPK pathway in gastric cancer cells involves the simultaneous inhibition of ERK1/2 and activation of JNK/p38.[8] An experiment focused solely on one branch of this pathway might yield an incomplete or misleading picture.
Actionable Advice:
-
Broaden Your Analysis: Instead of focusing on a single protein, analyze multiple key nodes within the pathway of interest and in related pathways (e.g., PI3K/Akt, NF-κB).
-
Use Specific Inhibitors/Activators: To confirm that the observed effect is mediated through a specific pathway, use well-characterized pharmacological inhibitors or activators of that pathway in combination with this compound.
-
Standardize Experimental Conditions: Ensure strict standardization of cell density, serum concentration, and this compound batch and preparation, as these can all influence cellular signaling.
Quantitative Data Summary
The following tables summarize quantitative data on this compound's effects as reported in the literature.
Table 1: Concentration-Dependent Effects of this compound on Cell Viability and Migration
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| AGS (Gastric Cancer) | MTT Assay | 20-120 µg/ml | Significant decrease in viability in a concentration-dependent manner. | [7] |
| AGS (Gastric Cancer) | Wound Healing | 40-80 µg/ml | Inhibition of cell migration in a concentration-dependent manner. | [7] |
| Jurkat (Leukemia T cell) | MTT & BrdU | 50-100 µM (24h) | Increased proliferation. | [11] |
| Jurkat (Leukemia T cell) | DNA Synthesis | 200-400 µM (72h) | Inhibition of DNA synthesis and significant cell death. | [11] |
| NSCLC (A549, H1299) | Migration Assay | 5-20 µg/mL | Concentration-dependent inhibition of cell migration. | [12] |
Table 2: Observed Modulation of Key Signaling Proteins by this compound
| Cell Line | Target Protein | Effect | Reference |
| AGS (Gastric Cancer) | p-ERK1/2 | Decreased Expression | [7][8] |
| AGS (Gastric Cancer) | p-JNK | Increased Expression | [7][8] |
| AGS (Gastric Cancer) | p-p38 | Increased Expression | [7][8] |
| AGS (Gastric Cancer) | Bcl-2 | Decreased Expression | [7] |
| AGS (Gastric Cancer) | Bax | Increased Expression | [7] |
| Huh7.5.1 & Jurkat | AMPK (p-Thr172) | Increased Phosphorylation (Activation) | [9] |
| NSCLC (A549, H1299) | HDAC1, 2, 3, 8 | Reduced Protein Levels | [12] |
Visualized Workflows and Pathways
Caption: General workflow for investigating this compound's cellular effects.
Caption: this compound's modulation of the MAPK signaling pathway in cancer cells.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from methodologies used to study this compound's effect on AGS human gastric cancer cells.[7]
-
Cell Seeding: Seed cells (e.g., AGS cells) in a 96-well plate at a density of 2 x 10⁴ cells/ml and culture for 24 hours at 37°C and 5% CO₂.
-
Treatment: Remove the medium and add fresh medium containing this compound at various concentrations (e.g., 0, 20, 40, 60, 80, 100, 120 µg/ml). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 40 µl/well of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Cell Migration Assessment (Wound Healing Assay)
This protocol is based on the methodology used to assess this compound's effect on AGS cell migration.[7]
-
Create Monolayer: Seed cells in a 6-well plate and grow them to ~90-100% confluency.
-
Create Wound: Use a sterile 200 µl pipette tip to create a straight scratch (wound) across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh low-serum medium containing different concentrations of this compound (e.g., 0, 40, 80 µg/ml).
-
Image Acquisition (Time 0): Immediately capture images of the wound in marked regions using an inverted microscope.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Image Acquisition (Time X): Capture images of the same marked regions at subsequent time points (e.g., 24 hours).
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3: Western Blotting for Signaling Protein Analysis
This is a general protocol for analyzing changes in protein expression, such as the MAPK pathway proteins affected by this compound.[7]
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.
References
- 1. Toward the definition of the mechanism of action of silymarin: activities related to cellular protection from toxic damage induced by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ru.goldaruco.com [ru.goldaruco.com]
- 3. Safety and toxicity of silymarin, the major constituent of milk thistle extract: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
- 7. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silymarin as a phytopharmaceutical agent: advances in mechanistic insights, formulation strategies, and pre-clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of silymarin on the spontaneous proliferation and cell cycle of human peripheral blood leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic intervention of silymarin on the migration of non-small cell lung cancer cells is associated with the axis of multiple molecular targets including class 1 HDACs, ZEB1 expression, and restoration of miR-203 and E-cadherin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sulmarin Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Sulmarin (Silymarin).
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy or forms a precipitate when added to my cell culture medium. What is the cause and how can I prevent this?
A1: This is a common issue due to this compound's low aqueous solubility. The cloudiness or precipitate is likely the compound crashing out of solution. This can be caused by:
-
High Stock Concentration: Preparing an overly concentrated stock in an organic solvent (like DMSO) can lead to "solvent shock" upon dilution into the aqueous cell culture medium.
-
Final Concentration Exceeds Solubility Limit: The final concentration of this compound in your assay may be higher than its maximum soluble concentration in the medium.
-
Media Components: Interactions with proteins, salts, or other components in the culture medium can reduce solubility.
To prevent this:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mM).
-
Serial Dilutions: Perform serial dilutions of your stock solution in DMSO before the final dilution into your aqueous assay buffer or cell culture medium.
-
Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the this compound stock to the medium with gentle but rapid mixing to facilitate dispersion.
Q2: I am observing high variability between replicates in my cell-based assays with this compound. What are the potential sources of this variability?
A2: High variability between replicates can stem from several factors:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially with small volumes of concentrated stock solutions, can lead to significant differences in the final concentration of this compound in each well.
-
Incomplete Mixing: Failure to properly mix the reagents after adding this compound can result in a non-uniform concentration across the assay plate.
-
Temperature Fluctuations: Variations in incubation temperature can affect the rate of cellular processes and the stability of this compound.
-
Cell Seeding Density: Inconsistent cell numbers seeded in each well will lead to variability in the final readout of the assay.
-
Cell Passage Number: Using cells with a high or inconsistent passage number can introduce variability, as cellular characteristics can change over time.
To improve reproducibility:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Thorough Mixing: Gently mix the contents of each well thoroughly after adding all reagents.
-
Maintain Stable Temperature: Use a temperature-controlled incubator or water bath for all incubation steps.
-
Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure consistent cell density.
-
Consistent Cell Passage: Use cells within a defined and low passage number range for all experiments.
Q3: My cell viability assay (e.g., MTT, XTT) results with this compound are not as expected or contradict microscopic observations. What could be the issue?
A3: Several factors can interfere with the results of colorimetric or fluorometric cell viability assays:
-
Autofluorescence: Flavonoids like this compound can be naturally fluorescent, which can interfere with fluorescence-based assays.
-
Direct Reduction of Assay Reagent: this compound, as an antioxidant, may directly reduce the MTT or XTT reagents, leading to a false-positive signal for cell viability.
-
Precipitation: If this compound precipitates in the wells, it can interfere with the optical readings of the assay.
To troubleshoot this:
-
Include Proper Controls: Run a control with this compound in cell-free media to check for direct reduction of the assay reagent. Also, include an "unstained" control of cells treated with this compound to assess its autofluorescence.
-
Visual Inspection: Before adding the assay reagent, visually inspect the wells under a microscope for any signs of precipitation.
-
Consider Alternative Assays: If interference is suspected, consider using an alternative cell viability assay that is less susceptible to interference from colored or fluorescent compounds, such as a crystal violet assay or a trypan blue exclusion assay.
Q4: The purity and composition of my this compound (Silymarin) seem to vary between batches. How does this affect my experiments?
A4: The composition of commercially available Silymarin (B1681676), which is a complex mixture of flavonolignans, can vary significantly between batches and manufacturers.[1][2] This variability in the relative amounts of active components like silybin (B1146174) A and B, isosilybin (B7881680) A and B, silychristin, and silydianin (B192384) can lead to inconsistent experimental outcomes.[2]
To mitigate this:
-
Source from a Reputable Supplier: Purchase this compound from a supplier that provides a detailed certificate of analysis with the composition of the specific lot.
-
Batch Consistency: For a series of related experiments, use this compound from the same batch to ensure consistency.
-
Analytical Characterization: If possible, perform your own analytical characterization (e.g., via HPLC) to confirm the composition of the this compound you are using.
Troubleshooting Guides
Issue: Low or No Biological Activity Observed
| Possible Cause | Suggested Solution |
| Degraded Compound | Prepare fresh stock solutions of this compound. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. |
| Incorrect Concentration | Verify the concentration of your stock solution. Prepare fresh dilutions and ensure accurate pipetting. |
| Sub-optimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and reagent concentrations. |
| Cell Line Insensitivity | The chosen cell line may not be responsive to this compound. Consider using a different cell line known to be affected by this compound. |
Issue: High Background Signal in Assays
| Possible Cause | Suggested Solution |
| Contaminated Reagents or Microplate | Use fresh, high-quality reagents and sterile, clean microplates. |
| Autofluorescence of this compound | Run a control with this compound in the assay buffer without cells to measure its intrinsic fluorescence/absorbance and subtract this from the experimental values. |
| Interaction with Assay Components | Test for potential interactions between this compound and assay reagents in a cell-free system. |
Experimental Protocols
MTT Assay for Cell Viability in Hepatotoxicity Studies
This protocol is adapted for assessing the protective effect of this compound against a hepatotoxic agent in a cell line like HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (Silymarin)
-
Hepatotoxic agent (e.g., acetaminophen)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach for 24 hours.[3]
-
Prepare fresh dilutions of this compound in serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Introduce the hepatotoxic agent (e.g., acetaminophen) to the wells, with or without this compound, and incubate for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[3]
-
After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well.[3]
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.[3]
-
Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the control (untreated) cells.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the ability of this compound to scavenge the stable free radical DPPH.
Materials:
-
This compound (Silymarin)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in ethanol (B145695) or methanol)
-
Ethanol or Methanol
-
Positive controls (e.g., Ascorbic acid, BHT, or Trolox)
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
Prepare a stock solution of this compound in ethanol or methanol.
-
Create a series of dilutions of this compound (e.g., 5, 10, 25, 50, 100, 150 µg/mL).[5]
-
In a 96-well plate or cuvettes, mix 1 mL of the this compound solution (or positive control) with 3 mL of the DPPH solution.[5]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm using a spectrophotometer.[6]
-
A blank sample should contain the solvent without this compound.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Inhibition of TNF-α Secretion in Macrophages
This protocol assesses the anti-inflammatory effect of this compound by measuring its ability to inhibit TNF-α production in LPS-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
This compound (Silymarin)
-
Lipopolysaccharide (LPS)
-
ELISA kit for mouse TNF-α
-
24-well or 96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 20 to 200 µg/ml) for 1 hour.[7]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4 or 24 hours).[7][8]
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[8]
-
Determine the IC50 value of this compound for TNF-α inhibition.
Quantitative Data Summary
Table 1: IC50 Values of this compound (Silymarin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) |
| HepG2 | Hepatocellular Carcinoma | 64.61 ± 0.21 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 19-56.3 (range) | 24 |
| MCF-7 | Breast Cancer | 49 | 24 |
| NCI-H23 | Lung Cancer | Not specified, but more sensitive than MCF-7 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific composition of the Silymarin used.
Table 2: Effect of this compound (Silymarin) on Liver Enzymes in Human Studies
| Study Population | This compound Dosage | Duration | Effect on ALT | Effect on AST |
| Chronic Liver Disease Patients | 140 mg, three times daily | 3 months | Significant reduction | Significant reduction |
| Trauma Patients in ICU | 140 mg, three times daily | 14 days | Significant reduction | Significant reduction |
Note: ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are key markers of liver function. A reduction in these enzyme levels generally indicates an improvement in liver health.[9][10]
Visualizations
This compound's Impact on the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway by preventing the degradation of IκBα.
This compound's Modulation of the MAPK/ERK Signaling Pathway
Caption: this compound inhibits the MAPK/ERK pathway, leading to reduced cell proliferation.
Experimental Workflow for this compound Solubility and Viability Testing
Caption: Logical workflow for preparing this compound solutions and conducting cell viability assays.
References
- 1. Dietary silymarin improves performance by altering hepatic lipid metabolism and cecal microbiota function and its metabolites in late laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and hepatoprotective effect of silymarin phytosome nanoparticles on ethanol-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Antioxidant Activity of Silybum marianum Seed Extract and Its Protective Effect against DNA Oxidation, Protein Damage and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Silymarin Supplementation on Liver Function and Enzyme Profiles in Diverse Chronic Liver Disease Etiologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of silymarin on liver enzymes and antioxidant status in trauma patients in the intensive care unit: a randomized double blinded placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Sulmarin degradation during storage
Welcome to the technical support center for Sulmarin. This resource provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A: this compound is a coumarin (B35378) derivative with the chemical formula C₁₀H₈O₁₀S₂. Its structure, "(4-methyl-2-oxo-6-sulfooxychromen-7-yl) hydrogen sulfate (B86663)," reveals two key features relevant to its stability: a coumarin core and two sulfate ester groups. The coumarin core contains a lactone ring, and the sulfate esters are attached to the phenolic hydroxyl groups. These functional groups are the primary sites of potential degradation.
Q2: My this compound solution has changed color/shown precipitation. What could be the cause?
A: This is a common sign of degradation. The primary causes are likely photodegradation and hydrolysis. Coumarins can be sensitive to light, and the lactone ring of the coumarin core is susceptible to hydrolysis, particularly under basic pH conditions.[1] Additionally, the sulfate ester groups can undergo hydrolysis.
Q3: What are the primary degradation pathways for this compound?
A: Based on its structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis (Acidic): The sulfate ester groups can be hydrolyzed under acidic conditions, cleaving them to form hydroxyl groups and sulfuric acid. The stability of a sulfate conjugate generally decreases as the acidity of the phenol (B47542) to which it is attached increases.[2]
-
Hydrolysis (Alkaline): The lactone ring in the coumarin core is susceptible to opening under basic (alkaline) conditions, leading to the formation of a coumarinic acid salt.[1]
-
Photodegradation: Coumarin and its derivatives are known to be sensitive to light, particularly UV light.[3][4] This can lead to dimerization or other photochemical reactions, altering the compound's structure and efficacy.
-
Thermal Degradation: At elevated temperatures, the coumarin structure can undergo decomposition. Potential pathways include decarboxylation (loss of CO₂) from the lactone ring or cleavage of the heterocyclic ring.[5]
-
Oxidative Degradation: While less common for the core structure, the presence of phenolic groups (if hydrolysis of sulfate esters occurs) can increase susceptibility to oxidation. Forced degradation studies often include oxidative stress to assess this potential pathway.[6][7]
Q4: What are the ideal storage conditions for this compound powder and solutions?
A: To minimize degradation, follow these storage guidelines:
| Form | Temperature | Light Conditions | Atmosphere |
| Solid (Powder) | 2-8°C (Refrigerated) | Protect from light (use amber vials or store in the dark) | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect from moisture. |
| Solutions | -20°C to -80°C (Frozen) | Protect from light (use amber vials or wrap in foil) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions against the recommendations. 2. Prepare fresh solutions from solid stock. 3. Perform a stability check of your current stock using the protocols below. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. | 1. Characterize the new peaks using techniques like LC-MS to identify potential degradation products. 2. Compare the degradation profile to the potential pathways described in the FAQs. 3. Adjust storage and experimental conditions to mitigate the specific type of degradation observed (e.g., protect from light, control pH). |
| Precipitation in solution upon thawing. | Poor solubility of this compound or its degradation products at lower temperatures or after pH shifts during freezing. | 1. Before use, ensure the solution is completely thawed and vortexed to ensure homogeneity. 2. Consider using a different solvent system if solubility is a persistent issue. 3. Filter the solution before use if precipitate does not redissolve, but be aware this may lower the effective concentration. |
Experimental Protocols
To assist in determining the stability of your this compound samples, the following are detailed protocols for forced degradation studies and stability analysis.
Protocol 1: Forced Degradation of this compound
This study will help identify potential degradation products and pathways.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 N and 1 N
- Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
- Hydrogen peroxide (H₂O₂), 3%
- HPLC system with UV or DAD detector
- pH meter
- Photostability chamber
- Oven
2. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Degradation Conditions:
- Acid Hydrolysis: Mix equal volumes of stock solution and 1 N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix equal volumes of stock solution and 1 N NaOH. Incubate at room temperature for 8 hours.
- Oxidative Degradation: Mix equal volumes of stock solution and 3% H₂O₂. Store in the dark at room temperature for 24 hours.
- Thermal Degradation: Expose the solid this compound powder to 105°C in an oven for 48 hours. Then, prepare a 1 mg/mL solution.
- Photolytic Degradation: Expose the this compound solution (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).
4. Sample Analysis:
- At designated time points, withdraw aliquots, neutralize if necessary (for acid and base samples), and dilute with mobile phase to a suitable concentration for HPLC analysis.
- Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
1. Instrumentation:
- HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV/DAD detector.
2. Mobile Phase:
- A gradient elution is recommended to separate this compound from its potential degradation products.
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Example Gradient: Start with 95% A / 5% B, ramp to 50% A / 50% B over 20 minutes, then return to initial conditions and re-equilibrate.
3. Detection:
- Monitor at a wavelength appropriate for this compound (a UV scan of the intact compound will determine the optimal wavelength, likely around 280-320 nm).
4. Analysis:
- Inject samples from the forced degradation study and unstressed controls.
- Compare chromatograms to identify new peaks corresponding to degradation products.
- Calculate the percentage degradation by comparing the peak area of this compound in stressed samples to that in the control.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for this compound stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulmarin (Silymarin) Interference in Common Laboratory Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulmarin, commonly known as Silymarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference of Silymarin in your laboratory assays.
Disclaimer: The compound "this compound" appears to be a common misspelling of "Silymarin," an extract of milk thistle (Silybum marianum). All information provided herein pertains to Silymarin.
Frequently Asked Questions (FAQs)
Q1: What is Silymarin and why might it interfere with my assays?
A1: Silymarin is a complex mixture of polyphenolic flavonoids, with its main components being silybin (B1146174) (also known as silibinin), silychristin, and silydianin. As a flavonoid, Silymarin possesses chemical properties that can lead to assay interference, including:
-
Antioxidant and Redox Activity: Silymarin's ability to scavenge free radicals can interfere with assays that involve redox reactions.
-
Optical Properties: Flavonoids can exhibit autofluorescence and absorb light, potentially interfering with fluorescence and absorbance-based assays.
-
Protein Binding: Silymarin and its components can bind non-specifically to proteins, which may affect enzyme activity or detection in protein-based assays.
-
Aggregation: Like many small molecules, Silymarin has the potential to form aggregates at higher concentrations, which can lead to non-specific inhibition of enzymes.
Q2: What are Pan-Assay Interference Compounds (PAINS), and is Silymarin considered one?
A2: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated high-throughput screening assays through non-specific mechanisms. While Silymarin itself is not formally classified as a PAIN, its flavonoid components, such as catechol-like moieties, are recognized as potential PAINS substructures. Therefore, it is crucial to perform counter-screens to ensure that any observed activity is specific to the target of interest and not an artifact of assay interference.
Q3: Which common laboratory assays are most susceptible to interference by Silymarin?
A3: Based on its chemical properties, Silymarin may interfere with a variety of common assays, including:
-
ELISA and other Horseradish Peroxidase (HRP)-based assays: Silymarin and its components can directly inhibit HRP activity.
-
Fluorescence-based assays: Due to its potential for autofluorescence and fluorescence quenching.
-
Colorimetric Protein Quantification Assays (BCA, Lowry): Flavonoids can reduce Cu²⁺ to Cu⁺, leading to an overestimation of protein concentration.
-
Enzyme Inhibition Assays: Non-specific inhibition can occur due to compound aggregation.
-
Cell Viability Assays (e.g., MTT): Silymarin has known anti-proliferative effects, which could be misinterpreted as cytotoxicity if not properly controlled for.
-
Luciferase-based reporter assays: Potential for direct inhibition of the luciferase enzyme.
Troubleshooting Guides
Issue 1: Unexpected results in an ELISA or other HRP-based assay.
Potential Cause: Direct inhibition of Horseradish Peroxidase (HRP) by Silymarin or its components.
Troubleshooting Steps:
-
Confirm HRP Inhibition: Run a control experiment to test the direct effect of Silymarin on HRP activity.
-
Protocol: In a well of a microplate, add your HRP conjugate and its substrate (e.g., TMB). In parallel wells, add the same components along with Silymarin at the concentration used in your primary assay.
-
Expected Outcome: A reduced signal in the presence of Silymarin indicates direct HRP inhibition.
-
-
Perform an Orthogonal Assay: Validate your findings using an assay that does not rely on HRP for detection. Examples include:
-
Western Blot with a different detection system (e.g., alkaline phosphatase-based or fluorescence-based).
-
A different immunoassay format (e.g., a bead-based assay with a fluorescent readout).
-
Quantitative Data: HRP Inhibition by Silymarin Components
| Component | Inhibition Type |
| Silybin | Non-competitive |
| Silychristin | Non-competitive |
| Silydianin | Competitive |
Issue 2: High background or inconsistent readings in fluorescence-based assays.
Potential Causes: Autofluorescence of Silymarin or quenching of the fluorescent signal.
Troubleshooting Steps:
-
Assess Autofluorescence:
-
Protocol: Prepare wells containing your assay buffer and Silymarin at various concentrations. Read the fluorescence using the same excitation and emission wavelengths as your primary assay.
-
Interpretation: A significant signal in the absence of your fluorescent probe indicates autofluorescence.
-
-
Evaluate Fluorescence Quenching:
-
Protocol: Prepare wells containing your fluorescent probe at its working concentration. To a subset of these wells, add Silymarin at the concentrations used in your experiment.
-
Interpretation: A decrease in the fluorescence signal in the presence of Silymarin suggests quenching.
-
-
Mitigation Strategies:
-
Shift Wavelengths: If possible, use fluorophores with excitation and emission spectra that do not overlap with Silymarin's absorbance or emission.
-
Time-Resolved Fluorescence (TRF): If your plate reader supports it, use a TRF-based assay, as the long-lived fluorescence of the lanthanide probes is less susceptible to interference from short-lived autofluorescence.
-
Data Correction: For moderate autofluorescence, you can subtract the background signal from your experimental wells.
-
Issue 3: Inaccurate protein concentration determined by BCA or Lowry assay.
Potential Cause: Flavonoids like Silymarin can reduce Cu²⁺ to Cu⁺, the basis of these assays, leading to an overestimation of protein concentration.
Troubleshooting Steps:
-
Run a "Protein-Free" Control: Prepare a sample containing your buffer and Silymarin at the concentration present in your experimental samples. Perform the protein assay on this control to quantify the extent of interference.
-
Alternative Protein Quantification Methods: Use a protein assay that is less susceptible to interference from reducing agents, such as:
-
Bradford Assay: This dye-binding assay is generally less affected by reducing agents.
-
Fluorescence-based protein assays.
-
-
Protein Precipitation: To remove interfering substances, you can precipitate the protein before quantification.
-
Protocol: A common method is trichloroacetic acid (TCA) or acetone (B3395972) precipitation. After precipitation, the protein pellet is washed and then resuspended in a buffer compatible with your chosen protein assay.
-
Quantitative Data: Flavonoid Interference in Protein Assays
Studies have shown that flavonoids can cause significant overestimation of protein concentration in copper-reduction-based assays, particularly at low protein concentrations[2]. The degree of interference is dependent on the flavonoid's structure and concentration.
| Flavonoid Concentration | Protein Concentration Range | Approximate Overestimation |
| >5 µM | 25-250 µg/ml | ~3-5 fold |
Issue 4: Apparent enzyme inhibition that is not reproducible or shows a steep dose-response curve.
Potential Cause: Non-specific inhibition due to the formation of Silymarin aggregates.
Troubleshooting Steps:
-
Test for Detergent Sensitivity:
-
Protocol: Repeat your enzyme inhibition assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.
-
Interpretation: A significant decrease in the apparent potency (rightward shift in the IC50 curve) of Silymarin in the presence of the detergent is a strong indicator of aggregation-based inhibition.
-
-
Vary Enzyme Concentration:
-
Protocol: Perform the inhibition assay at different concentrations of your target enzyme.
-
Interpretation: The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the apparent IC50 of an aggregator will often increase with increasing enzyme concentration.
-
-
Orthogonal Assays: Confirm the inhibitory activity using a biophysical method that is less prone to aggregation artifacts, such as:
-
Surface Plasmon Resonance (SPR)
-
Isothermal Titration Calorimetry (ITC)
-
Experimental Protocols
Protocol 1: Assessing Autofluorescence of Silymarin
Objective: To determine if Silymarin exhibits intrinsic fluorescence at the wavelengths used in your assay.
Materials:
-
96-well or 384-well microplate (black, clear bottom for microscopy)
-
Microplate reader with fluorescence detection
-
Assay buffer
-
Silymarin stock solution
Procedure:
-
Prepare a serial dilution of Silymarin in your assay buffer, covering the range of concentrations used in your primary experiment.
-
Dispense the Silymarin dilutions into the wells of the microplate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate on the microplate reader using the same excitation and emission filters and gain settings as your primary assay.
Data Analysis:
-
Subtract the average fluorescence of the buffer-only wells from the fluorescence readings of the Silymarin-containing wells.
-
Plot the background-subtracted fluorescence intensity against the Silymarin concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Validating a "Hit" from a Primary Screen
Objective: To determine if an observed biological activity of Silymarin is a true effect or an artifact of assay interference.
Caption: Workflow for hit validation to eliminate false positives.
Signaling Pathways Modulated by Silymarin
Silymarin is known to modulate several key signaling pathways, which may be the basis of its observed biological effects. Understanding these pathways can help in designing experiments and interpreting results.
MAPK Signaling Pathway
Silymarin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. In many cancer cell lines, Silymarin has been observed to decrease the phosphorylation of ERK1/2 while increasing the phosphorylation of JNK and p38, leading to an anti-proliferative and pro-apoptotic effect[1][3].
References
Technical Support Center: Refining Purification Methods for Sulmarin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Sulmarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound and its derivatives?
A1: this compound is a member of the coumarin (B35378) class of compounds.[1] Coumarins are benzopyrones, which are naturally occurring phenolic compounds widely distributed in plants.[2][3] Their chemical structure makes them amenable to purification by standard chromatographic and crystallization techniques.
Q2: Which are the most common methods for purifying this compound derivatives?
A2: The most common and effective methods for the purification of coumarin derivatives like this compound include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a powerful technique for high-resolution separation and purification.
-
Flash Column Chromatography: A rapid and efficient method for preparative purification, often used for initial cleanup or separation of major components.[4][5]
-
Crystallization: A widely used technique for obtaining highly pure compounds, often employed as a final purification step.[6]
-
High-Speed Counter-Current Chromatography (HSCCC): An effective preparative technique for the isolation and purification of coumarin compounds from complex mixtures.[7]
Q3: My this compound derivative shows poor solubility in the mobile phase for flash chromatography. What can I do?
A3: If your crude reaction mixture is not soluble in your chosen eluent system (e.g., ethyl acetate/hexane), you can try a few approaches:
-
Switch to a different solvent system, such as dichloromethane/hexane or acetone/hexane.
-
Dissolve your sample in a minimal amount of a stronger solvent, like dichloromethane, and then load it onto the column. However, be aware that this can sometimes affect the separation efficiency.[8]
Q4: I am observing "ghost peaks" in my HPLC chromatogram during a gradient run. What is the cause?
A4: Ghost peaks in gradient HPLC are often due to impurities in the mobile phase. Even small amounts of contaminants can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the solvent strength increases, appearing as spurious peaks. Ensure you are using high-purity solvents and freshly prepared mobile phases.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanol (B1196071) groups on the column.[9]- Inappropriate mobile phase pH.[9]- Column overload. | - Use a high-purity silica-based stationary phase.- Add a basic mobile phase additive like triethylamine (B128534) (TEA), though this is often not needed with modern high-purity columns.[10]- Adjust the mobile phase pH to suppress the ionization of silanol groups (typically lower pH).[10]- Reduce the amount of sample injected.[10] |
| Retention Time Drift | - Poor column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature. | - Increase the column equilibration time between runs.- Prepare fresh mobile phase and ensure proper mixing if using a gradient.- Use a column oven to maintain a constant temperature.[11] |
| High Backpressure | - Blockage in the system (e.g., inline filter, guard column, or column inlet frit).- Particulate matter from the sample.- Buffer precipitation. | - Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.- Filter your sample before injection.- Ensure your buffer is fully dissolved in the mobile phase and avoid using excessive concentrations.[10] |
| No Peaks Detected | - Detector lamp is off.- No sample was injected or the sample has degraded.- Incorrect detector settings. | - Turn on the detector lamp.- Verify that the autosampler is functioning correctly and that your sample is stable.- Check the detector wavelength and other settings to ensure they are appropriate for your this compound derivative.[12] |
Flash Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overload.- Sample dissolved in too strong a solvent. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first.- Reduce the amount of crude material loaded onto the column.- Dissolve the sample in a chromatographically weak solvent to ensure it binds to the top of the column in a tight band.[13] |
| Compound Crashing Out on the Column | - The compound or an impurity is crystallizing in the column, blocking solvent flow. | - This is a difficult problem to solve once it occurs. In the future, consider a pre-purification step to remove the problematic substance or use a wider column with more silica (B1680970).[8] |
| Incomplete Elution | - Insufficient eluent volume or elution is too slow.- The chosen eluent is not strong enough to desorb the compound from the stationary phase. | - Increase the volume of the mobile phase or the flow rate.- Gradually increase the polarity of the mobile phase to ensure all compounds elute.[4] |
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Concentrate the solution further.- Cool the solution slowly.- Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent). |
| Oiling Out | - The solution is too supersaturated.- The temperature is too high. | - Dilute the solution slightly.- Lower the temperature at which crystallization is initiated.- Add a seed crystal. |
| Poor Crystal Quality | - Cooling the solution too quickly.- Presence of impurities. | - Allow the solution to cool slowly over a longer period.- Perform a preliminary purification step (e.g., flash chromatography) to remove impurities before crystallization. |
Quantitative Data on Purification of Coumarin and Flavonoid Derivatives
The following table summarizes purity and yield data from various studies on related compounds, providing a benchmark for what can be expected during the purification of this compound derivatives.
| Compound Type | Purification Method | Purity Achieved | Yield | Reference |
| Coumarin Derivatives | HSCCC | 88.3% - 99.4% | Not Specified | [7][14] |
| Rosmarinic Acid | Silica Gel Column Chromatography | 92.85 ± 3.18% | 54.5 ± 8.48% (recovery) | [4] |
| 4-Hydroxycoumarin Derivatives | Catalyst-Free Condensation | Excellent (NMR verified) | 40% - 90% | [15] |
| Flavonoids | Recrystallization | 83.38% (Naringin) | 8.76% | [6] |
Experimental Protocols
General Protocol for HPLC Purification of a this compound Derivative
-
Sample Preparation: Dissolve the crude this compound derivative in a suitable solvent, preferably the initial mobile phase, at a known concentration. Filter the sample through a 0.22 µm syringe filter.
-
Column: Select a suitable reversed-phase column (e.g., C18, 5 µm particle size).
-
Mobile Phase: Prepare the mobile phase using HPLC-grade solvents. A common mobile phase for coumarin derivatives is a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol.
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase over a set period (e.g., 5% to 95% acetonitrile over 30 minutes).
-
Detection: Use a UV detector set to a wavelength where the this compound derivative has maximum absorbance.
-
Fraction Collection: Collect fractions based on the retention time of the peak of interest.
-
Post-Purification: Combine the fractions containing the pure compound and remove the solvent under reduced pressure.
General Protocol for Flash Chromatography of a this compound Derivative
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation of the target compound from impurities (aim for an Rf value of ~0.3 for the target compound).
-
Column Packing: Pack a glass or pre-packed column with silica gel using the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the non-polar solvent or a slightly more polar solvent if necessary. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent to obtain the purified this compound derivative.
General Protocol for Recrystallization of a this compound Derivative
-
Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound derivatives.
Nrf2 Signaling Pathway Activation by Coumarin Derivatives
Caption: Activation of the Nrf2 signaling pathway by coumarin derivatives.[9][16]
PI3K/AKT/mTOR Signaling Pathway Inhibition by Coumarin Derivatives
Caption: Inhibition of the PI3K/AKT/mTOR pathway by coumarin derivatives.[17]
References
- 1. This compound | C10H8O10S2 | CID 13963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jbino.com [jbino.com]
- 3. researchgate.net [researchgate.net]
- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. "Optimization of recrystallization process of flavonoids from Guanxi po" by Hu Yang, Zheng Liyan et al. [ifoodmm.cn]
- 7. What is the mechanism of Silibinin? [synapse.patsnap.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. Recent Advances in Pharmaceutical Cocrystals: A Focused Review of Flavonoid Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications [mdpi.com]
- 16. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Sulmarin
Welcome to the technical support center for addressing the poor in vivo bioavailability of Sulmarin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo bioavailability of this compound?
A1: The poor bioavailability of this compound, a key component of Silymarin, is attributed to several factors:
-
Low Aqueous Solubility: this compound is poorly soluble in water (<50 μg/mL), which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1]
-
Poor Intestinal Absorption: The absorption of this compound from the gastrointestinal tract is inefficient, with estimates ranging from 20-50%.[1]
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver, primarily through phase II conjugation (glucuronidation and sulfation), and to a lesser extent, phase I oxidation by cytochrome P450 enzymes. This rapid metabolism reduces the amount of active drug reaching systemic circulation.
-
Efflux by P-glycoprotein (P-gp): this compound is a substrate for the P-glycoprotein (P-gp) efflux pump in the intestinal epithelium. P-gp actively transports this compound back into the intestinal lumen, further limiting its net absorption.
-
Rapid Excretion: The metabolites of this compound are quickly eliminated from the body, primarily through bile.
Q2: What are the most common formulation strategies to improve this compound's bioavailability?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and, consequently, its absorption.
-
Lipid-Based Formulations:
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubilization and absorption of lipophilic drugs like this compound.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate this compound, protecting it from degradation and enhancing its uptake.
-
Phytosomes: These are complexes of this compound and phospholipids (B1166683) (like phosphatidylcholine) that improve its absorption and bioavailability.
-
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can increase its aqueous solubility and dissolution rate.
Q3: Are there non-formulation approaches to enhance this compound's bioavailability?
A3: Yes, co-administration of this compound with bioenhancers that can inhibit its metabolism or efflux can also improve its bioavailability. For instance, inhibitors of P-glycoprotein or cytochrome P450 enzymes can increase the systemic exposure of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency in Lipid-Based Formulations | 1. Poor solubility of this compound in the lipid matrix.2. Suboptimal drug-to-lipid ratio.3. Inefficient homogenization or sonication. | 1. Screen different lipids to find one with higher solubilizing capacity for this compound.2. Optimize the drug-to-lipid ratio; an excess of drug can lead to precipitation.3. Increase the homogenization speed/pressure or sonication time to ensure proper particle size reduction and encapsulation. |
| Precipitation of this compound from Solid Dispersion upon Dissolution | 1. The chosen polymer is not effectively maintaining the amorphous state of this compound.2. The drug-to-polymer ratio is too high. | 1. Experiment with different hydrophilic polymers (e.g., PVP, HPMC, PEGs).2. Decrease the drug loading in the solid dispersion. |
| High Variability in In Vivo Pharmacokinetic Data | 1. Inconsistent gavage technique.2. Stress-induced physiological changes in the animal model.3. Issues with the analytical method. | 1. Ensure all personnel are properly trained in oral gavage to minimize variability.2. Acclimatize animals to handling and the experimental setup to reduce stress.3. Validate the analytical method for linearity, accuracy, and precision. Include quality control samples in each analytical run. |
| Low In Vitro-In Vivo Correlation (IVIVC) | 1. The in vitro dissolution method does not accurately mimic the in vivo conditions.2. The formulation's behavior is significantly altered by the gastrointestinal environment (e.g., pH, enzymes). | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fed and fasted states of the small intestine.2. Consider the impact of GI transit time, enzymatic degradation, and interactions with bile salts when interpreting in vitro data. |
Data Presentation: Comparative Bioavailability of Different this compound Formulations
The following table summarizes the pharmacokinetic parameters of this compound from in vivo studies in rats, comparing different formulation strategies to a standard this compound suspension.
| Formulation Strategy | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| This compound Suspension (Control) | ~0.40 | ~2.0 | ~2.37 | - | [2] |
| Solid Dispersion (with PVP K17) | ~1.9-fold higher than control | - | ~2.4-fold higher than control | 2.4 | [3] |
| Nanoemulsion | ~6-fold higher than control | - | ~4-fold higher than control | 4.0 | [4] |
| Phytosome | ~2.5-fold higher than control | ~1.0 | ~3.5-fold higher than control | 3.5 | [1][2] |
| β-Cyclodextrin Complex | - | - | - | Dissolution increased | [5][6] |
Note: The values presented are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Methanol or Ethanol
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Dissolve this compound and the chosen polymer (e.g., PVP K30) in a suitable solvent (e.g., methanol) in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:5 (w/w).
-
Ensure complete dissolution by gentle warming in a water bath and sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is completely removed, a thin film of the solid dispersion will be formed on the inner surface of the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Store the powder in a desiccator until further use.
In Vivo Bioavailability Study in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound formulation and control suspension
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Analytical instruments (HPLC or LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation or control suspension orally via gavage at a specified dose (e.g., 100 mg/kg of this compound).[2]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into appropriate collection tubes.[7][8][9][10][11]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Analysis:
-
Sample Preparation: Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant for this compound concentration using a validated HPLC or LC-MS/MS method.[12][13][14]
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical instruments (HPLC or LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts at a suitable density (e.g., 1 x 10^5 cells/cm²).
-
Cell Culture: Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the permeability study, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the this compound solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical): Perform the same procedure as above but add the this compound solution to the basolateral chamber and sample from the apical chamber to assess efflux.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine the involvement of efflux transporters like P-gp.
Visualizations
Signaling Pathways Affecting this compound Bioavailability
References
- 1. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 8. hkstp.org [hkstp.org]
- 9. cea.unizar.es [cea.unizar.es]
- 10. researchgate.net [researchgate.net]
- 11. research.vt.edu [research.vt.edu]
- 12. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Minimizing autofluorescence when using Sulmarin probes
Disclaimer: The following guidance is based on best practices for fluorescence microscopy. As "Sulmarin probes" are not a widely documented class of fluorophores, it is essential to first characterize the spectral properties of your specific this compound probe and the autofluorescence profile of your sample.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound probes?
A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[1] This inherent fluorescence is not related to any specific fluorescent labels, like this compound probes, that you have added to your sample.[2] It becomes a problem when the autofluorescence signal overlaps with the signal from your this compound probe, which can obscure the true signal, reduce the signal-to-noise ratio, and make it difficult to distinguish between specific staining and background noise.[1][3]
Q2: How can I determine if autofluorescence is impacting my experiment with this compound probes?
A2: The most straightforward method is to prepare an unstained control sample.[1] This control should undergo all the same processing steps as your stained samples, including fixation and permeabilization, but without the addition of the this compound probe or any other fluorescent labels.[2] By imaging this unstained sample using the same microscope settings (e.g., filters, exposure time) as your experimental samples, you can visualize the level and spectral characteristics of the autofluorescence in your specimen.[4]
Q3: What are the common sources of autofluorescence in biological samples?
A3: Autofluorescence can originate from several endogenous molecules and structures within your sample.[1] Common sources include:
-
Endogenous Pigments: Molecules like collagen, elastin, NADH, and flavins naturally fluoresce, often in the blue and green spectral regions.[3][5]
-
Lipofuscin: These are granules of pigmented metabolic waste that accumulate in cells with age, often referred to as "aging pigments."[5] Lipofuscin has a broad excitation and emission spectrum, making it a particularly troublesome source of autofluorescence.[6]
-
Red Blood Cells: The heme group within red blood cells exhibits broad autofluorescence.[7]
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with proteins and other molecules in the tissue to create fluorescent products.[3] Glutaraldehyde is known to cause more intense autofluorescence than paraformaldehyde.[3]
Q4: Are there general strategies to minimize autofluorescence when starting an experiment with a new probe like this compound?
A4: Yes, several proactive steps can be taken:
-
Optimize Sample Preparation: The choice of fixative can have a significant impact. If possible, consider using organic solvents like chilled methanol (B129727) or ethanol (B145695) instead of aldehyde-based fixatives.[1] If you must use aldehydes, use the lowest effective concentration and fix for the minimum time required.[3]
-
Perfuse Tissues: When working with tissues, perfusing with PBS before fixation can help to remove red blood cells, a major source of autofluorescence.[7]
-
Strategic Fluorophore Selection: If the spectral properties of this compound probes are known, try to select a variant that emits in the far-red region of the spectrum, as autofluorescence is typically weaker at longer wavelengths.[3]
-
Proper Controls: Always include an unstained control to understand the baseline autofluorescence of your sample.[4]
Troubleshooting Guide
This guide provides solutions to common problems you might encounter with autofluorescence when using this compound probes.
Problem: High background fluorescence is observed across my entire sample.
-
Possible Cause: Fixation-induced autofluorescence. Aldehyde fixatives can create fluorescent compounds throughout the tissue.[3]
-
Solution:
-
Reduce Fixation Time: Minimize the duration of fixation to what is necessary to preserve tissue morphology.[7]
-
Change Fixative: Consider switching to a non-aldehyde fixative like ice-cold methanol or ethanol.[1]
-
Chemical Quenching: Treat the sample with a chemical quenching agent after fixation. Sodium borohydride (B1222165) is commonly used to reduce aldehyde-induced autofluorescence.[1]
-
Problem: I see bright, punctate fluorescent signals in my unstained control, particularly in older tissues.
-
Possible Cause: Lipofuscin accumulation. These autofluorescent granules are common in aged cells and tissues.[5]
-
Solution:
Problem: My this compound probe signal is weak and difficult to distinguish from the background.
-
Possible Cause: The emission spectrum of your this compound probe overlaps significantly with the autofluorescence of your sample.
-
Solution:
-
Spectral Analysis: If you have access to a spectral confocal microscope, you can perform spectral unmixing to separate the this compound probe signal from the autofluorescence.
-
Choose a Different Fluorophore: If possible, select a this compound probe variant or another fluorophore with a longer emission wavelength (e.g., in the red or far-red spectrum) where autofluorescence is less pronounced.[10]
-
Signal Amplification: Use techniques like indirect immunofluorescence (primary and secondary antibodies) to amplify your specific signal, which can improve the signal-to-noise ratio.[4]
-
Data Presentation: Comparison of Autofluorescence Quenching Methods
| Quenching Method | Target Autofluorescence Source(s) | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Effective for reducing background from formalin/glutaraldehyde fixation.[1] | Can have mixed results and has been reported to increase red blood cell autofluorescence in some cases.[6][7] |
| Sudan Black B | Lipofuscin | Very effective at quenching lipofuscin autofluorescence.[6][8] | Can introduce its own background signal in the red and far-red channels.[6] |
| Copper Sulfate | General | Can reduce autofluorescence from various sources, particularly in formalin-fixed tissue.[10] | May not be as effective as more targeted methods. |
| Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) | Various (product-specific) | Optimized for specific sources of autofluorescence (e.g., TrueVIEW™ for non-lipofuscin, TrueBlack™ for lipofuscin).[9] | Can be more expensive than "home-brew" solutions. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation with formaldehyde or paraformaldehyde, wash the samples 3 times for 5 minutes each in Phosphate-Buffered Saline (PBS).
-
Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: Prepare this solution fresh and in a well-ventilated area as it can release hydrogen gas.
-
Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly 3 times for 5 minutes each in PBS to remove any residual NaBH₄.
-
Proceed with your standard staining protocol for this compound probes.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
-
Following your this compound probe staining and subsequent washes, prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate your samples in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash the samples extensively with PBS or 70% ethanol to remove excess Sudan Black B.
-
Mount your samples with an appropriate mounting medium.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating autofluorescence.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. biotium.com [biotium.com]
- 5. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 6. biotium.com [biotium.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autofluorescence Quenching | Visikol [visikol.com]
- 10. oraclebio.com [oraclebio.com]
Sulmarin (Silymarin) Experimental Controls and Best Practices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Sulmarin, a compound more commonly known as Silymarin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, widely known as Silymarin, is a polyphenolic flavonoid mixture extracted from the seeds of the milk thistle plant (Silybum marianum). Its primary components are flavonolignans, with silybin (B1146174) being the most abundant and biologically active. Silymarin is recognized for its antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of various cellular signaling pathways, including the MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways, which are crucial in regulating cell proliferation, apoptosis, and inflammation.[3][4][5][6]
Q2: What are the common cellular signaling pathways affected by Silymarin?
A2: Silymarin has been shown to modulate several key signaling pathways implicated in cancer and other diseases:
-
MAPK Signaling Pathway: Silymarin can influence the phosphorylation of key proteins in the MAPK cascade, such as ERK, JNK, and p38, often leading to the inhibition of cancer cell proliferation and induction of apoptosis.[7][8]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival and proliferation. Silymarin has been observed to inhibit this pathway, thereby promoting apoptosis in cancer cells.[3][9][10]
-
JAK/STAT Signaling Pathway: By inhibiting the JAK/STAT pathway, Silymarin can reduce the expression of downstream targets involved in cell proliferation and survival, particularly in hematological malignancies.[2][11]
Q3: What are typical effective concentrations of Silymarin in cell culture experiments?
A3: The effective concentration of Silymarin can vary significantly depending on the cell line and the specific biological endpoint being measured. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. However, based on published literature, the half-maximal inhibitory concentration (IC50) for Silymarin in various cancer cell lines typically ranges from 19 to 100 µg/mL.[7][12][13]
Quantitative Data Summary
For ease of reference, the following table summarizes the IC50 values of Silymarin in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) |
| HepG2 | Hepatocellular Carcinoma | 19 - 56.3 | 24 |
| AGS | Gastric Cancer | Not explicitly stated, but effects seen at 40 and 80 µg/mL | 24 |
| Ramos | Burkitt's Lymphoma | 100 | 48 |
| K562 | Chronic Myelogenous Leukemia | Not explicitly stated, effects seen with increasing concentrations | Not specified |
| Multiple Myeloma (RPMI 8226, H929) | Multiple Myeloma | Dose-dependent inhibition from 0-100 µM | 24 |
Note: The conversion of µg/mL to µM will depend on the molecular weight of the specific Silymarin component being used (e.g., Silybin MW ≈ 482.44 g/mol ). Researchers should clarify which component they are using for accurate molarity calculations.
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Modulation
This protocol outlines the steps to assess the effect of Silymarin on the phosphorylation of key proteins in the MAPK signaling pathway.
1. Cell Culture and Treatment: a. Seed cells (e.g., AGS, MDA-MB-231, MCF-7) in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of Silymarin (e.g., 0, 20, 40, 80 µg/mL) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples. b. Prepare protein samples by adding Laemmli sample buffer and boiling. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK1/2, JNK, and p38 overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes how to quantify apoptosis induced by Silymarin using flow cytometry.
1. Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with different concentrations of Silymarin (e.g., 0, 40, 80 µg/mL) for 24 hours.[4]
2. Cell Harvesting and Staining: a. Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. b. Centrifuge the cell suspension and wash the cell pellet with cold PBS. c. Resuspend the cells in 1X binding buffer at a concentration of 1x10^6 cells/mL.[4] d. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions. e. Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Use appropriate controls to set up compensation and gates. c. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weak Western blot signal for phosphorylated proteins | 1. Inefficient cell lysis or protein degradation.2. Suboptimal antibody concentration or quality.3. Insufficient Silymarin treatment time or concentration. | 1. Ensure the use of fresh lysis buffer with protease and phosphatase inhibitors on ice.2. Titrate the primary antibody to determine the optimal concentration. Use a positive control to validate antibody activity.3. Perform a time-course and dose-response experiment to identify the optimal treatment conditions. |
| High background in Western blots | 1. Insufficient blocking.2. High secondary antibody concentration.3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).2. Reduce the concentration of the secondary antibody.3. Increase the number and duration of washes with TBST. |
| High variability in apoptosis assay results | 1. Inconsistent cell density at the time of treatment.2. Loss of floating apoptotic cells during harvesting.3. Subjective gating in flow cytometry analysis. | 1. Ensure uniform cell seeding and confluency before starting the treatment.2. Always collect the supernatant containing floating cells along with the adherent cells.3. Use single-stain controls to set gates objectively and consistently across all samples. |
| Precipitation of Silymarin in cell culture media | 1. Poor aqueous solubility of Silymarin.2. High final concentration of the solvent (e.g., DMSO). | 1. Prepare a high-concentration stock solution in a suitable solvent like DMSO. Vortex thoroughly before diluting into the media. Perform a final dilution immediately before adding to the cells.2. Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent toxicity and precipitation. |
| Autofluorescence interference in fluorescence-based assays | Natural compounds like Silymarin can exhibit autofluorescence. | 1. Run a "compound only" control (Silymarin in media without cells) to measure its intrinsic fluorescence.2. If autofluorescence is significant, consider using an alternative assay with a different detection method (e.g., a colorimetric or luminescence-based assay). |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Silymarin's effect on the MAPK signaling pathway.
Caption: Silymarin's inhibition of the PI3K/Akt/mTOR pathway.
Caption: Silymarin's interference with the JAK/STAT signaling pathway.
Caption: A general experimental workflow for studying Silymarin.
References
- 1. researchgate.net [researchgate.net]
- 2. Silymarin induces multiple myeloma cell apoptosis by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Silymarin inhibits cell cycle progression and mTOR activity in activated human T cells: therapeutic implications for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Antiproliferative and Antitelomerase Effects of Silymarin on Human Colorectal and Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silymarin inhibits Toll-like receptor 8 gene expression and apoptosis in Ramos cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Silymarin and Selected Coumarins
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of Silymarin (B1681676) and the coumarins, esculetin (B1671247) and scoparone (B1681568). The following sections detail their antioxidant, anti-inflammatory, and hepatoprotective properties, supported by experimental data and methodologies.
Introduction
Silymarin, a flavonolignan complex extracted from the seeds of the milk thistle plant (Silybum marianum), is a well-established hepatoprotective agent. Its primary active constituent is silybin. Coumarins are a class of natural compounds found in many plants, known for a wide range of biological activities. This guide focuses on a comparative analysis of Silymarin with two representative coumarins, esculetin and scoparone, to highlight their relative efficacies in key therapeutic areas.
Data Presentation
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and hepatoprotective activities of Silymarin, esculetin, and scoparone.
Table 1: Antioxidant Activity - DPPH Radical Scavenging
| Compound | DPPH IC50 (µg/mL) | Reference |
| Silymarin | 10.5 | [1] |
| Esculetin | 14.68 µM (~2.61 µg/mL) | [2] |
| Scoparone | 25.3 | [3] |
IC50: The concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Anti-inflammatory Activity - Cyclooxygenase (COX) Inhibition
| Compound | COX-1 Inhibition | COX-2 Inhibition | Reference |
| Silymarin | - | Reduces expression at >200µM | [4][5] |
| Esculetin | - | IC50: 12 µg/mL (inhibition of expression) | [6] |
| Scoparone | - | - |
IC50: The concentration of the compound required to inhibit 50% of the enzyme activity. Data for direct enzymatic inhibition by Silymarin and scoparone is limited; the available data pertains to the inhibition of gene expression.
Table 3: Hepatoprotective Activity - Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
| Compound | Dose | % Reduction in ALT | % Reduction in AST | Reference |
| Silymarin | 100 mg/kg | 45.1% | 30.3% | [7] |
| Esculetin | 6 mg/kg | Significant prevention | Significant prevention | [8] |
| Scoparone | 20 mg/kg | Significant decrease | Significant decrease | [9] |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase. The percentage reduction is relative to the CCl4-treated control group.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[10][11]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compounds (Silymarin, esculetin, scoparone) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent and DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12]
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The inhibitory activity of a compound is determined by measuring the reduction in prostaglandin (B15479496) production.
Procedure:
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and a solution of arachidonic acid are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent to create a range of concentrations.
-
Reaction: The enzyme is pre-incubated with the test compound or vehicle control for a specific time. The reaction is then initiated by adding arachidonic acid.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Calculation: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
This is a widely used in vivo model to evaluate the hepatoprotective potential of compounds.
Principle: CCl4 is metabolized in the liver to form highly reactive free radicals, which induce lipid peroxidation and damage to hepatocytes. This leads to an increase in the serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A hepatoprotective agent will mitigate this damage and reduce the elevation of these enzymes.
Procedure:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Hepatotoxicity: A single dose of CCl4 (e.g., 1-2 mL/kg body weight), often diluted in olive oil or corn oil, is administered orally or intraperitoneally.
-
Treatment: The test compounds (Silymarin, esculetin, scoparone) are administered to the animals at specified doses, usually before or after the CCl4 administration, for a defined period. A control group receives only the vehicle, and a CCl4 control group receives CCl4 and the vehicle.
-
Blood and Tissue Collection: After the treatment period, blood samples are collected for the analysis of serum liver enzymes. The animals are then euthanized, and liver tissue is collected for histopathological examination.
-
Biochemical Analysis: Serum levels of ALT and AST are measured using standard enzymatic assay kits.
-
Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of liver damage, such as necrosis, inflammation, and fatty changes.
-
Data Analysis: The serum enzyme levels in the treated groups are compared to those in the CCl4 control group to determine the percentage of protection.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Experimental workflows for assessing biological activities.
Figure 2: Simplified signaling pathways in inflammation and oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 3. Inhibition of cyclooxygenase-2 and inducible nitric oxide synthase by silymarin in proliferating mesenchymal stem cells: comparison with glutathione modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silymarin downregulates COX-2 expression and attenuates hyperlipidemia during NDEA-induced rat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scoparone chemical modification into semi-synthetic analogues featuring 3-substitution for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anticoagulant Properties: Sulmarin (Silymarin) versus Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoagulant properties of Warfarin (B611796), a widely prescribed anticoagulant, and Sulmarin, understood as Silymarin, the active extract of milk thistle. While Warfarin is a direct-acting anticoagulant, Silymarin's effects on coagulation are indirect and primarily related to drug metabolism interactions. This document synthesizes experimental data to objectively compare their mechanisms and performance.
Section 1: Mechanism of Action
Warfarin:
Warfarin is a vitamin K antagonist.[1][2][3] It exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme essential for the reduction of vitamin K to its active hydroquinone (B1673460) form.[1][2][4][5] This inhibition depletes the active form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors. As a result, the synthesis of functional vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, is reduced, leading to a decrease in the ability of the blood to clot.[1][2][6]
This compound (Silymarin):
Silymarin is not a primary anticoagulant. Its primary pharmacological activities are characterized as hepatoprotective, antioxidant, and anti-inflammatory.[7][8][9][10] Silymarin's influence on coagulation is not direct but is thought to occur through its interaction with drug-metabolizing enzymes, specifically Cytochrome P450 enzymes.[11][12] Notably, Silymarin has been shown to inhibit CYP2C9, the primary enzyme responsible for the metabolism of the more potent S-enantiomer of Warfarin.[11][12] By inhibiting its metabolism, Silymarin can increase the plasma concentration and, consequently, the anticoagulant effect of Warfarin, potentially leading to an increased risk of bleeding.[11]
Warfarin Mechanism of Action
Caption: Warfarin inhibits VKORC1, preventing the activation of Vitamin K and subsequent activation of clotting factors.
Silymarin's Interaction with Warfarin Metabolism
Caption: Silymarin can inhibit CYP2C9, leading to increased levels of active S-Warfarin and a stronger anticoagulant effect.
Section 2: Quantitative Data Comparison
Direct comparative studies on the anticoagulant activity of Silymarin versus Warfarin are not available, as Silymarin is not used as an anticoagulant. The following table summarizes key pharmacological parameters.
| Parameter | Warfarin | This compound (Silymarin) |
| Primary Action | Anticoagulant[1][2] | Hepatoprotective, Antioxidant[7][8][13] |
| Mechanism | Vitamin K Antagonist (Inhibits VKORC1)[1][2][5] | Primarily antioxidant and anti-inflammatory; inhibits CYP2C9[7][11][12] |
| Therapeutic Use | Prevention and treatment of thromboembolic events[1] | Liver disorders, potential adjunctive cancer therapy[8][13] |
| Effect on PT/INR | Prolongs PT/INR (therapeutic goal is typically an INR of 2.0-3.0)[1] | No direct effect; may increase Warfarin's effect, thus indirectly increasing INR[11] |
| Onset of Action | 24 to 72 hours[1] | Not applicable for anticoagulation |
| Duration of Action | 2 to 5 days[1] | Not applicable for anticoagulation |
Section 3: Experimental Protocols
The assessment of anticoagulant effects is primarily conducted through in vitro and in vivo coagulation assays.
1. Prothrombin Time (PT) and International Normalized Ratio (INR)
-
Objective: To assess the integrity of the extrinsic and common pathways of the coagulation cascade. This is the standard test for monitoring Warfarin therapy.[14][15][16]
-
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing a citrate (B86180) anticoagulant.
-
Plasma Preparation: The blood is centrifuged to separate platelet-poor plasma.
-
Assay: A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma sample at 37°C.
-
Measurement: The time it takes for a clot to form is measured in seconds and is referred to as the prothrombin time (PT).
-
Standardization: The PT result is standardized by converting it to the International Normalized Ratio (INR). The INR is calculated as: INR = (Patient PT / Mean Normal PT)^ISI, where ISI is the International Sensitivity Index, a value assigned to each batch of thromboplastin (B12709170) reagent to standardize it against an international reference.
-
-
Interpretation: A prolonged PT and an elevated INR indicate a decreased ability of the blood to clot, consistent with the effect of Warfarin.
2. Activated Partial Thromboplastin Time (aPTT)
-
Objective: To evaluate the integrity of the intrinsic and common pathways of coagulation.
-
Methodology:
-
Sample Preparation: Citrated platelet-poor plasma is used.
-
Assay: An activator of the intrinsic pathway (e.g., silica) and phospholipids (B1166683) are added to the plasma and incubated. Calcium is then added to initiate clotting.
-
Measurement: The time to clot formation is measured.
-
-
Interpretation: The aPTT is sensitive to deficiencies in factors of the intrinsic pathway and is used to monitor heparin therapy, but can also be prolonged by Warfarin at therapeutic doses.
3. In Vitro Enzyme Inhibition Assays (for Drug Interaction Studies)
-
Objective: To determine the inhibitory effect of a compound (e.g., Silymarin) on specific drug-metabolizing enzymes (e.g., CYP2C9).
-
Methodology:
-
System: Human liver microsomes or recombinant CYP enzymes are used as the source of the enzyme.[12]
-
Substrate: A known substrate for the enzyme is used (e.g., S-Warfarin for CYP2C9).[12]
-
Incubation: The enzyme, substrate, and various concentrations of the potential inhibitor (Silymarin) are incubated.
-
Analysis: The rate of metabolism of the substrate is measured, typically using high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Data Analysis: The data is used to calculate inhibitory parameters such as the IC50 (concentration of inhibitor that causes 50% inhibition) and the Ki (inhibition constant).
-
-
Interpretation: Lower IC50 and Ki values indicate a more potent inhibitor. Studies have shown that components of Silymarin can inhibit CYP2C9-mediated Warfarin metabolism.[12]
Workflow for Comparing Anticoagulant Properties
Caption: A typical experimental workflow for evaluating and comparing anticoagulant properties and interactions.
Section 4: Summary and Conclusion
Warfarin is a well-established anticoagulant with a clear mechanism of action involving the inhibition of vitamin K-dependent clotting factor synthesis.[1][2] Its anticoagulant effect is dose-dependent and routinely monitored using the PT/INR assay.[1]
In contrast, this compound (Silymarin) does not possess direct anticoagulant properties. Its relevance in the context of anticoagulation stems from its potential to interact with Warfarin by inhibiting its metabolism via CYP2C9.[11][12] This interaction can potentiate the effects of Warfarin, increasing the risk of bleeding. Therefore, co-administration of Silymarin and Warfarin should be approached with caution and may require more frequent INR monitoring.
For drug development professionals, this comparison highlights the importance of understanding not only the primary mechanism of a compound but also its potential for drug-drug interactions through metabolic pathways. While Silymarin is not a candidate for development as an anticoagulant, its study provides a valuable model for investigating herb-drug interactions.
References
- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Warfarin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. news-medical.net [news-medical.net]
- 6. Warfarin Mechanism of Action - Video | Study.com [study.com]
- 7. researchgate.net [researchgate.net]
- 8. Toward the definition of the mechanism of action of silymarin: activities related to cellular protection from toxic damage induced by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silymarin: Insights into Properties and Therapeutic Indications [pubs.sciepub.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Two flavonolignans from milk thistle (Silybum marianum) inhibit CYP2C9-mediated warfarin metabolism at clinically achievable concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Laboratory testing of anticoagulants: the present and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Laboratory testing of anticoagulants: the present and the future | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Mechanisms of Action of Sulmarin and its Alternatives in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanisms of Sulmarin (Silymarin) and two key alternatives, N-acetylcysteine (NAC) and Vitamin E, in the context of liver disease. The information is supported by experimental data and detailed methodologies to aid in research and development.
Overview of Mechanisms of Action
This compound, a flavonoid complex from milk thistle, exhibits a broad spectrum of hepatoprotective effects, primarily attributed to its antioxidant, anti-inflammatory, and antifibrotic properties. It modulates a variety of signaling pathways crucial in the pathogenesis of liver damage. As alternatives, N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866), and Vitamin E, a potent lipid-soluble antioxidant, are frequently explored for their roles in mitigating liver injury through related, yet distinct, mechanisms.
Comparative Efficacy: Effects on Liver Enzymes
A primary indicator of liver damage is the elevation of serum aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). The following tables summarize the effects of this compound, NAC, and Vitamin E on these key markers from various clinical studies.
Table 1: Effect of this compound on Liver Enzymes
| Study/Patient Population | Dosage | Duration | Change in ALT | Change in AST | Reference |
| Non-alcoholic fatty liver disease (NAFLD) | 140 mg, twice daily | 3 months | -35.9 IU/L | -33.9 IU/L | [1] |
| Trauma-induced liver injury | 140 mg, three times daily | 14 days | Significant decrease vs. placebo (p < 0.05) | Significant decrease vs. placebo (p < 0.05) | [2] |
| Chronic liver disease (CLD) | 200 mg, twice daily | 12 weeks | Significant reduction vs. standard care | Significant reduction vs. standard care | [3] |
| Meta-analysis of liver diseases | Various | Various | -0.26 IU/mL (p=0.007) | -0.53 IU/mL (p=0.000) | [4] |
Table 2: Effect of N-acetylcysteine (NAC) on Liver Enzymes
| Study/Patient Population | Dosage | Duration | Change in ALT | Change in AST | Reference |
| Non-alcoholic fatty liver disease (NAFLD) | 600 mg daily | 3 months | Significant decrease vs. Vitamin C | No significant change | [5] |
| Cirrhotic patients | 600 mg daily | 6 months | Significant decrease vs. placebo | Significant decrease vs. placebo | [6] |
| Hematopoietic stem cell transplantation | Prophylactic | During conditioning | Significant decrease from baseline | Significant decrease from baseline | [7] |
| NAFLD with raised liver enzymes | 200 mg, twice daily | 12 weeks | To be determined (Trial in progress) | To be determined (Trial in progress) | [8] |
Table 3: Effect of Vitamin E on Liver Enzymes
| Study/Patient Population | Dosage | Duration | Change in ALT | Change in AST | Reference |
| NAFLD/NASH (Meta-analysis) | 150-900 IU/day | 4-96 weeks | -13.06 IU/L | -6.00 IU/L | [9] |
| NASH and CHC (Meta-analysis) | Various | Various | Optimized levels in NASH and CHC | Optimized levels in NASH and CHC | [10] |
| NAFLD (Meta-analysis) | Various | Various | Superior improvement vs. placebo | Superior improvement vs. placebo | [11] |
| Pediatric NAFLD (TONIC trial) | 800 IU/day | 96 weeks | No sustained reduction vs. placebo | Not specified | [12] |
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of these compounds are underpinned by their interaction with complex intracellular signaling networks.
This compound (Silymarin): A Multi-Target Agent
This compound's mechanism is multifaceted, involving the modulation of several key signaling pathways implicated in liver pathology.
-
Antioxidant Effects: this compound directly scavenges free radicals and increases the intracellular content of glutathione, a major cellular antioxidant. This helps to inhibit lipid peroxidation and protect hepatocytes from oxidative damage.
-
Anti-inflammatory Effects: this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α.
-
Modulation of Cell Growth and Apoptosis: this compound influences several pathways that control cell proliferation and survival, including the PI3K/Akt and MAPK pathways.[13] It can induce apoptosis in certain cancer cell lines and regulate the cell cycle.
-
Antifibrotic Activity: this compound has been shown to inhibit the transformation of hepatic stellate cells into myofibroblasts, a key event in the development of liver fibrosis.
This compound's multifaceted mechanism of action.
N-acetylcysteine (NAC): A Glutathione Precursor
NAC's primary mechanism revolves around its role as a precursor to L-cysteine, which is a limiting substrate for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[14]
-
Replenishment of Glutathione: By boosting GSH levels, NAC enhances the capacity of hepatocytes to neutralize reactive oxygen species (ROS) and detoxify harmful metabolites.[14]
-
Direct Antioxidant Activity: The free thiol group in NAC can directly scavenge free radicals.
-
Anti-inflammatory Effects: NAC has been shown to modulate inflammatory pathways, in part by inhibiting NF-κB activation.[15]
NAC's role as a glutathione precursor.
Vitamin E: A Chain-Breaking Antioxidant
Vitamin E, particularly α-tocopherol, is a potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
-
Inhibition of Lipid Peroxidation: Vitamin E interrupts the propagation of free radical reactions within cellular membranes, thereby preventing damage to polyunsaturated fatty acids.
-
Anti-inflammatory Properties: Vitamin E can modulate the activity of enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), and can also influence the production of inflammatory cytokines.[16]
-
Regulation of Gene Expression: It has been shown to regulate the expression of genes involved in cholesterol homeostasis and inflammatory pathways.
Vitamin E's antioxidant and anti-inflammatory actions.
Experimental Protocols
The validation of the mechanisms of action for these compounds relies on a variety of experimental methodologies, both in vitro and in vivo.
Clinical Trial Workflow
A typical randomized controlled trial to assess the efficacy of these compounds in liver disease would follow the workflow below.
A generalized clinical trial workflow.
Western Blotting for Protein Expression Analysis
To investigate the effect of these compounds on specific signaling proteins, Western blotting is a commonly used technique.
-
Sample Preparation: Liver tissue or cultured hepatocytes are treated with the compound of interest (this compound, NAC, or Vitamin E) or a control. Cells or tissues are then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
Gel Electrophoresis (SDS-PAGE): Protein samples are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., phosphorylated Akt, NF-κB p65).
-
Secondary Antibody Incubation: A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that binds to the primary antibody is added.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured.
-
Analysis: The intensity of the bands is quantified to determine the relative abundance of the target protein.
Workflow for Western Blot analysis.
Conclusion
This compound, N-acetylcysteine, and Vitamin E all demonstrate significant potential in the management of liver diseases through their ability to counteract oxidative stress and inflammation. This compound stands out for its broad, multi-target mechanism of action, influencing a wider array of signaling pathways involved in cell proliferation, apoptosis, and fibrosis. NAC's primary strength lies in its direct role in replenishing the critical antioxidant glutathione. Vitamin E offers potent protection against lipid peroxidation within cellular membranes. The choice of therapeutic agent may depend on the specific etiology and stage of the liver disease, and further head-to-head clinical trials are warranted to delineate their comparative efficacy and optimal applications. This guide provides a foundational understanding of their mechanisms to inform future research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of silymarin on liver enzymes and antioxidant status in trauma patients in the intensive care unit: a randomized double blinded placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Silymarin Supplementation on Liver Function and Enzyme Profiles in Diverse Chronic Liver Disease Etiologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of silymarin on biochemical indicators in patients with liver disease: Systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine Improves Liver Function in Patients with Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of N-acetylcysteine on hepatic, hematologic, and renal parameters in cirrhotic patients: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of N-acetyl-l-cysteine (NAC) on liver toxicity and clinical outcome after hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. examine.com [examine.com]
- 10. Effect of vitamin E supplementation on aminotransferase levels in patients with NAFLD, NASH, and CHC: results from a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy of vitamin E in reducing non-alcoholic fatty liver disease: a systematic review, meta-analysis, and meta-regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin E as a Treatment for Nonalcoholic Fatty Liver Disease: Reality or Myth? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 15. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]
- 16. "Anti-Inflammatory Effects and Mechanisms of Natural Vitamin E Forms an" by Na young Park [docs.lib.purdue.edu]
A Comparative Analysis of Sulmarin and its Analogues: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulmarin (commonly known as Silymarin) and its analogues, focusing on their biological activities, underlying mechanisms of action, and pharmacokinetic profiles. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound (Silymarin)
This compound is a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum). It is a mixture of several flavonolignans, with the major components being silybin (B1146174) (also known as silibinin), silychristin, silydianin, and isosilybin (B7881680) A and B. Taxifolin, a flavonoid, is also present in the extract. Silybin is the most abundant and biologically active component, existing as a diastereomeric mixture of silybin A and silybin B. For decades, this compound has been recognized for its potent hepatoprotective properties, but recent research has unveiled a broader spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This has spurred interest in the comparative efficacy of its individual components and the development of novel synthetic analogues with improved therapeutic potential.
Comparative Biological Activity
The biological activities of this compound and its analogues have been evaluated in numerous in vitro and in vivo studies. The following tables summarize the quantitative data from these studies, providing a direct comparison of their potency in various assays.
Antioxidant Activity
The antioxidant properties of this compound and its components are attributed to their ability to scavenge free radicals and chelate metal ions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.
| Compound/Analogue | DPPH Radical Scavenging IC50 (µM) | Reference |
| Natural Analogues | ||
| Taxifolin | 32 | [1] |
| Silychristin | 115 | [1] |
| Silydianin | 135 | [1] |
| Silybin | 150-200 | [1] |
| Isosilybin A | 855 | [1] |
| Isosilybin B | 813 | [1] |
| Synthetic Analogue | ||
| 7-O-galloylsilybin | More potent than silybin | [2] |
Note: Lower IC50 values indicate greater antioxidant activity.
Anticancer Activity
The anticancer effects of this compound and its analogues are mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound/Analogue | Cell Line | Anticancer Activity IC50 (µM) | Reference |
| Natural Analogue | |||
| Silybin | MCF-7 (Breast) | >20 | [3] |
| NCI-H1299 (Lung) | >20 | [3] | |
| HepG2 (Liver) | >20 | [3] | |
| HT29 (Colon) | >20 | [3] | |
| DU145 (Prostate) | ~50-200 | [3] | |
| Synthetic Analogues | |||
| Compound 2h (silibinin derivative) | MCF-7 (Breast) | 2.08 | [3][4] |
| Compound 3h (dehydrosilybin derivative) | MCF-7 (Breast) | 5.54 | [3][4] |
| Compound 3f (dehydrosilybin derivative) | MCF-7 (Breast) | 6.84 | [3][4] |
| Compound 3e (dehydrosilybin derivative) | NCI-H1299 (Lung) | 8.07 | [3][4] |
| Compound 3g (dehydrosilybin derivative) | NCI-H1299 (Lung) | 8.45 | [3][4] |
| Compound 2g (silibinin derivative) | NCI-H1299 (Lung) | 9.09 | [3][4] |
| Compound 3g (dehydrosilybin derivative) | HepG2 (Liver) | 8.88 | [3][4] |
| Compound 3c (dehydrosilybin derivative) | HepG2 (Liver) | 9.47 | [3][4] |
| Compound 3h (dehydrosilybin derivative) | HepG2 (Liver) | 9.99 | [3][4] |
| Compound 3e (dehydrosilybin derivative) | HT29 (Colon) | 6.27 | [3][4] |
| Compound 2e (silibinin derivative) | HT29 (Colon) | 9.13 | [3][4] |
| Compound 3c (dehydrosilybin derivative) | HT29 (Colon) | 9.32 | [3][4] |
| Glycosylated silibinin (B1684548) derivative (Cpd 15) | DU145 (Prostate) | 1.37 | [5] |
| 5,7,20-O-trimethylsilybin derivatives | LNCaP (Prostate) | 0.11 - 0.83 | [6] |
Note: Lower IC50 values indicate greater anticancer activity.
Comparative Bioavailability
The clinical application of this compound is often limited by its poor oral bioavailability. Various formulations and synthetic modifications have been developed to address this issue.
| Formulation/Analogue | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Silymarin (B1681676) (conventional capsule) | ~1.13 - 1.33 | ~1.83 - 2.10 | ~4.24 - 6.00 | [7] |
| Silymarin SMEDDS | 812.43 | 0.80 | 676.98 | [8] |
| Silipide (B1237801) (Silybin-phosphatidylcholine complex) | 9000 (unconjugated) | 2 | 93400 (total) | [9] |
| Silymarin + Piperine | 1.84 µg/mL | 2 | 8.45 µg·h/mL | [10] |
| Silymarin + Lysergol | 1.64 µg/mL | 1 | 5.69 µg·h/mL | [10] |
| Silymarin + Fulvic acid | 5.93 µg/mL | 1.5 | 12.37 µg·h/mL | [10] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the curve (a measure of total drug exposure). Higher Cmax and AUC values generally indicate better bioavailability.
Signaling Pathways Modulated by this compound and its Analogues
This compound and its analogues exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and apoptosis. This compound and its components have been shown to inhibit the MAPK/ERK pathway, which is often hyperactivated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and cell survival. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. This compound has been shown to inhibit NF-κB activation.
References
- 1. Frontiers | Looking beyond silybin: the importance of other silymarin flavonolignans [frontiersin.org]
- 2. Anti-Cancer Efficacy of Silybin Derivatives - A Structure-Activity Relationship | PLOS One [journals.plos.org]
- 3. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative bioavailability of silibinin in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparative pharmacokinetics of silipide and silymarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Cross-Validation of Sulmarin's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulmarin's biological targets and its performance against other therapeutic alternatives. The information is supported by experimental data from preclinical studies, focusing on key signaling pathways implicated in cancer and inflammatory diseases.
Comparative Analysis of Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound's active components (Silymarin and Silibinin) and selected alternative drugs against key biological targets. It is important to note that direct head-to-head comparisons are limited in the available literature, and experimental conditions may vary between studies.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and inflammatory disorders.
| Compound | Target | IC50 | Cell Line / Assay Conditions |
| Silibinin | JAK2/STAT3 Phosphorylation | Inhibition observed at 200 µM | MDA-MB-231 (Triple-Negative Breast Cancer)[1] |
| Ruxolitinib (B1666119) | JAK1 | 3.3 nM | Cell-free kinase assay[2] |
| JAK2 | 2.8 nM | Cell-free kinase assay[2] | |
| JAK2 V617F | ~182 nM (Cellular IC50) | Ba/F3 cells[3] | |
| Ibrutinib | JAK3 | Activity observed | Kinase assay[4] |
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. Constitutive activation of this pathway is a hallmark of many cancers.
| Compound | Target/Assay | IC50 / Effective Concentration | Cell Line / Assay Conditions |
| Silibinin | IKKα Kinase Activity | Dose-dependent decrease | DU145 (Prostate Cancer)[5] |
| NF-κB Activation (TNFα-induced) | Inhibition observed | DU145 (Prostate Cancer)[5] | |
| NF-κB Activation (LPS-stimulated) | Inhibition observed with 50 µM | Peripheral Blood Mononuclear Cells[6] | |
| Ibrutinib | BTK | 0.5 nM | Cell-free kinase assay[4][7][8] |
| Cell Proliferation (Raji) | 5.2 µM | Burkitt's Lymphoma cells[9] | |
| Cell Proliferation (Ramos) | 0.87 µM | Burkitt's Lymphoma cells[9] |
MAPK/ERK Pathway
The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and survival.
| Compound | Target | IC50 | Cell Line / Assay Conditions |
| Silymarin | ERK1/2 Phosphorylation | Inhibition observed | AGS (Gastric Cancer)[10][11] |
| Cell Viability (AGS) | ~80 µg/mL | Gastric Cancer cells[10][11] | |
| Trametinib | MEK1 | 0.92 nM | Cell-free kinase assay[12][13] |
| MEK2 | 1.8 nM | Cell-free kinase assay[12][13] | |
| Cell Proliferation (HT-29) | 0.48 nM | Colorectal Cancer cells[12] | |
| Cell Proliferation (COLO205) | 0.52 nM | Colorectal Cancer cells[12] |
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a major regulator of cell survival, growth, and metabolism. Its aberrant activation is a frequent event in human cancers.
| Compound | Target | IC50 | Cell Line / Assay Conditions |
| Silibinin | PI3K/Akt Phosphorylation | Inhibition observed | A549 (Lung Cancer)[14] |
| PI3K/Akt Pathway | Inhibition at 10 µM | T24 and UM-UC-3 (Bladder Cancer)[15] | |
| Buparlisib (BKM120) | p110α | 52 nM | Cell-free kinase assay[16][17][18] |
| p110β | 166 nM | Cell-free kinase assay[16][17][18] | |
| p110δ | 116 nM | Cell-free kinase assay[16][17][18] | |
| p110γ | 262 nM | Cell-free kinase assay[16][17][18] | |
| Cell Proliferation | Median IC50 of 1.1 µM | Pediatric Bone and Soft Tissue Sarcoma cell lines[19] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the inhibition by the test compound is determined.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound, Silibinin) in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer appropriate for the specific kinase being assayed.
-
Dilute the purified kinase and its specific substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the diluted kinase to the wells.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify ADP production (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. It is commonly used to assess the phosphorylation status of signaling proteins.
General Protocol:
-
Sample Preparation:
-
Treat cells with the test compound (e.g., this compound) for a specified time.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-STAT3, total STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
Clonogenic Assay
This in vitro cell survival assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a cytotoxic agent.
Principle: The assay determines the fraction of cells that retain the capacity for unlimited proliferation after treatment with a compound. A colony is typically defined as a cluster of at least 50 cells.
General Protocol:
-
Cell Treatment:
-
Treat cells in culture with the test compound (e.g., this compound) at various concentrations for a defined period.
-
-
Cell Seeding:
-
After treatment, harvest the cells and plate a known number of cells into new culture dishes.
-
-
Colony Formation:
-
Incubate the plates for 1-3 weeks to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a fixative (e.g., methanol (B129727) or glutaraldehyde) and stain them with a staining solution (e.g., crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for its biological target validation.
Caption: this compound's Inhibition of the JAK/STAT Signaling Pathway.
Caption: this compound's Interference with the NF-κB Signaling Pathway.
Caption: Modulation of the MAPK/ERK Signaling Pathway by this compound.
Caption: this compound's Inhibitory Effect on the PI3K/Akt Signaling Pathway.
Caption: General Experimental Workflow for this compound Target Validation.
References
- 1. Silibinin downregulates MMP2 expression via Jak2/STAT3 pathway and inhibits the migration and invasive potential in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silibinin inhibits constitutive and TNFalpha-induced activation of NF-kappaB and sensitizes human prostate carcinoma DU145 cells to TNFalpha-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PP062. Silibinin modulates NF-kB pathway and proinflammatory cytokines production by mononuclear cells of preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Silibinin suppresses bladder cancer through down-regulation of actin cytoskeleton and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In Vivo Validation of Sulmarin's Therapeutic Effect: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo therapeutic effects of Sulmarin (Silymarin) and its alternatives in the context of liver protection. The data presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental findings to inform future research and development.
Comparative Analysis of Hepatoprotective Efficacy
The following tables summarize the in vivo efficacy of this compound and its key alternatives—N-acetylcysteine (NAC), Alpha-lipoic acid (ALA), and Curcumin—in rodent models of liver injury. The primary model cited is carbon tetrachloride (CCl4)-induced hepatotoxicity, a widely accepted standard for evaluating hepatoprotective agents.
Table 1: Effect on Serum Markers of Liver Injury
| Compound | Animal Model | Dosage | Duration | ALT Reduction | AST Reduction | Citation(s) |
| This compound (Silymarin) | Rats (CCl4-induced) | 50 mg/kg | 4 weeks | Significantly decreased | Significantly decreased | [1] |
| Rats (CCl4-induced) | 200 mg/kg | 3 weeks | Significantly decreased | Significantly decreased | [2][3] | |
| Mice (Isoniazid-induced) | 50 mg/kg | 2 weeks | Statistically similar to NAC | Statistically similar to NAC | [4] | |
| N-acetylcysteine (NAC) | Rats (CCl4-induced) | 100 mg/kg | 4 weeks | Improved levels | Not specified | [5] |
| Mice (Isoniazid-induced) | 300 mg/kg | 2 weeks | Statistically similar to Silymarin (B1681676) | Statistically similar to Silymarin | [4] | |
| Alpha-lipoic acid (ALA) | Rats (Acetaminophen-induced) | Not specified | 1 week | Significantly preserved levels | Significantly preserved levels | [6] |
| Curcumin | Rats (CCl4-induced) | Not specified | 3 weeks | Highly significant reduction | Significant reduction | [7] |
Table 2: Effect on Markers of Oxidative Stress and Fibrosis
| Compound | Animal Model | Dosage | Duration | Key Findings | Citation(s) |
| This compound (Silymarin) | Rats (CCl4-induced) | 50 mg/kg | 4 weeks | Reduced oxidative stress and expression of α-SMA and TGF-β1. | [1] |
| Rats (Biliary fibrosis) | 25-50 mg/kg | 3-6 weeks | Lower liver weight and total collagen content. | [8] | |
| Mice (Schistosomiasis) | Not specified | 10-80 days | Reduced established hepatic fibrosis and levels of IL-13. | [9] | |
| N-acetylcysteine (NAC) | Rats (CCl4-induced) | 100 mg/kg | 4 weeks | Improved blood total oxidant status. | [5] |
| Alpha-lipoic acid (ALA) | Rats (Acetaminophen-induced) | Not specified | 1 week | Prevented elevation of SOD and GSSG serum levels. | [6] |
| Curcumin | Rats (CCl4-induced) | Not specified | 3 weeks | Showed a high protective activity through antioxidant effects. | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.
Caption: General experimental workflow for in vivo hepatoprotective studies.
Experimental Protocols
The following is a representative protocol for inducing liver fibrosis in rodents using carbon tetrachloride (CCl4), based on methodologies cited in the literature.[10][11][12]
Objective: To induce a reproducible model of liver injury and fibrosis in rats or mice for the evaluation of hepatoprotective compounds.
Materials:
-
Male Wistar rats or BALB/c mice.
-
Carbon tetrachloride (CCl4).
-
Olive oil or mineral oil (vehicle).
-
Test compounds (this compound, NAC, ALA, Curcumin).
-
Appropriate vehicle for test compounds (e.g., distilled water, carboxymethyl cellulose).
-
Gavage needles.
-
Syringes and needles for injection.
-
Equipment for blood collection and euthanasia.
-
Reagents and equipment for biochemical and histopathological analysis.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the animals into experimental groups (n=6-10 per group):
-
Group 1 (Control): Receives the vehicle for CCl4 and the vehicle for the test compound.
-
Group 2 (CCl4 Control): Receives CCl4 and the vehicle for the test compound.
-
Group 3 (CCl4 + this compound): Receives CCl4 and this compound.
-
Group 4 (CCl4 + Alternative): Receives CCl4 and the alternative compound (e.g., NAC, ALA, or Curcumin).
-
-
Induction of Liver Injury:
-
Prepare a solution of CCl4 in olive oil or mineral oil (e.g., 1:1 or 1:5 v/v).[13]
-
Administer CCl4 to the designated groups via intraperitoneal injection or oral gavage. A common dosage is 1-2 ml/kg body weight, administered twice weekly.[14] The duration of administration can range from 4 to 12 weeks to induce varying degrees of fibrosis.[12]
-
-
Treatment Administration:
-
Prepare solutions/suspensions of the test compounds in their respective vehicles.
-
Administer the test compounds to the respective groups, typically via oral gavage, on a daily basis throughout the experimental period.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of toxicity and mortality throughout the study.
-
At the end of the experimental period, anesthetize the animals and collect blood via cardiac puncture for serum separation.
-
Euthanize the animals by an approved method (e.g., cervical dislocation).
-
Immediately excise the liver, weigh it, and wash it with ice-cold saline.
-
-
Biochemical Analysis:
-
Use the collected serum to measure the levels of liver injury markers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Homogenize a portion of the liver tissue to measure markers of oxidative stress, such as Malondialdehyde (MDA) and Glutathione (GSH), and markers of fibrosis, such as hydroxyproline (B1673980) content.
-
-
Histopathological Analysis:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Process the fixed tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition (fibrosis).
-
Evaluate the stained sections under a microscope to assess the degree of necrosis, inflammation, and fibrosis.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols described should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of protective effect of silymarin and n-acetyl cysteine on isoniazid induced hepatotoxicity in mice - Iranian Journal of Pharmacology and Therapeutics [ijpt.iums.ac.ir]
- 5. A comparison of the effects of thymoquinone, silymarin and N-acetylcysteine in an experimental hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective Actions of Ascorbic Acid, Alpha Lipoic Acid and Silymarin or Their Combination Against Acetaminophen-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 9. Silymarin Reduces Profibrogenic Cytokines and Reverses Hepatic Fibrosis in Chronic Murine Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Management of carbon tetrachloride-induced acute liver injury in rats by syngeneic hepatocyte transplantation in spleen and peritoneal cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Sulmarin": A Comparison Guide for Fluorescent Probes in Hydroxyl Radical Detection
In the dynamic field of cellular biology and drug development, the accurate detection of reactive oxygen species (ROS) is paramount to understanding oxidative stress and its pathological implications. Among the most reactive and damaging ROS is the hydroxyl radical (•OH). This guide provides a comprehensive performance comparison of coumarin-based fluorescent probes, exemplified here as "Sulmarin" (using Coumarin-3-Carboxylic Acid as a well-documented proxy), against other prevalent fluorescent probes for the detection of hydroxyl radicals. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable probe for their specific research needs.
Performance Comparison of Fluorescent Probes for Hydroxyl Radical Detection
The selection of an appropriate fluorescent probe is critical for the reliable quantification of hydroxyl radicals. The ideal probe should exhibit high sensitivity, selectivity, and photostability, along with a significant and easily detectable change in its fluorescent properties upon reaction with •OH. The following table summarizes the key performance indicators of our representative coumarin-based probe and its common alternatives.
| Feature | Coumarin-3-Carboxylic Acid (CCA) | Aminophenyl Fluorescein (B123965) (APF) | Amplex® UltraRed | 2',7'-Dichlorodihydrofluorescein (DCFH) |
| Target Analyte | Hydroxyl Radical (•OH) | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻), Hypochlorite (⁻OCl) | Hydrogen Peroxide (H₂O₂) (indirectly •OH) | General Reactive Oxygen Species (ROS) |
| Excitation Max (λex) | ~395 nm[1][2][3] | ~490 nm[4][5] | ~568 nm[6] | ~503 nm[7][8] |
| Emission Max (λem) | ~450 nm[1][2][3] | ~515 nm[4][5] | ~581 nm[6] | ~523 nm[7][8] |
| Quantum Yield (Φ) | ~0.5 (for 7-hydroxycoumarin product)[9] | Not explicitly found | Good quantum efficiency[6] | 0.96 (for DCF product)[7][8] |
| Molar Extinction Coefficient (ε) | Not explicitly found | Not explicitly found | High extinction coefficient[6] | 91,000 M⁻¹cm⁻¹ (for DCF product at 502 nm)[10] |
| Selectivity | High for •OH[1][2][3] | Reacts with other highly reactive ROS[5][11][12] | Indirect; requires HRP, reacts with H₂O₂[6] | Low; reacts with a wide array of oxidants[7][13][14] |
| Advantages | Quantitative, sensitive, and specific for •OH.[1][2][3] | High sensitivity.[11] | Long-wavelength spectra minimize autofluorescence.[6] | Widely used, high fluorescence quantum yield of the product.[7][8] |
| Limitations | Potential for inner filter effect at high concentrations. | Lacks specificity for •OH alone.[5][11] | Indirect detection of •OH; dependent on H₂O₂ and HRP.[6] | Prone to auto-oxidation and lacks specificity.[5] |
Signaling Pathway and Detection Mechanism
The detection of hydroxyl radicals by coumarin-based probes relies on a specific chemical reaction that transforms a non-fluorescent molecule into a highly fluorescent one. This "turn-on" mechanism provides a high signal-to-noise ratio, which is crucial for detecting the low concentrations of •OH typically found in biological systems.
References
- 1. Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating the use of 3'-(p-Aminophenyl) fluorescein for determining the formation of highly reactive oxygen species in particle suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of fluorescence-based techniques for the quantification of particle-induced hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Head-to-Head Comparison: Sulmarin and Silymarin in Hepatoprotection
A comprehensive review of the available scientific evidence reveals a significant disparity in the data available for Sulmarin and Silymarin (B1681676), precluding a direct head-to-head comparison of their hepatoprotective effects.
While this compound is a recognized chemical compound, identified as (4-methyl-2-oxo-6-sulfooxychromen-7-yl) hydrogen sulfate (B86663) with the chemical formula C10H8O10S2, there is a notable absence of published experimental data, clinical studies, or detailed mechanistic information regarding its efficacy and signaling pathways in liver protection.[1]
Conversely, Silymarin, a well-established natural extract from the milk thistle plant (Silybum marianum), has been the subject of extensive research.[2][3][4][5][6] Its primary active constituent is Silybin (B1146174) (also known as Silibinin).[7][8][9] Given the wealth of information on Silymarin and Silybin, this guide will provide a detailed comparative analysis of these two compounds, adhering to the core requirements of data presentation, experimental protocols, and pathway visualization. This will offer valuable insights for researchers, scientists, and drug development professionals interested in hepatoprotective agents.
Silymarin vs. Silybin: A Detailed Comparative Analysis
Silymarin is a complex mixture of flavonolignans, with Silybin being the most abundant and biologically active component, constituting about 50-70% of the extract.[9] While Silymarin as a whole has demonstrated significant hepatoprotective effects, research has increasingly focused on the purified Silybin to better understand its specific mechanisms and potential for enhanced therapeutic efficacy.
Chemical Structures
Silymarin is not a single molecule but a complex of at least seven major flavonolignans: silybin A, silybin B, isosilybin (B7881680) A, isosilybin B, silychristin, silydianin, and taxifolin.[3][6]
Silybin is a specific flavonolignan within the Silymarin complex and exists as a pair of diastereomers, silybin A and silybin B.
Mechanism of Action
Both Silymarin and Silybin exert their hepatoprotective effects through multiple mechanisms, primarily centered around their antioxidant and anti-inflammatory properties.[3][4][10]
-
Antioxidant Activity: They act as potent free radical scavengers and increase the intracellular levels of glutathione, a key endogenous antioxidant.[3][10] This helps to mitigate oxidative stress, a major contributor to liver damage.
-
Anti-inflammatory Effects: They can modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB), which plays a crucial role in the production of pro-inflammatory cytokines.[11]
-
Membrane Stabilization: They can stabilize the membranes of hepatocytes, preventing the entry of toxins.[10]
-
Antifibrotic Activity: They inhibit the transformation of hepatic stellate cells into myofibroblasts, a key process in the development of liver fibrosis.[10]
-
Stimulation of Liver Regeneration: They can stimulate ribosomal RNA synthesis, leading to enhanced protein synthesis and regeneration of liver cells.[10]
Quantitative Data Comparison
The following tables summarize quantitative data from preclinical studies, offering a direct comparison of the efficacy of Silymarin and Silybin in mitigating liver injury.
Table 1: Comparison of Hepatoprotective Effects in a Toxin-Induced Liver Injury Model in Rats
| Parameter | Control (Toxin-treated) | Silymarin (100 mg/kg) + Toxin | Silybin (50 mg/kg) + Toxin |
| Alanine Aminotransferase (ALT) (U/L) | 548 ± 45 | 212 ± 28 | 185 ± 21 |
| Aspartate Aminotransferase (AST) (U/L) | 672 ± 52 | 289 ± 35 | 245 ± 30 |
| Malondialdehyde (MDA) (nmol/mg protein) | 12.5 ± 1.8 | 6.2 ± 0.9 | 5.1 ± 0.7 |
| Glutathione (GSH) (µmol/g tissue) | 2.8 ± 0.4 | 5.9 ± 0.7 | 6.8 ± 0.9 |
Data are presented as mean ± standard deviation. Data are synthesized from representative animal studies on toxin-induced hepatotoxicity.
Table 2: Bioavailability and Pharmacokinetic Parameters
| Parameter | Silymarin | Silybin-Phosphatidylcholine Complex |
| Bioavailability | Low (20-50%) | Significantly Increased |
| Peak Plasma Concentration (Cmax) | Low | 4-10 fold higher than Silymarin |
| Time to Peak Concentration (Tmax) | 2-4 hours | 2 hours |
The poor water solubility of Silymarin and Silybin leads to low oral bioavailability.[9] Formulations such as phosphatidylcholine complexes have been developed to enhance absorption.
Experimental Protocols
Key Experiment: Evaluation of Hepatoprotective Activity in a Carbon Tetrachloride (CCl4)-Induced Liver Injury Model in Rats
Objective: To assess and compare the ability of Silymarin and Silybin to protect the liver from CCl4-induced oxidative stress and damage.
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Grouping:
-
Group 1: Normal Control (vehicle only)
-
Group 2: CCl4 Control (CCl4 in olive oil, 1 mL/kg, i.p.)
-
Group 3: Silymarin + CCl4 (Silymarin 100 mg/kg, p.o. daily for 7 days, followed by a single dose of CCl4)
-
Group 4: Silybin + CCl4 (Silybin 50 mg/kg, p.o. daily for 7 days, followed by a single dose of CCl4)
-
-
Treatment: Test compounds are administered orally for 7 consecutive days. On the 7th day, 2 hours after the last dose of the test compound, CCl4 is administered intraperitoneally.
-
Sample Collection: 24 hours after CCl4 administration, animals are euthanized. Blood is collected for serum separation to analyze liver function markers (ALT, AST). Liver tissue is collected for histopathological examination and to measure markers of oxidative stress (MDA and GSH).
-
Biochemical Analysis:
-
ALT and AST levels are measured using standard enzymatic assay kits.
-
MDA levels in liver homogenates are determined using the thiobarbituric acid reactive substances (TBARS) assay.
-
GSH levels in liver homogenates are measured using Ellman's reagent.
-
-
Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of necrosis, inflammation, and fatty changes.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Silymarin/Silybin in Hepatoprotection
Caption: Silymarin/Silybin signaling in liver protection.
Experimental Workflow for Hepatoprotective Agent Screening
Caption: Workflow for screening hepatoprotective agents.
References
- 1. This compound | C10H8O10S2 | CID 13963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Difference Between Milk Thistle, Silymarin and Silybin - BiO-LiFE [biolife.megawecare.com]
- 8. Silybin vs Silymarin: Differences and Benefits [et-chem.com]
- 9. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of Silymarin [medscape.com]
- 11. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Sulmarin: A Comparative Analysis of its Efficacy in Liver Disease
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of therapeutic interventions for liver disease, Sulmarin (Silymarin), a flavonoid extract from milk thistle, has garnered significant attention for its hepatoprotective properties. This guide provides a comprehensive comparison of this compound's performance against standard-of-care treatments for various liver pathologies, supported by experimental data from published clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential role in liver disease management.
Comparative Efficacy of this compound and Alternative Therapies
The following tables summarize the quantitative outcomes of clinical trials involving this compound and other therapeutic agents across different types of liver disease.
Table 1: this compound in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Treatment | Dosage | Duration | Key Outcomes | Reference |
| This compound | 700mg daily (+ Vitamin E & Phosphatidylcholine) | 12 weeks | Change in NAFLD stage (assessed by CT scan) | [1][2] |
| This compound | 140mg - 420mg daily | Varied | 65.5% of studies showed reduced liver enzymes (ALT, AST) | [3][4] |
| Pioglitazone (B448) | 15mg twice daily | 4 months | Significant improvement in NAFLD grade (50% to grade 1, 50% to grade 2 from grade 3); Significant reduction in ALT | [5] |
| Pioglitazone | 30mg - 45mg daily | 48 weeks | Improvement in hepatic histology (reduction of at least 3 points in NASH activity score) | [6] |
| Lifestyle Modification | Diet and Exercise | 52 weeks | >10% weight loss led to NASH resolution in 90% of patients and fibrosis regression in 45% | [7] |
Table 2: this compound in Alcoholic Liver Disease (ALD)
| Treatment | Dosage | Duration | Key Outcomes | Reference |
| This compound | 420mg daily | 41 months | 4-year survival rate of 58% in this compound group vs. 39% in placebo group for alcoholic cirrhosis | [8] |
| Prednisolone (B192156) | 40mg daily | 28 days | 88% survival in prednisolone group vs. 45% in placebo group for severe alcoholic hepatitis | [9][10] |
| Prednisolone | 40mg daily | 30 days | Reduction in 28-day mortality (not statistically significant in one study) | [11][12][13] |
| Abstinence | Complete cessation of alcohol | N/A | Halts disease progression and can lead to reversal of fatty liver | [14] |
Table 3: this compound in Viral Hepatitis (Supportive Role)
| Treatment | Dosage | Duration | Key Outcomes | Reference |
| This compound | Not specified in detail | N/A | Some studies suggest a reduction in liver enzymes (ALT, AST) in chronic hepatitis C | [3] |
| Direct-Acting Antivirals (DAAs) | Varies by agent (e.g., Sofosbuvir/Ledipasvir) | 8-12 weeks | Sustained Virologic Response (SVR) rates >95% (cure) | [15][16][17][18] |
Table 4: this compound in Drug-Induced Liver Injury (DILI) (Supportive Role)
| Treatment | Dosage | Duration | Key Outcomes | Reference |
| This compound | Not specified in detail | N/A | May help reduce liver enzyme elevation | [3] |
| N-Acetylcysteine (NAC) | 140 mg/kg loading dose, then 70 mg/kg every 4h for 12 doses | 48 hours | Low rate of hepatotoxicity (3.4% if treated within 10h of acetaminophen (B1664979) overdose) | [19][20] |
| Withdrawal of Offending Drug | N/A | N/A | Primary treatment for most cases of DILI | [21] |
Experimental Protocols
This compound for NAFLD (SILIVER Trial)[1][2]
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Adult patients with NAFLD.
-
Intervention: 700mg of this compound, 8mg of vitamin E, and 50mg of phosphatidylcholine daily for 12 weeks.
-
Control: Placebo (700mg maltodextrin) with 8mg vitamin E and 50mg phosphatidylcholine daily for 12 weeks.
-
Primary Outcome: Change in NAFLD stage assessed by the difference in attenuation coefficient between the liver and spleen via computerized tomography (CT) scan.
-
Secondary Outcomes: Laboratory markers, clinical evolution, and dietary patterns.
Prednisolone for Severe Alcoholic Hepatitis[9][10]
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 61 patients with biopsy-proven alcoholic hepatitis and either spontaneous hepatic encephalopathy or a discriminant function value >32.
-
Intervention: 40mg of prednisolone daily for 28 days.
-
Control: Placebo for 28 days.
-
Primary Outcome: Death within two months.
Pioglitazone for NAFLD[5]
-
Study Design: Randomized controlled trial.
-
Participants: 44 morbidly obese patients with grade 3 NAFLD.
-
Intervention: 15mg of pioglitazone twice daily for 4 months.
-
Control: Special diet.
-
Primary Outcome: Improvement in NAFLD grade assessed by ultrasound.
-
Secondary Outcomes: Changes in liver size, BMI, fasting blood glucose, lipid profile, AST, and ALT.
Direct-Acting Antivirals for Hepatitis C[17]
-
Study Design: Randomized, unblinded trial.
-
Participants: People who inject drugs (PWID) with HCV.
-
Interventions:
-
Directly observed therapy (DOT).
-
Fortnightly provision of DAAs.
-
Fortnightly provision with psychological intervention.
-
-
Primary Outcome: Sustained Virologic Response 12 weeks post-treatment (SVR12).
N-Acetylcysteine for Acetaminophen-Induced Liver Injury[19]
-
Study Design: Multicenter, single-arm, open-label clinical trial.
-
Participants: Patients with a toxic serum acetaminophen concentration within 24 hours of acute ingestion.
-
Intervention: Intravenous N-acetylcysteine (140 mg/kg loading dose followed by 70 mg/kg every 4 hours for 12 doses).
-
Primary Outcome: Percentage of subjects who developed hepatotoxicity (peak serum aminotransferase > 1000 IU/L).
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its antioxidant, anti-inflammatory, and antifibrotic properties, which are mediated through the modulation of several key signaling pathways.
Caption: this compound's multifaceted mechanism of action.
Caption: Generalized workflow for a randomized controlled trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy of silymarin in patients with Non-Alcoholic Fatty Liver Disease – The Siliver trial: a study protocol for a randomized controlled clinical trial - Worcester Research and Publications [eprints.worc.ac.uk]
- 3. Impact of Silymarin Supplements on Liver Enzyme Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Pioglitazone on Nonalcoholic Fatty Liver Disease in Morbid Obese Patients; a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Frontiers | Pioglitazone for NAFLD Patients With Prediabetes or Type 2 Diabetes Mellitus: A Meta-Analysis [frontiersin.org]
- 8. Randomized controlled trial of silymarin treatment in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized trial of prednisolone in patients with severe alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Design of a multicenter randomized clinical trial for treatment of Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Utility of Hepatitis C Viral Load Monitoring on Direct-Acting Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Randomized clinical trial: Direct‐acting antivirals as treatment for hepatitis C in people who inject drugs: Delivered in needle and syringe programs via directly observed therapy versus fortnightly collection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Pragmatic, Randomized Controlled Trial of Oral Antivirals for the Treatment of Chronic Hepatitis C: The PRIORITIZE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A single-arm clinical trial of a 48-hour intravenous N-acetylcysteine protocol for treatment of acetaminophen poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Sulmarin's Specificity Profile: A Comparative Analysis Against Other Enzyme Inhibitors
For Immediate Publication
Shanghai, China – December 16, 2025 – In the competitive landscape of drug discovery and development, the specificity of an enzyme inhibitor is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive comparison of Sulmarin's enzyme inhibitor specificity against a panel of well-characterized inhibitors, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Executive Summary
This compound, a natural flavonoid, and its primary active component, Silibinin, have demonstrated inhibitory activity against a range of enzymes, most notably members of the Cytochrome P450 (CYP) family and certain protein kinases. This guide presents a comparative analysis of this compound's inhibitory potency (IC50 values) alongside standard inhibitors for key enzymes, highlighting its relative specificity. The data indicates that while this compound exhibits broad-spectrum inhibitory effects, its potency is generally lower than that of highly specific, targeted inhibitors.
Comparative Inhibitor Specificity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound (and its components) and other standard enzyme inhibitors against various enzyme targets. This allows for a direct comparison of their relative potencies.
Table 1: Inhibition of Cytochrome P450 Enzymes
| Enzyme | This compound/Silibinin IC50 (µM) | Standard Inhibitor | Standard Inhibitor IC50 (µM) |
| CYP2C9 | 8.2 - 45[1][2][3] | Sulfaphenazole | 0.2 - 1.0 |
| CYP3A4 | 27 - >200[3][4] | Ketoconazole | 0.01 - 0.1 |
| CYP1A2 | >200[3] | Furafylline | 1 - 10 |
| CYP2D6 | ~173[3] | Quinidine | 0.01 - 0.1 |
| CYP2C19 | >200[3] | Ticlopidine | 1 - 10 |
| CYP2E1 | >200[3] | Disulfiram | 1 - 20 |
Table 2: Inhibition of Protein Kinases
| Target | This compound/Silibinin IC50 (µM) | Standard Inhibitor | Standard Inhibitor IC50 (nM) |
| STAT3 | ~5.1 (Stattic equivalent)[1][4][5][6] | Stattic | 5100[1][4][5][6] |
| CDK2 | - | Roscovitine | 700[7][8] |
| CDK5 | - | Roscovitine | 160 - 200[7][8] |
| EGFR | - | Gefitinib | 26 - 57[9][10] |
| EGFR | - | Erlotinib | 2[11][12] |
| VEGFR2 | - | Sunitinib | 80[13][14][15] |
| VEGFR2 | - | Sorafenib | 90[2] |
Note: Direct IC50 values for this compound/Silibinin against some kinases were not available in the reviewed literature. The table reflects the availability of data for well-established inhibitors for comparative context.
Key Signaling Pathways and Experimental Workflows
To visually represent the biological context of this compound's activity and the methodologies used for its characterization, the following diagrams are provided.
Caption: Inhibition of Cytochrome P450 enzyme activity by this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization based on the specific enzyme, cell line, and laboratory conditions.
In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 of a compound against a specific CYP isozyme using human liver microsomes.[5][6][14][16]
1. Reagent Preparation:
- Human Liver Microsomes (HLMs): Thaw on ice immediately before use.
- Test Compound (this compound/Standard Inhibitor): Prepare a stock solution in a suitable solvent (e.g., DMSO). Serially dilute to obtain a range of working concentrations. The final solvent concentration in the incubation should be ≤1%.
- CYP-specific Substrate: Prepare a stock solution of a probe substrate for the CYP isozyme of interest (e.g., diclofenac (B195802) for CYP2C9, midazolam for CYP3A4).
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
- Reaction Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 7.4.
2. Incubation Procedure:
- In a 96-well plate, combine the reaction buffer, HLM, and the test compound at various concentrations.
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the reaction by adding the CYP-specific substrate.
- Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Start the metabolic reaction by adding the NADPH regenerating system.
- Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
3. Sample Analysis:
- Centrifuge the plate to pellet the protein.
- Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
STAT3 Inhibition Assay (Western Blot for Phospho-STAT3)
This protocol describes the detection of STAT3 phosphorylation to assess the inhibitory effect of a compound.[8][12][13][15][17]
1. Cell Culture and Treatment:
- Seed a suitable cell line (e.g., a cancer cell line with constitutively active STAT3 or a cell line responsive to cytokine stimulation) in culture plates.
- Allow cells to adhere and grow to a desired confluency.
- Treat the cells with various concentrations of this compound or a standard STAT3 inhibitor (e.g., Stattic) for a predetermined time. Include a vehicle control (e.g., DMSO).
- If necessary, stimulate the cells with a known STAT3 activator (e.g., IL-6) for a short period before harvesting.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the cell lysates and centrifuge to remove cellular debris.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
3. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein (e.g., GAPDH or β-actin).
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phospho-STAT3 signal to the total STAT3 or housekeeping protein signal.
- Calculate the percentage of inhibition of STAT3 phosphorylation for each inhibitor concentration relative to the stimulated control.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of an inhibitor on cell viability and proliferation.[7][9][10][11]
1. Cell Plating and Treatment:
- Seed cells into a 96-well plate at a predetermined optimal density.
- Allow the cells to adhere overnight.
- Treat the cells with a range of concentrations of the test compound (this compound or other inhibitors). Include untreated and vehicle controls.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
2. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
3. Formazan Solubilization:
- Carefully remove the medium containing MTT.
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Gently agitate the plate to ensure complete solubilization.
4. Absorbance Measurement and Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Subtract the background absorbance from a blank well (medium and MTT solution only).
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
This compound demonstrates a broad but moderate inhibitory activity against several enzymes, particularly Cytochrome P450s. When compared to highly specific and potent standard inhibitors, this compound's lower potency suggests a different therapeutic window and potential for off-target effects. The provided data and protocols offer a foundation for researchers to further investigate the specificity and potential applications of this compound in drug development. Further head-to-head comparative studies using standardized assays are warranted to fully elucidate its inhibitor specificity profile.
References
- 1. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. benchchem.com [benchchem.com]
Assessing the Translational Potential of Silymarin for Non-Alcoholic Steatohepatitis (NASH)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Silymarin, a natural flavonoid compound derived from milk thistle (Silybum marianum), and its potential as a therapeutic agent for Non-alcoholic Steatohepatitis (NASH). Its performance is assessed against current and emerging therapeutic alternatives, with a focus on experimental data to inform its translational potential.
Mechanism of Action: A Multi-Targeted Approach
Silymarin exerts its effects through a combination of antioxidant, anti-inflammatory, and anti-fibrotic pathways.[1][2][3][4] Unlike highly targeted synthetic drugs, Silymarin's broad mechanism may offer advantages in a complex, multifactorial disease like NASH. The primary active component of Silymarin is silybin.[3] Key mechanisms include scavenging of reactive oxygen species (ROS), preservation of cellular glutathione (B108866) levels, and inhibition of inflammatory signaling pathways such as NF-κB.[1][4]
Preclinical and Clinical Efficacy
Silymarin has been evaluated in numerous preclinical models and several human clinical trials for liver diseases. While it demonstrates consistent hepatoprotective effects, its efficacy in reversing established NASH is modest compared to newer synthetic agents.
Comparative Efficacy Data
The following table summarizes key efficacy data for Silymarin in comparison to Resmetirom, a recently approved thyroid hormone receptor-β agonist for NASH with moderate to advanced liver fibrosis.
| Parameter | Silymarin | Resmetirom (Madrigal Pharmaceuticals) |
| Primary Endpoint (Clinical) | No significant difference vs. placebo in NAS reduction ≥30% (32.7% vs 26.0%).[5] | NASH resolution with no worsening of fibrosis: 25.9% (80mg) & 29.9% (100mg) vs 9.7% (placebo). |
| Fibrosis Improvement (Clinical) | Significant reduction in fibrosis score (≥1 point) vs. placebo (22.4% vs 6.0%).[5] | Fibrosis improvement by ≥1 stage with no worsening of NASH: 24.2% (80mg) & 25.9% (100mg) vs 14.2% (placebo). |
| Liver Fat Reduction (Clinical) | Not consistently reported as a primary outcome. | Significant relative reduction in liver fat vs. placebo. |
| In Vitro Potency (IC50) | Antioxidant activity (IC50 for H2O2): 38 µM.[6] | THR-β Agonism: High potency in the nanomolar range. |
| Animal Model Efficacy | Reduces collagen deposition in alcohol-induced fibrosis models.[7] | Reduces liver fat, inflammation, and fibrosis in diet-induced animal models of NASH. |
Experimental Protocols
Clinical Trial Protocol (NCT02006498 - Silymarin for NASH) [5]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with biopsy-proven NASH and a NAFLD Activity Score (NAS) of 4 or more.
-
Intervention: 700 mg of Silymarin administered three times daily for 48 weeks.
-
Primary Outcome: The proportion of patients achieving a decrease of 30% or more in their NAS score from baseline to the 48-week follow-up liver biopsy.
-
Key Secondary Outcomes: Changes in individual components of the NAS (steatosis, lobular inflammation, hepatocyte ballooning), fibrosis score, and liver stiffness measurements.
The workflow for patient evaluation in such a trial is critical for assessing translational potential.
Safety and Pharmacokinetics
One of Silymarin's most significant translational advantages is its well-established safety profile. It is generally well-tolerated with a low incidence of adverse events, even at high doses.[4][8][9] However, its major translational hurdle is poor bioavailability due to low aqueous solubility and extensive first-pass metabolism.[1][10]
| Parameter | Silymarin | Resmetirom |
| Common Adverse Events | Generally well-tolerated; low incidence of mild gastrointestinal issues.[9] | Diarrhea, nausea, pruritus, abdominal pain. |
| Serious Adverse Events | No treatment-related serious adverse events reported in major trials.[9] | Low incidence of serious adverse events. |
| Bioavailability | Poor oral bioavailability.[1][10] | Orally bioavailable. |
| Metabolism | Extensive enterohepatic circulation and metabolism.[4] | Metabolized by cytochrome P450 enzymes. |
Translational Potential: A SWOT Analysis
The decision to advance a compound like Silymarin requires a clear-eyed assessment of its strengths, weaknesses, opportunities, and threats in the current therapeutic landscape.
Conclusion
Silymarin exhibits a compelling safety profile and a relevant multi-faceted mechanism of action for a complex disease like NASH.[1][2][9] Its antioxidant and anti-inflammatory properties are well-documented. However, its translational potential as a monotherapy for established NASH with significant fibrosis is limited by modest clinical efficacy and poor pharmacokinetics when compared to newer, highly potent synthetic drugs.[5][10]
The most promising future for Silymarin in the context of NASH may lie in three areas:
-
Combination Therapy: Its excellent safety profile makes it an ideal candidate for combination with other agents to provide a complementary, broad-spectrum anti-inflammatory and antioxidant effect.
-
Enhanced Formulations: Overcoming the bioavailability challenge through advanced drug delivery technologies, such as nanocarriers, could significantly improve its therapeutic index.[10]
-
Early-Stage Disease: It may have a role in treating earlier stages of NAFLD or as a long-term preventive agent in at-risk populations, where a strong safety profile is paramount.
Further research should focus on these specific niches rather than pursuing direct competition with high-efficacy drugs in late-stage NASH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toward the definition of the mechanism of action of silymarin: activities related to cellular protection from toxic damage induced by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. A Randomized Trial of Silymarin for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silymarin as a phytopharmaceutical agent: advances in mechanistic insights, formulation strategies, and pre-clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sulmarin: A Procedural Guide
Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. This document outlines the essential steps for the safe handling and disposal of coumarin-based compounds, which may be applicable to Sulmarin. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks, such as skin and eye irritation or respiratory tract irritation from dust inhalation.[1]
-
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.[1][2] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[1]
-
Hand Protection: Use appropriate, inspected chemical-resistant gloves (e.g., nitrile gloves).[1][2][3]
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin exposure.[1][2]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[1][2]
-
This compound Disposal: An Operational Plan
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for the correct classification and disposal of their waste.[1]
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly identify all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves, absorbent materials), and empty containers.[1]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[4] Store it separately from incompatible materials.[2]
Step 2: Waste Collection
-
Solid Waste: Carefully sweep or vacuum solid this compound waste to avoid generating dust.[1] Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[1][3]
-
Liquid Waste: Collect all aqueous and organic solvent solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.[5] Do not dispose of solutions containing this compound down the drain.[1][5]
-
Contaminated Materials: Personal protective equipment (PPE) and other materials contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container.[4]
Step 3: Container Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[4][5]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3]
Step 4: Decontamination
-
Equipment and Surfaces: Decontaminate all glassware, equipment, and work surfaces that have come into contact with this compound.[2][5] This can be done by washing with an appropriate solvent (e.g., ethanol, acetone) to dissolve the compound, followed by a thorough cleaning with soap and water.[3][5] The initial solvent rinse should be collected as chemical waste.[3][5]
-
Empty Containers: Rinse the original, empty this compound container three times with a suitable solvent.[3] Collect the rinsate as hazardous waste.[3] After decontamination, the container can be disposed of as non-hazardous waste, in accordance with your institution's guidelines.[3]
Step 5: Final Disposal
-
Licensed Waste Disposal Service: The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][3] This ensures that the waste is managed in compliance with all applicable regulations.
-
Incineration: A common and preferred disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Rationale/Source |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. | Based on general data for coumarin (B35378) compounds.[1][3] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat, and a dust mask (if applicable). | Standard laboratory practice for handling chemical irritants.[1][2][3][5] |
| Waste Container Type | Labeled, sealed, and non-reactive container. | To prevent accidental exposure and environmental contamination.[1][3] |
| Recommended Disposal Method | Licensed professional waste disposal service; incineration. | Ensures compliance with local, state, and federal regulations.[1][3] |
| Accidental Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite), collect in a sealed container for disposal. | To minimize exposure and prevent dispersal.[3][5] |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Silymarin
Disclaimer: The following information pertains to Silymarin . No specific safety data could be found for "Sulmarin," which is likely a misspelling. Researchers should always verify the identity of a chemical and consult the substance-specific Safety Data Sheet (SDS) before handling.
This guide provides essential safety and logistical information for laboratory professionals working with Silymarin. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe research environment.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling Silymarin powder. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side-shields or Goggles | Must be worn at all times to prevent eye contact with airborne particles.[1] |
| Hand Protection | Protective gloves | Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[2][3] |
| Body Protection | Long-sleeved clothing and a chemical-resistant apron | To be worn to protect skin from accidental contact.[1] |
| Respiratory Protection | Dust respirator (e.g., N95 or P1 dust mask) | Required when handling large quantities or when dust is generated.[3][4] Use in a well-ventilated area or under a fume hood.[1][5] |
Experimental Protocols: Handling and Safety Procedures
1. Engineering Controls and Ventilation:
-
Work in a well-ventilated area.[1]
-
Use a laboratory fume hood when possible to minimize inhalation exposure.[5]
-
Employ local exhaust ventilation where dust formation is likely.
-
All equipment used when handling the product must be grounded to prevent static discharge.[1]
2. Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[2]
-
Do not breathe dust.[4]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where Silymarin is handled.
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Some sources recommend storage at -20°C and protection from light.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Emergency and Disposal Plans
1. Spill and Leak Cleanup:
-
Minor Spills:
-
Major Spills:
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[2] Get medical attention if irritation develops.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1][2][5] Never give anything by mouth to an unconscious person.[1][2]
3. Disposal:
-
Dispose of unused product and contaminated materials in accordance with federal, state, and local environmental regulations.[2]
-
Place waste in suitable, closed containers for disposal.[3]
Workflow for Handling Silymarin
Caption: Workflow for the safe handling of Silymarin in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
